molecular formula C14H16ClN3O3 B2522454 Lenalidomide-5-aminomethyl hydrochloride CAS No. 1158264-69-7

Lenalidomide-5-aminomethyl hydrochloride

货号: B2522454
CAS 编号: 1158264-69-7
分子量: 309.75 g/mol
InChI 键: XTILEMYXOZKSFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lenalidomide-5-aminomethyl hydrochloride is a useful research compound. Its molecular formula is C14H16ClN3O3 and its molecular weight is 309.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-[6-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3.ClH/c15-6-8-1-2-10-9(5-8)7-17(14(10)20)11-3-4-12(18)16-13(11)19;/h1-2,5,11H,3-4,6-7,15H2,(H,16,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTILEMYXOZKSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158264-69-7
Record name 3-[5-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lenalidomide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lenalidomide is an immunomodulatory drug (IMiD) with significant clinical efficacy in the treatment of multiple myeloma and other hematological malignancies. Its mechanism of action is multifaceted, primarily revolving around its ability to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a detailed technical overview of the molecular mechanisms of lenalidomide, with a specific focus on its core actions, downstream signaling consequences, and the methodologies used to elucidate these pathways. Furthermore, this guide addresses the specific derivative, lenalidomide-5-aminomethyl hydrochloride, and its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to Lenalidomide and this compound

Lenalidomide is a synthetic analog of thalidomide with enhanced immunomodulatory, anti-angiogenic, and anti-neoplastic properties, but with a different toxicity profile.[1] It is a cornerstone in the treatment of multiple myeloma, often used in combination with other agents.[2][3]

The subject of this guide, This compound , is a functionalized derivative of lenalidomide.[4] The addition of a 5-aminomethyl group provides a reactive handle for chemical conjugation, making it a key building block in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[4] In this context, the lenalidomide moiety of the PROTAC serves as the E3 ligase ligand, binding to CRBN to hijack the cell's protein degradation machinery.[5] The fundamental mechanism of action of the lenalidomide core within these constructs remains the same as the parent drug, which is the focus of this guide.

Core Mechanism of Action: Molecular Glue Activity

The primary mechanism of action of lenalidomide is to function as a "molecular glue."[7] It binds to the CRBN protein, a component of the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[8][9] This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing the recognition and binding of "neosubstrates" that are not normally targeted by this E3 ligase.[8][10]

The primary neosubstrates of the lenalidomide-bound CRL4^CRBN^ complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[11][12] Upon recruitment to the complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome.[8][11] This targeted degradation of IKZF1 and IKZF3 is the central event that triggers the downstream anti-myeloma and immunomodulatory effects of lenalidomide.[10][12]

Signaling Pathway of Lenalidomide Action

Lenalidomide_Pathway cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrates Neosubstrates cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes CRBN CRBN DDB1 DDB1 IKZF1 IKZF1 (Ikaros) CRBN->IKZF1 Recruits IKZF3 IKZF3 (Aiolos) CRBN->IKZF3 Recruits CUL4 CUL4 ROC1 ROC1 IRF4 IRF4 IKZF1->IRF4 Activates IL2 IL-2 IKZF1->IL2 Represses Ubiquitin Ubiquitin IKZF1->Ubiquitin Polyubiquitination IKZF3->IRF4 Activates IKZF3->IL2 Represses IKZF3->Ubiquitin Polyubiquitination cMYC c-MYC IRF4->cMYC Activates Myeloma_Apoptosis Myeloma Cell Apoptosis cMYC->Myeloma_Apoptosis Survival Factor for Myeloma Cells TCell_Activation T-Cell/NK-Cell Activation IL2->TCell_Activation Promotes Lenalidomide Lenalidomide Lenalidomide->CRBN Binds Proteasome Proteasome Proteasome->IRF4 Reduced Levels Proteasome->cMYC Reduced Levels Ubiquitin->Proteasome Degradation

Caption: Lenalidomide binds to CRBN, leading to the ubiquitination and degradation of IKZF1/3, which in turn affects downstream pathways.

Downstream Consequences of Neosubstrate Degradation

The degradation of IKZF1 and IKZF3 has two major consequences: direct anti-tumor effects and immunomodulatory activity.

Anti-Myeloma Effects

In multiple myeloma cells, IKZF1 and IKZF3 are critical transcription factors that support cell survival and proliferation.[9][11] They are known to be upstream activators of Interferon Regulatory Factor 4 (IRF4), which in turn promotes the expression of the oncogene c-MYC.[13] The degradation of IKZF1 and IKZF3 leads to a subsequent decrease in IRF4 and c-MYC levels, which induces cell cycle arrest and apoptosis in myeloma cells.[10][13]

Immunomodulatory Effects

In T lymphocytes, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[10][12] The degradation of these repressors by lenalidomide leads to increased production and secretion of IL-2.[10] IL-2 is a potent cytokine that promotes the proliferation and activation of T cells and Natural Killer (NK) cells, thereby enhancing the anti-tumor immune response.[2][10] Lenalidomide has also been shown to modulate the production of other cytokines, generally inhibiting pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12, while increasing the anti-inflammatory cytokine IL-10.[2]

Anti-Angiogenic Effects

Lenalidomide also exhibits anti-angiogenic properties, which are thought to be independent of its immunomodulatory effects.[2] It can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2] This is achieved in part by inhibiting the migration of endothelial cells and interfering with signaling pathways involving vascular endothelial growth factor (VEGF).[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of lenalidomide.

Table 1: Binding Affinities and Inhibitory Concentrations

ParameterMolecule(s)ValueAssay MethodReference
Kd Lenalidomide to CRBN-DDB1 complex0.64 ± 0.24 µMIsothermal Titration Calorimetry (ITC)[14]
Ki Lenalidomide to CRBN-DDB1 complex177.80 nMCompetitive Titration with Cy5-thalidomide[15]
IC50 Lenalidomide inhibiting CRBN binding~2 µMAffinity Bead Competition Assay[16]
IC50 Lenalidomide vs. CRBN2.694 µMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[17]

Table 2: In Vitro Cellular Effects of Lenalidomide

EffectCell Line(s)Lenalidomide ConcentrationObservationReference
IKZF1/3 Degradation Primary Human T-cells1 µMTime-dependent degradation observed as early as 1 hour[18]
IKZF1/3 Degradation MM.1S1-10 µMDose-dependent decrease in protein levels[11]
Cell Viability (CTC50) U266 (LND-PLGA-NPs)34.09 µg/mLCytotoxicity after 72 hours[19]
Cell Viability (IC50) OPM-212 µMReduced viability after 72 hours[20]
Cell Viability (IC50) RPMI-822680 µMReduced viability after 72 hours[20]
IL-21 Production CLL Patient T-cells0.5 µMIncreased IL-21 mRNA and protein[21]
CD40 Upregulation CLL Cells0.5 µMDose-dependent upregulation[22]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of lenalidomide.

Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction

This protocol is designed to demonstrate the lenalidomide-dependent interaction between CRBN and its neosubstrates (IKZF1/IKZF3).

Workflow Diagram:

CoIP_Workflow start Start: Culture MM.1S cells treat Treat cells with Lenalidomide (e.g., 10 µM) or DMSO for 1-4 hours start->treat lyse Lyse cells in IP buffer (e.g., with protease/phosphatase inhibitors) treat->lyse preclear Pre-clear lysate with Protein A/G magnetic beads lyse->preclear ip Incubate lysate with anti-CRBN antibody overnight at 4°C preclear->ip capture Capture immune complexes with fresh Protein A/G magnetic beads ip->capture wash Wash beads 3-5 times with ice-cold wash buffer capture->wash elute Elute proteins from beads with SDS-PAGE sample buffer and heat wash->elute analyze Analyze eluate by Western Blot using anti-IKZF1/IKZF3 antibodies elute->analyze end End: Detect enhanced IKZF1/3 signal in Lenalidomide-treated sample analyze->end

Caption: Workflow for co-immunoprecipitation to detect lenalidomide-induced protein interactions.

Protocol:

  • Cell Culture and Treatment: Culture multiple myeloma (e.g., MM.1S) cells to a density of approximately 1-2 x 10^6 cells/mL. Treat cells with the desired concentration of lenalidomide (e.g., 10 µM) or DMSO as a vehicle control for 1 to 4 hours.

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in a suitable immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

  • Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Pre-clearing: Add 20-30 µL of a 50% slurry of Protein A/G magnetic beads to the lysate. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Place the tubes on a magnetic stand to pellet the beads and carefully transfer the pre-cleared supernatant to a new tube. Add 2-5 µg of a primary antibody against CRBN. As a negative control, use an equivalent amount of a non-specific IgG. Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add 30 µL of fresh, pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold wash buffer (a less stringent version of the lysis buffer, e.g., with 0.1% Triton X-100).

  • Elution: After the final wash, remove all supernatant. Add 30-50 µL of 2x Laemmli SDS-PAGE sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the proteins.

  • Western Blot Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Perform Western blotting using primary antibodies against IKZF1 and IKZF3 to detect the co-immunoprecipitated proteins. An increased signal for IKZF1 and IKZF3 in the lenalidomide-treated sample compared to the DMSO control indicates a drug-dependent interaction with CRBN.[23]

Western Blotting for IKZF1/IKZF3 Degradation

This protocol is used to quantify the reduction in IKZF1 and IKZF3 protein levels following lenalidomide treatment.

Protocol:

  • Cell Culture and Treatment: Culture multiple myeloma or T-cell lines (e.g., MM.1S, Jurkat) and treat with various concentrations of lenalidomide (e.g., 0.1, 1, 10 µM) or DMSO for a specified time course (e.g., 3, 6, 12, 24 hours).

  • Protein Extraction: Harvest and wash the cells with cold PBS. Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.

  • Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the band intensity for IKZF1 and IKZF3 in lenalidomide-treated samples relative to the loading control indicates protein degradation.[24]

Quantitative Proteomics (SILAC) for Neosubstrate Identification

This protocol outlines the use of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to identify proteins that are ubiquitinated and degraded in a lenalidomide-dependent manner.

Workflow Diagram:

SILAC_Workflow start Start: Culture MM.1S cells in 'light' and 'heavy' media treat Treat 'heavy' labeled cells with Lenalidomide and 'light' with DMSO start->treat combine Combine equal amounts of protein from 'light' and 'heavy' lysates treat->combine digest Digest proteins into peptides (e.g., with trypsin) combine->digest enrich Enrich for ubiquitinated peptides (e.g., using di-glycine-lysine antibody) digest->enrich lcms Analyze peptides by LC-MS/MS enrich->lcms quantify Quantify 'heavy'/'light' peptide ratios lcms->quantify identify Identify peptides with increased ubiquitination and decreased abundance quantify->identify end End: Identify IKZF1/3 as lenalidomide-dependent neosubstrates identify->end

Caption: SILAC-based quantitative proteomics workflow for identifying lenalidomide neosubstrates.

Protocol:

  • SILAC Labeling: Culture MM.1S cells for at least 6 doublings in SILAC-compatible media. One population is grown in "light" medium containing standard L-arginine and L-lysine. The other population is grown in "heavy" medium containing stable isotope-labeled L-arginine (¹³C₆, ¹⁵N₄) and L-lysine (¹³C₆, ¹⁵N₂).

  • Treatment: Treat the "heavy" labeled cells with lenalidomide and the "light" labeled cells with DMSO for a specified time (e.g., 12 hours). To assess ubiquitination, treat with a proteasome inhibitor (e.g., MG132) for the last few hours of the lenalidomide/DMSO treatment to allow ubiquitinated proteins to accumulate.

  • Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • Ubiquitination Enrichment (Optional but Recommended): To specifically identify ubiquitinated peptides, perform an immunoprecipitation using an antibody that recognizes the di-glycine-lysine remnant left on ubiquitinated lysine residues after trypsin digestion.

  • LC-MS/MS Analysis: Analyze the peptide mixture (either the total proteome or the enriched ubiquitinated peptides) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis: Use specialized software to identify peptides and quantify the heavy/light ratios. A significant increase in the heavy/light ratio for ubiquitinated peptides from a specific protein (like IKZF1/IKZF3) and a decrease in the heavy/light ratio for its non-ubiquitinated peptides in the total proteome analysis indicate that the protein is a lenalidomide-dependent neosubstrate.[11][25]

Conclusion

Lenalidomide exerts its therapeutic effects through a novel and elegant mechanism of action, acting as a molecular glue to repurpose the CRL4^CRBN^ E3 ubiquitin ligase. This leads to the targeted degradation of the neosubstrates IKZF1 and IKZF3, which in turn triggers both direct anti-tumor cytotoxicity in multiple myeloma cells and a potent immunomodulatory response. The functionalization of lenalidomide, as seen in this compound, allows for the leveraging of this powerful mechanism in the rational design of new therapeutic modalities like PROTACs. A thorough understanding of this core mechanism is essential for the continued development and optimization of therapies targeting protein degradation.

References

Lenalidomide-5-Aminomethyl Hydrochloride: A Technical Guide for a Key Cereblon Ligand in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-5-aminomethyl hydrochloride is a critical research tool in the burgeoning field of targeted protein degradation. As a derivative of lenalidomide, it functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its primary application in a research setting is as a component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest, offering a novel therapeutic modality for targeting previously "undruggable" proteins. This technical guide provides an in-depth overview of the use of this compound in research, complete with experimental protocols and data presentation.

Core Concept: The Role in PROTAC Technology

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as the E3 ligase ligand, specifically engaging CRBN. The aminomethyl group provides a crucial attachment point for the linker, allowing for the synthesis of the complete PROTAC molecule.

The mechanism of action for a PROTAC utilizing this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex.[1][2][3] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[1]

Signaling and Experimental Workflows

The signaling cascade initiated by a PROTAC is a multi-step process that can be interrogated through various experimental assays. The following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing a PROTAC synthesized with this compound.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Target_Protein Target Protein Ternary_Complex Target-PROTAC-CRBN Ternary Complex Target_Protein->Ternary_Complex Binds PROTAC PROTAC (contains Lenalidomide-5-aminomethyl) PROTAC->Ternary_Complex Bridges CRBN_Complex CRBN E3 Ligase Complex CRBN_Complex->Ternary_Complex Binds Ub Ubiquitin Ubiquitination Polyubiquitination of Target Protein Ub->Ubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->Proteasome Recognition

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Start PROTAC Synthesis Step1 In vitro Binding Assays (e.g., TR-FRET, AlphaLISA) Start->Step1 Validate Ternary Complex Formation Step2 Cellular Degradation Assays (e.g., Western Blot, In-Cell Western) Step1->Step2 Confirm Cellular Activity Step3 Quantitative Analysis (DC50 and Dmax determination) Step2->Step3 Determine Potency and Efficacy Step4 Off-Target Analysis (Proteomics) Step3->Step4 Assess Selectivity End Lead Optimization Step4->End

A general experimental workflow for PROTAC characterization.

Data Presentation: Quantitative Analysis of PROTAC Activity

The efficacy of a PROTAC is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable. The following table presents representative data for the degradation of neosubstrates by lenalidomide derivatives, illustrating the type of quantitative data generated in PROTAC research.

CompoundTarget NeosubstrateDC50 (μM)Dmax (%)Cell Line
LenalidomideIKZF10.0895HEK293T
LenalidomideCK1α>10<20HEK293T
6-fluoro lenalidomideIKZF10.0598HEK293T
6-fluoro lenalidomideCK1α2.585HEK293T

Data adapted from a study on lenalidomide derivatives. The specific values are illustrative and may not directly correspond to a single publication.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the research and development of PROTACs using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol provides a general framework for the synthesis of a PROTAC. The specific reaction conditions and purification methods will vary depending on the linker and the target protein ligand.

Materials:

  • This compound

  • Target protein ligand with a suitable reactive group (e.g., carboxylic acid, amine)

  • Linker with complementary reactive groups (e.g., PEG linker with an NHS ester and a carboxylic acid)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Methodology:

  • Linker-Ligand Conjugation: a. Dissolve the target protein ligand in anhydrous DMF. b. Add the coupling reagents (HATU and HOBt) and a base (DIPEA). c. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid. d. Add the linker (e.g., a PEG linker with a terminal amine) to the reaction mixture. e. Stir the reaction at room temperature overnight. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the product by flash column chromatography or preparative HPLC.

  • PROTAC Assembly: a. Dissolve the purified linker-ligand conjugate in anhydrous DMF. b. Add coupling reagents (HATU and HOBt) and a base (DIPEA). c. Stir the reaction mixture at room temperature for 30 minutes. d. Add this compound to the reaction mixture. e. Stir the reaction at room temperature overnight. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the final PROTAC product by preparative HPLC. h. Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Cellular Degradation Assay by Western Blot

This protocol details the steps to assess the ability of a PROTAC to degrade a target protein in a cellular context.[1]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: a. Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[1] Include a vehicle-only control. c. For a control experiment, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer on ice.

  • c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize the protein concentration of all samples and prepare them with Laemmli buffer. b. Denature the samples by boiling. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. g. Wash the membrane with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane with TBST. j. Apply the chemiluminescent substrate and capture the signal using an imaging system. k. Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Generate a dose-response curve to determine the DC50 and Dmax values.[1]

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to confirm the formation of the ternary complex.[4]

Materials:

  • Purified recombinant target protein (e.g., with a His-tag)

  • Purified recombinant CRBN/DDB1 complex (e.g., with a GST-tag)

  • PROTAC

  • TR-FRET donor antibody (e.g., anti-His-Tb)

  • TR-FRET acceptor (e.g., anti-GST-d2)

  • Assay buffer

  • Low-volume, non-binding microplates

Methodology:

  • Assay Setup: a. Prepare a serial dilution of the PROTAC in the assay buffer. b. In a microplate, add the PROTAC dilutions. c. Add a fixed concentration of the purified target protein to each well. d. Add a fixed concentration of the purified CRBN/DDB1 complex to each well. e. Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for complex formation.

  • Detection: a. Add the TR-FRET donor and acceptor antibodies to each well. b. Incubate the plate in the dark at room temperature for a specified period (e.g., 1-2 hours).

  • Measurement: a. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths. b. Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Data Analysis: a. Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of the "hook effect" in PROTACs.[1] b. The peak of the curve represents the optimal concentration for ternary complex formation.

Conclusion

This compound is an indispensable tool for researchers engaged in the design and development of PROTACs. Its ability to effectively recruit the CRBN E3 ligase provides a robust platform for inducing the degradation of a wide array of target proteins. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists and drug development professionals to leverage this key molecule in advancing the field of targeted protein degradation. Careful optimization of linkers and target ligands, coupled with rigorous experimental validation as outlined, will be crucial for the successful development of novel and effective PROTAC-based therapeutics.

References

The Role of Lenalidomide-5-Aminomethyl Hydrochloride in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells by co-opting the body's natural protein disposal system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Among the various E3 ligases, Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, is a popular choice for PROTAC design.[2] Lenalidomide and its derivatives are well-established ligands for CRBN, making them crucial building blocks in the development of potent and selective PROTACs.[2][3] This technical guide provides a comprehensive overview of the role of lenalidomide-5-aminomethyl hydrochloride in PROTAC development, covering its mechanism of action, synthesis, and the experimental protocols necessary for characterization.

Core Principle: The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4] Lenalidomide-based PROTACs specifically recruit the CRBN E3 ligase. The aminomethyl group on the lenalidomide moiety serves as a key attachment point for a linker, which in turn is connected to a ligand for the protein of interest. This trimolecular assembly brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[3]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC Lenalidomide-based PROTAC POI_bound POI PROTAC->POI_bound POI Protein of Interest (POI) POI->POI_bound CRBN CRBN E3 Ligase CRBN_bound CRBN CRBN->CRBN_bound Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin Ub->CRBN_bound PROTAC_bound PROTAC PROTAC_bound->CRBN_bound POI_bound->PROTAC_bound Ubiquitinated_POI Poly-ubiquitinated POI CRBN_bound->Ubiquitinated_POI Ubiquitination Ubiquitinated_POI->Proteasome

PROTAC-Mediated Protein Degradation Pathway

Synthesis of Lenalidomide-Based PROTACs

The synthesis of lenalidomide-based PROTACs typically involves the use of this compound as a key intermediate. This compound provides a reactive amine handle for the attachment of a linker molecule.

Synthesis of 3-(4-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride

A common route to this intermediate starts from 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

Step 1: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione [5]

  • Charge a 500 mL 3-necked round-bottom flask with 3-aminopiperidine-2,6-dione hydrochloride (25 g, 0.15 mol) and dimethyl sulfoxide (150 mL).

  • Slowly add triethylamine (62 g, 0.61 mol) to the reaction mixture under a nitrogen atmosphere over 10 minutes.

  • Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (45.8 g, 0.16 mol) in dimethyl sulfoxide (50 mL) to the reaction mixture over 20 minutes.

  • Heat the reaction mixture to 50-55 °C.

  • Purify the resulting product to obtain 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[5]

Step 2: Reduction of the Nitro Group The nitro group is then reduced to an amine, followed by conversion to the hydrochloride salt. A common method involves catalytic hydrogenation.

Linker Attachment to this compound

The primary amine of this compound can be coupled to a linker containing a carboxylic acid, an activated ester, or other reactive group. Polyethylene glycol (PEG) linkers are frequently used to improve solubility and optimize the distance between the target protein and the E3 ligase.

General Protocol for Linker Conjugation:

  • Dissolve this compound and a linker with a terminal reactive group (e.g., N-hydroxysuccinimide ester) in an appropriate solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purify the resulting lenalidomide-linker conjugate using column chromatography or preparative high-performance liquid chromatography (HPLC).

The other end of the linker is then conjugated to the ligand for the protein of interest, following standard bioconjugation protocols.

Experimental Protocols for PROTAC Characterization

A suite of assays is necessary to characterize the efficacy and mechanism of action of a newly synthesized lenalidomide-based PROTAC.

Western Blot Analysis for Protein Degradation

This is the primary assay to quantify the degradation of the target protein.[6]

Materials:

  • Cell line expressing the target protein

  • Lenalidomide-based PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[6]

    • Block the membrane and incubate with primary antibodies overnight at 4°C.[1]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.[1]

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Immunoblotting F->G H Detection & Analysis G->H I DC50 & Dmax Determination H->I

Workflow for Western Blot Analysis of Protein Degradation
Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to confirm the formation of the POI-PROTAC-CRBN ternary complex.

Materials:

  • Purified, tagged target protein (e.g., His-tagged)

  • Purified, tagged CRBN (e.g., GST-tagged)

  • Lenalidomide-based PROTAC

  • TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Europium)

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-Cy5)

  • Assay buffer

  • 384-well microplates

Protocol:

  • Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the PROTAC in assay buffer.

  • Assay Assembly: In a 384-well plate, add the target protein, CRBN, and the PROTAC at various concentrations.

  • Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.

  • Signal Detection: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, which is characteristic of ternary complex formation.

TR_FRET_Workflow A Prepare Reagents (Tagged Proteins, PROTAC, Antibodies) B Assay Assembly in 384-well Plate (Proteins + PROTAC) A->B C Add TR-FRET Labeled Antibodies B->C D Incubate at Room Temperature C->D E Read Plate on TR-FRET Reader D->E F Data Analysis (Calculate TR-FRET Ratio) E->F G Generate Dose-Response Curve F->G

Workflow for TR-FRET Ternary Complex Formation Assay
Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated in a PROTAC-dependent manner. A common method is immunoprecipitation followed by Western blotting.[1][7]

Materials:

  • Cell line expressing the target protein

  • Lenalidomide-based PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer with deubiquitinase inhibitors (e.g., NEM, iodoacetamide)

  • Antibody for immunoprecipitation of the target protein

  • Protein A/G agarose or magnetic beads

  • Anti-ubiquitin antibody for Western blotting

Protocol:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a few hours.[1]

  • Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) and boil to disrupt protein-protein interactions. Dilute the lysate to reduce the SDS concentration.[1]

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.[1]

    • Incubate the lysate with the antibody against the target protein overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complex.

  • Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

  • Western Blotting: Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of the target protein. A smear or ladder of higher molecular weight bands indicates polyubiquitination.

Quantitative Data Summary

The following tables summarize key quantitative data for lenalidomide-based PROTACs from various studies.

Table 1: Degradation Efficiency of Lenalidomide-Based PROTACs
PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC 4BRD4Not SpecifiedpM range>90[2]
PROTAC 5BRD4Not SpecifiedNot Specified>90[2]
16cEGFRPC941368[8]
YW-N-7RET KinaseNot Specified88Not Specified[9]
RD-23RET (G810C)Not Specified11.7Not Specified[9]
PA2JNK1Not Specified10Not Specified[9]
Table 2: Binding Affinities and Cooperativity
Ligand/PROTACBinding Partner(s)AssayKd / IC50Cooperativity (α)Reference
LenalidomideCRBN-DDB1ITC0.64 µM (Kd)N/A[10]
LenalidomideCRBNFP~3 µM (IC50)N/A[2]
PomalidomideCRBNFP~3 µM (IC50)N/A[2]
BTK PROTACsBTK-PROTAC-CRBNSPR-No positive cooperativity observed[6]
ACBI1SMARCA2-ACBI1-VHL--26[11]

Conclusion

This compound is a versatile and indispensable building block in the development of CRBN-recruiting PROTACs. Its chemical tractability allows for the straightforward synthesis of diverse PROTAC libraries. The successful development of potent degraders requires a rigorous and systematic approach to characterization, employing a range of biochemical and cell-based assays to elucidate the mechanism of action and quantify degradation efficiency. The data and protocols presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel lenalidomide-based PROTACs for a wide array of therapeutic targets. As our understanding of the intricacies of ternary complex formation and the ubiquitin-proteasome system grows, so too will our ability to rationally design the next generation of highly effective protein degraders.

References

An In-depth Technical Guide to Lenalidomide and its Derivatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide, a thalidomide analogue, has revolutionized the treatment of hematological malignancies, most notably multiple myeloma.[1][2][3] Its significance extends beyond its clinical efficacy to its unique mechanism of action as a "molecular glue." Lenalidomide modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2][4] This guide delves into the technical aspects of Lenalidomide and its derivatives, such as Lenalidomide-5-aminomethyl hydrochloride, focusing on their discovery, mechanism of action, and the experimental protocols used to characterize them. The aminomethyl derivative serves as a key building block for creating Proteolysis Targeting Chimeras (PROTACs), a rapidly advancing therapeutic modality.[5][6][7]

Discovery and Significance

Lenalidomide was developed as a more potent and safer analogue of thalidomide, which, despite its historical association with severe birth defects, showed surprising efficacy in treating multiple myeloma.[2][8] Lenalidomide gained FDA approval in 2005 and has since become a cornerstone of therapy for multiple myeloma, often used in combination with dexamethasone.[1][2][3]

The discovery that Lenalidomide's therapeutic effects stem from its ability to bind to Cereblon (CRBN) was a landmark finding.[4][9] This interaction hijacks the ubiquitin-proteasome system to eliminate cancer-promoting proteins. This novel mechanism established a new paradigm in drug discovery, demonstrating that small molecules could be used to induce the degradation of proteins previously considered "undruggable."[4]

The compound This compound represents a significant evolution of the core Lenalidomide structure. It is a derivative where an aminomethyl group has been added, serving as a functional handle. This modification is crucial for its use as a CRBN ligand in the synthesis of PROTACs.[5][6][7] PROTACs are bifunctional molecules that link a ligand for an E3 ubiquitin ligase (like Lenalidomide) to a ligand for a target protein, thereby inducing the target's degradation.[6][7]

Mechanism of Action: A Molecular Glue

Lenalidomide and its derivatives function by redirecting the activity of the CRL4CRBN E3 ubiquitin ligase complex, which consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Roc1, and the substrate receptor CRBN.[2][10]

The core mechanism involves:

  • Binding to CRBN: The glutarimide ring of Lenalidomide binds to a specific pocket in the CRBN protein.[4][10]

  • Altering Substrate Specificity: This binding event creates a new surface on the CRBN protein, which can now recognize and bind to "neosubstrates" that it would not normally interact with.[2][4]

  • Recruitment of Neosubstrates: In multiple myeloma, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4][9] In del(5q) myelodysplastic syndrome (MDS), another key target is casein kinase 1A1 (CK1α).[4]

  • Ubiquitination and Degradation: Once the neosubstrate is brought into proximity with the E3 ligase complex, it is tagged with ubiquitin molecules. This polyubiquitination marks the protein for degradation by the 26S proteasome.[2][4]

  • Downstream Effects: The degradation of IKZF1 and IKZF3 leads to the downregulation of critical survival factors for myeloma cells, such as Interferon Regulatory Factor 4 (IRF4), and induces apoptosis (cell death).[2][9][11] It also has immunomodulatory effects, such as stimulating T-cells and enhancing Natural Killer (NK) cell activity.[1][11]

Lenalidomide_Mechanism_of_Action cluster_CRL4_Complex CRL4CRBN E3 Ligase Complex cluster_Neosubstrates Neosubstrates CRBN Cereblon (CRBN) Proteasome 26S Proteasome CRBN->Proteasome Recruits & Ubiquitinates CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 Roc1 Roc1 CUL4->Roc1 DDB1->CRBN IKZF1 IKZF1 IKZF1->Proteasome Recruits & Ubiquitinates IKZF3 IKZF3 IKZF3->Proteasome Recruits & Ubiquitinates Lena Lenalidomide Lena->CRBN Binds Apoptosis Myeloma Cell Apoptosis Proteasome->Apoptosis Degrades IKZF1/3, leading to Ub Ubiquitin

Caption: Lenalidomide acts as a molecular glue, binding to CRBN and inducing degradation of IKZF1/3.

Quantitative Data

The efficacy of Lenalidomide and its derivatives is quantified through various in vitro and clinical metrics.

Table 1: In Vitro Binding Affinity and Degradation Potency
CompoundAssay TypeTarget/Cell LineIC50 / DC50Reference
LenalidomideCRBN-DDB1 Binding (Thermal Shift)Purified Protein~3 µM[12]
PomalidomideCRBN-DDB1 Binding (Thermal Shift)Purified Protein~3 µM[12]
ThalidomideCRBN-DDB1 Binding (Thermal Shift)Purified Protein~30 µM[12]
LenalidomideCRBN Binding (Probe Displacement)U266 Cell Extract~1-2.3 µM[10][12]
PomalidomideCRBN Binding (Probe Displacement)U266 Cell Extract~2.1 µM[12]
LenalidomideCRBN Binding (Probe Displacement)Purified Protein268.6 nM[13]
PomalidomideCRBN Binding (Probe Displacement)Purified Protein153.9 nM[13]
EM12IKZF1 DegradationHiBiT AssayDC50: 1.7 µM[14]
4-OH-EM12IKZF1 DegradationHiBiT AssayDC50: 28 nM[14]

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.

Table 2: Clinical Efficacy of Lenalidomide Regimens in Multiple Myeloma
Trial NameTreatment ArmPatient PopulationPrimary EndpointResultReference
FIRST Lenalidomide + Dexamethasone (Rd) continuousNewly Diagnosed (NDMM), transplant-ineligibleProgression-Free Survival (PFS)Superior PFS vs MPT[3]
COBRA KRd (Carfilzomib, Lenalidomide, Dexamethasone)NDMMPFSReduced risk of progression/death by 43% vs VRd[15]
AURIGA Daratumumab + LenalidomideNDMM, MRD-positive post-transplantMRD-negative conversion rate60.6% vs 28.7% with Lenalidomide alone (at 10⁻⁵)[16]

MRD: Minimal Residual Disease. MPT: Melphalan, Prednisone, Thalidomide. VRd: Bortezomib, Lenalidomide, Dexamethasone.

Experimental Protocols

Characterizing the activity of Lenalidomide and its derivatives involves a suite of biochemical and cell-based assays.

Cereblon Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of a compound to the CRBN-DDB1 complex.[13][17]

Principle: A fluorescently labeled probe (e.g., Bodipy-thalidomide) binds to the CRBN complex, resulting in a high fluorescence polarization (FP) signal.[13] When an unlabeled competitor compound (like Lenalidomide) is added, it displaces the probe, causing the FP signal to decrease. The degree of decrease is proportional to the binding affinity of the test compound.

Methodology:

  • Reagents: Purified recombinant human CRBN/DDB1 complex, fluorescently labeled probe (e.g., Bodipy-thalidomide), assay buffer, test compounds.[13]

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, incubate the CRBN/DDB1 complex with the fluorescent probe. c. Add the test compound dilutions to the wells. d. Incubate to allow the binding reaction to reach equilibrium. e. Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the FP signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]

IKZF1/3 Degradation Assay (Western Blot)

This assay directly visualizes the compound-induced degradation of target proteins in cells.

Principle: Cells are treated with the compound, and the total protein is extracted. Western blotting uses specific antibodies to detect the levels of IKZF1/3, with a housekeeping protein (e.g., β-actin) used as a loading control. A reduction in the IKZF1/3 band intensity indicates degradation.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., MM.1S, U266) to optimal density.

  • Treatment: Treat cells with various concentrations of the test compound for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Lyse the cells to extract total protein. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for IKZF1 or IKZF3. c. Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Add a chemiluminescent substrate and capture the signal using an imaging system.[18]

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the IKZF1/3 signal to the loading control to determine the relative protein levels.[18]

Quantitative Degradation Assay (HiBiT System)

This is a more quantitative, luminescence-based method to measure protein degradation in live cells.[14][19]

Principle: The target protein (e.g., IKZF1) is endogenously tagged with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9 gene editing. In the presence of a larger complementary polypeptide (LgBiT), a bright, luminescent NanoLuc® luciferase enzyme is formed. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein present. Degradation of the target protein leads to a loss of luminescence.[14]

Methodology:

  • Cell Line Generation: Generate a stable cell line expressing the endogenously HiBiT-tagged target protein.

  • Cell Plating: Plate the cells in a 96-well plate.

  • Treatment: Treat the cells with serial dilutions of the test compound for the desired time course (e.g., 24 hours).[14][19]

  • Lysis and Detection: Add a lytic reagent containing the LgBiT protein and luciferase substrate.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to vehicle-treated controls and plot against compound concentration to determine the DC50 and Dmax (maximum degradation) values.[14][18]

Experimental_Workflow cluster_WB Western Blot Workflow cluster_HiBiT HiBiT Assay Workflow A 1. Cell Treatment B 2. Protein Lysis A->B C 3. SDS-PAGE B->C D 4. Transfer C->D E 5. Immunoblotting D->E F 6. Imaging & Analysis E->F G 1. Plate HiBiT-tagged cells H 2. Compound Treatment G->H I 3. Add LgBiT/Substrate H->I J 4. Read Luminescence I->J

Caption: Standard workflows for assessing protein degradation via Western Blot or HiBiT lytic assay.

Conclusion

Lenalidomide and its functionalized derivatives like this compound are pivotal tools in modern drug discovery. Their unique molecular glue mechanism, which co-opts the cellular machinery to eliminate disease-causing proteins, has opened up new therapeutic avenues. Understanding the technical details of their mechanism and the experimental protocols used to evaluate them is essential for researchers aiming to develop the next generation of targeted protein degraders and immunomodulatory agents. The continued exploration of this chemical space promises to yield novel therapies for cancer and other challenging diseases.

References

In-Depth Technical Guide: Lenalidomide-5-aminomethyl Hydrochloride for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Lenalidomide

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that only block the function of a protein, TPD offers the advantage of removing the entire protein, potentially leading to a more profound and durable therapeutic effect. One of the key classes of molecules in TPD are Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Lenalidomide and its analogues have become central to the field of TPD, acting as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Lenalidomide functions as a "molecular glue," inducing a novel protein-protein interaction between CRBN and specific "neosubstrate" proteins, leading to their degradation.[3] This mechanism of action has been successfully exploited in the treatment of certain hematological malignancies.[3]

Lenalidomide-5-aminomethyl hydrochloride is a derivative of lenalidomide specifically designed for the synthesis of PROTACs.[1][2] The aminomethyl group at the 5-position of the phthalimide ring serves as a convenient attachment point for a linker, which can then be connected to a ligand for a specific protein of interest. This allows for the rational design and synthesis of PROTACs that can target a wide range of proteins for degradation by hijacking the CRBN E3 ligase.

Data Presentation

Table 1: Binding Affinity of Lenalidomide to CRBN

CompoundAssay MethodCell Line/SystemBinding Affinity (IC50/Kd)Reference
LenalidomideTR-FRET AssayIn vitroIC50 = 2.694 µM[4]
LenalidomideNot SpecifiedU266B1 Myeloma CellsIC50 ~ 3 µM[5]

Table 2: Degradation Efficiency of Lenalidomide-Based PROTACs

PROTACTarget ProteinE3 Ligase LigandDC50DmaxCell LineReference
PROTAC 6bBTKPomalidomide< 300 nM~75%Not Specified[6]
B03CDK9Pomalidomide7.62 nMNot SpecifiedMV4-11[6]
MT-802BTK (WT and C481S)Pomalidomide9.1 nM>99%NAMALWA[6]
TRD2RAD51Lenalidomide/PomalidomideNot SpecifiedNot SpecifiedMM.1S and MM.1R[7]

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Signaling Pathway

The signaling pathway for lenalidomide-based targeted protein degradation involves the recruitment of a target protein to the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.

Targeted Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex Target Protein : PROTAC : CRL4-CRBN PROTAC->Ternary_Complex Binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Binds CRBN_Complex CRL4-CRBN E3 Ligase CRBN_Complex->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded Protein Fragments Proteasome->Degradation Degrades to PROTAC Synthesis Workflow Lenalidomide_Derivative Lenalidomide-5-aminomethyl Hydrochloride Conjugation_1 Nucleophilic Substitution or Amide Coupling Lenalidomide_Derivative->Conjugation_1 Linker Linker with Electrophilic Group Linker->Conjugation_1 Intermediate Lenalidomide-Linker Intermediate Conjugation_1->Intermediate Conjugation_2 Amide Coupling or other conjugation Intermediate->Conjugation_2 POI_Ligand Target Protein Ligand with Nucleophilic Group POI_Ligand->Conjugation_2 PROTAC Final PROTAC Molecule Conjugation_2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Western Blot Workflow Cell_Treatment 1. Cell Treatment with PROTAC Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Imaging and Data Analysis Detection->Analysis

References

Preliminary Studies on Lenalidomide-5-Aminomethyl Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, specific preliminary efficacy studies for Lenalidomide-5-aminomethyl hydrochloride are not extensively available in the public domain. The existing literature primarily describes "Lenalidomide-5-aminomethyl" as a derivative of Lenalidomide, functioning as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a crucial component in the development of Proteolysis-Targeting Chimeras (PROTACs)[1].

This guide, therefore, provides a comprehensive overview of the well-established efficacy and mechanisms of the parent compound, Lenalidomide . The data presented herein serves as a foundational reference for researchers, scientists, and drug development professionals, offering insights that may inform the prospective evaluation of its derivatives.

Core Efficacy of Lenalidomide

Lenalidomide is an immunomodulatory agent with demonstrated efficacy in various hematological malignancies, most notably Multiple Myeloma (MM) and Myelodysplastic Syndromes (MDS). Its therapeutic effects are multifaceted, encompassing direct anti-tumor activities and modulation of the tumor microenvironment.

Quantitative Data from Clinical Trials

The efficacy of Lenalidomide, often in combination with other agents like dexamethasone, has been rigorously evaluated in numerous clinical trials. Below are summary tables of key efficacy endpoints from pivotal studies.

Table 1: Efficacy of Lenalidomide in Relapsed or Refractory Multiple Myeloma (MM)

Efficacy EndpointLenalidomide-containing RegimensControl GroupPooled Relative Risk (RR) [95% CI]P-value
Overall Response Rate (ORR) 60.6%21.9%2.76 [2.23–3.42]< 0.00001
Complete Response (CR) Rate 15.0%2.0%8.61 [1.59–46.60]0.01
3-Year Progression-Free Survival (PFS) Rate 65.2%35.9%-< 0.00001
3-Year Overall Survival (OS) Rate 72.8%65.0%-0.03

Data synthesized from a meta-analysis of randomized controlled trials in patients with relapsed or refractory MM[2].

Table 2: Efficacy of Lenalidomide in Myelodysplastic Syndromes (MDS)

Efficacy EndpointLenalidomide (5 mg)PlaceboHazard Ratio (HR) [95% CI]P-value
Median Time to Transfusion Dependency Not Reached11.6 months0.302 [0.132–0.692]0.0046

Data from the SintraREV phase 3 trial in non-transfusion dependent patients with low-risk, del(5q) MDS[3].

Mechanism of Action

Lenalidomide's mechanism of action is complex and involves both direct anti-neoplastic and immunomodulatory effects[4][5]. A key molecular event is its binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3)[5][6]. The degradation of these transcription factors is central to many of Lenalidomide's therapeutic effects.

Signaling Pathway of Lenalidomide

G cluster_cell Myeloma Cell cluster_immune Immune Microenvironment Lenalidomide Lenalidomide CRBN Cereblon (CRBN) Lenalidomide->CRBN binds to T_Cell T-Cell Lenalidomide->T_Cell stimulates E3_Ligase CUL4-DDB1-RBX1 E3 Ubiquitin Ligase CRBN->E3_Ligase part of IKZF1_IKZF3 IKZF1 & IKZF3 (Ikaros & Aiolos) E3_Ligase->IKZF1_IKZF3 targets for ubiquitination Proteasome Proteasome IKZF1_IKZF3->Proteasome targeted for degradation IRF4 IRF4 IKZF1_IKZF3->IRF4 regulates cMyc c-Myc IKZF1_IKZF3->cMyc regulates Apoptosis Apoptosis Proteasome->Apoptosis degradation of IKZF1/3 leads to Proliferation Cell Proliferation IRF4->Proliferation cMyc->Proliferation IL2 IL-2 Production T_Cell->IL2 increases Cytotoxicity Enhanced Cytotoxicity T_Cell->Cytotoxicity NK_Cell NK Cell NK_Cell->Cytotoxicity IL2->T_Cell enhances proliferation IL2->NK_Cell activates

Caption: Lenalidomide's dual mechanism: direct apoptosis in myeloma cells and immune stimulation.

Role in PROTAC Development

Lenalidomide-5-aminomethyl serves as a critical building block for PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation. In this context, the Lenalidomide-5-aminomethyl moiety acts as the E3 ligase binder, specifically targeting CRBN.

Caption: Structure of a PROTAC utilizing a Lenalidomide-based CRBN ligand.

Experimental Protocols

Detailed experimental protocols for the clinical use of Lenalidomide are well-established. Below is a generalized protocol for its administration in Multiple Myeloma, based on common clinical trial designs.

Generalized Clinical Trial Protocol: Lenalidomide in Combination with Dexamethasone for Relapsed/Refractory Multiple Myeloma
  • Patient Population: Adult patients with a confirmed diagnosis of Multiple Myeloma who have received at least one prior therapy.

  • Treatment Regimen:

    • Lenalidomide: 25 mg administered orally once daily on days 1-21 of a 28-day cycle[7].

    • Dexamethasone: 40 mg administered orally once daily on days 1, 8, 15, and 22 of a 28-day cycle.

  • Dose Adjustments: Dose modifications for Lenalidomide are recommended based on hematological toxicity (neutropenia, thrombocytopenia) and renal impairment[8][9].

  • Efficacy Assessment: Response to treatment is typically assessed every 4 weeks based on International Myeloma Working Group (IMWG) criteria, including measurements of serum and urine M-protein, and serum free light chain assays.

  • Safety Monitoring: Regular monitoring includes complete blood counts (weekly for the first 2 cycles, then bi-weekly), serum chemistry, and assessment for adverse events, with particular attention to venous thromboembolism and myelosuppression[8].

Preclinical In Vivo Xenograft Model Protocol

Preclinical efficacy is often evaluated using xenograft models in immunocompromised mice.

  • Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, H929) are cultured under standard conditions.

  • Animal Model: Severe combined immunodeficient (SCID) or similar immunocompromised mice are used.

  • Tumor Implantation: 1-10 million myeloma cells are injected subcutaneously or intravenously into the mice.

  • Treatment Administration:

    • Once tumors are established (e.g., palpable or detectable via bioluminescence), mice are randomized into treatment and control groups.

    • Lenalidomide: Prepared as a suspension and administered daily via oral gavage at doses ranging from 10-50 mg/kg[10]. The Pediatric Preclinical Testing Program used a dose of 30 mg/kg[10].

    • Control: Vehicle control (e.g., 1% carboxymethylcellulose) is administered on the same schedule[10].

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers for subcutaneous models.

    • Overall survival and event-free survival are monitored.

    • Pharmacodynamic markers (e.g., IKZF1/3 levels in tumor tissue) may be assessed at the end of the study.

Summary and Future Directions

Lenalidomide is a cornerstone therapy for multiple myeloma and certain types of MDS, with a well-characterized efficacy profile and mechanism of action. Its derivative, this compound, is positioned as a key component for the next generation of targeted protein degraders, the PROTACs. While direct efficacy data for this specific hydrochloride salt is not yet available, the extensive knowledge of the parent compound provides a strong foundation for its development and future investigation. Efficacy studies focusing on PROTACs incorporating this ligand will be essential to define its therapeutic potential.

References

Biochemical and Biophysical Characterization of Lenalidomide-5-aminomethyl hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, a thalidomide analogue, is a potent immunomodulatory agent with significant anti-neoplastic and anti-inflammatory properties.[1][2] It is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[3][4] Lenalidomide functions as a "molecular glue," modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5] This technical guide provides a comprehensive overview of the biochemical and biophysical characteristics of Lenalidomide and its derivative, Lenalidomide-5-aminomethyl hydrochloride. This derivative, featuring a reactive aminomethyl group, is primarily utilized as a CRBN-binding ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase for ubiquitination and subsequent proteasomal degradation.[8][9]

Due to the limited availability of specific biochemical and biophysical data for this compound in public literature, this guide will focus on the well-characterized parent compound, Lenalidomide. The principles and methodologies described herein are directly applicable to the characterization of its derivatives.

Biochemical Characterization

Mechanism of Action

Lenalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4^CRBN^.[5] This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing the recruitment of neo-substrates that are not typically targeted by this E3 ligase.[5] The primary neosubstrates of the Lenalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[10][11]

Once recruited, these neosubstrates are polyubiquitinated by the CRL4^CRBN^ complex and subsequently targeted for degradation by the 26S proteasome.[5] The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma and immunomodulatory effects of Lenalidomide.[11] The degradation of CK1α is particularly relevant in the context of myelodysplastic syndromes (MDS) with a deletion on chromosome 5q, where cancer cells are haploinsufficient for the CSNK1A1 gene.[10][12]

Immunomodulatory Effects

Lenalidomide possesses pleiotropic immunomodulatory activities. It enhances T-cell and Natural Killer (NK) cell-mediated cytotoxicity, in part by augmenting the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[13][14] Conversely, it inhibits the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-1, IL-6, and IL-12 from peripheral blood mononuclear cells (PBMCs).[15][16] The net effect is a potentiation of the anti-tumor immune response.

Biophysical Characterization

The interaction of Lenalidomide and its derivatives with CRBN is a critical determinant of their biological activity. Various biophysical techniques are employed to quantify this binding and the subsequent formation of the ternary complex (CRBN-Lenalidomide-neosubstrate).

Binding Affinity

The binding affinity of Lenalidomide to the CRBN-DDB1 complex has been determined using various biophysical methods, including fluorescence-based thermal shift assays and competitive binding assays. The reported IC50 values for Lenalidomide in competitive binding assays with thalidomide-coupled beads are in the low micromolar range.[17]

Structural Biology

The crystal structure of Lenalidomide in complex with CRBN and DDB1 has been elucidated, revealing the molecular basis of its interaction.[18] The glutarimide ring of Lenalidomide is essential for binding to a tri-tryptophan pocket in CRBN.[17] The phthalimide ring is more solvent-exposed, allowing for chemical modifications, such as the addition of the 5-aminomethyl group, to create linkers for PROTACs without abolishing CRBN binding.[6][7] X-ray crystallography has also been used to characterize various polymorphic forms of Lenalidomide, including its anhydrous and hydrated forms.[19]

Quantitative Data Summary

The following tables summarize key quantitative data for Lenalidomide from the literature.

ParameterValueCell Line/SystemReference
CRBN Binding (IC50) ~2 µMU266 Myeloma Cells[17]
Anti-proliferative Activity (IC50) 81 nMMM.1S Cells[20]
CytokineEffect of LenalidomideCell Type/ContextReference
TNF-α InhibitionPBMCs[15][16]
IL-2 StimulationT-Cells[13][14]
IFN-γ StimulationT-Cells[13][14]
IL-6 InhibitionPBMCs[15][16]
IL-10 StimulationPBMCs[15]
IL-12 InhibitionPBMCs[15]

Experimental Protocols

Detailed methodologies for the biochemical and biophysical characterization of Lenalidomide and its derivatives are provided below.

Cereblon Binding Assay (Competitive Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from CRBN.

  • Reagents and Materials:

    • Recombinant human CRBN-DDB1 complex.

    • Fluorescently labeled thalidomide or a similar CRBN ligand (probe).

    • Test compound (this compound).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Black, low-volume 384-well plates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In the 384-well plate, add the assay buffer, the fluorescent probe at a constant concentration, and the recombinant CRBN-DDB1 complex.

    • Add the serially diluted test compound or vehicle control to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Measure the fluorescence polarization using a plate reader.

  • Data Analysis:

    • Calculate the anisotropy or mP (millipolarization) values.

    • Plot the mP values against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Neosubstrate Degradation

This method is used to quantify the reduction in the levels of target proteins (IKZF1, IKZF3, CK1α) following treatment with the test compound.

  • Reagents and Materials:

    • Cancer cell line expressing the target proteins (e.g., MM.1S for IKZF1/3, KG-1 for CK1α).

    • Test compound (this compound).

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Primary antibodies against IKZF1, IKZF3, CK1α, and a loading control (e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • SDS-PAGE gels and Western blotting apparatus.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibodies.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein bands to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration for 50% degradation) value.

Cytokine Profiling using Multiplex Immunoassay (Luminex)

This assay allows for the simultaneous measurement of multiple cytokines in cell culture supernatants.

  • Reagents and Materials:

    • PBMCs isolated from healthy donors.

    • T-cell stimulants (e.g., anti-CD3/CD28 antibodies).

    • Test compound (this compound).

    • Commercially available multiplex cytokine assay kit.

    • Luminex instrument.

  • Procedure:

    • Culture PBMCs in a multi-well plate.

    • Pre-treat the cells with the test compound or vehicle control for a short period (e.g., 1 hour).

    • Stimulate the T-cells with anti-CD3/CD28 antibodies.

    • Incubate the cells for a specified time (e.g., 48-72 hours).

    • Collect the cell culture supernatants.

    • Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves incubating the supernatants with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

    • Acquire the data on a Luminex instrument.

  • Data Analysis:

    • Calculate the concentration of each cytokine based on a standard curve.

    • Compare the cytokine levels in the compound-treated samples to the vehicle control.

Visualizations

Signaling Pathway of Lenalidomide

Lenalidomide_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 Ubiquitin Ubiquitin Lenalidomide Lenalidomide Lenalidomide->CRBN Lenalidomide->CRBN Ternary Complex Formation Neosubstrates IKZF1, IKZF3, CK1α Neosubstrates->CRBN No Intrinsic Binding Neosubstrates->CRBN Ternary Complex Formation Proteasome Proteasome Neosubstrates->Proteasome Targeting Ubiquitin->Neosubstrates Ubiquitination Degradation Protein Degradation Proteasome->Degradation Biological_Effects Anti-Myeloma & Immunomodulatory Effects Degradation->Biological_Effects

Caption: Lenalidomide-induced neosubstrate degradation pathway.

Experimental Workflow for Characterization

Experimental_Workflow Start Test Compound (Lenalidomide-5-aminomethyl HCl) Biochemical Biochemical Assays Start->Biochemical Biophysical Biophysical Assays Start->Biophysical Cellular Cell-Based Assays Start->Cellular CRBN_Binding CRBN Binding (e.g., FP, SPR) Biochemical->CRBN_Binding Enzymatic_Assay Ubiquitination Assay Biochemical->Enzymatic_Assay Ternary_Complex Ternary Complex Formation (e.g., TR-FRET) Biophysical->Ternary_Complex Structural_Analysis Structural Analysis (e.g., X-ray Crystallography) Biophysical->Structural_Analysis Degradation_Assay Protein Degradation (Western Blot, Proteomics) Cellular->Degradation_Assay Proliferation_Assay Anti-Proliferative Activity (e.g., MTT) Cellular->Proliferation_Assay Cytokine_Profiling Cytokine Profiling (e.g., Luminex) Cellular->Cytokine_Profiling Data_Analysis Data Analysis & Interpretation CRBN_Binding->Data_Analysis Enzymatic_Assay->Data_Analysis Ternary_Complex->Data_Analysis Structural_Analysis->Data_Analysis Degradation_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Cytokine_Profiling->Data_Analysis PROTAC_Formation cluster_PROTAC PROTAC Molecule Lenalidomide_Derivative Lenalidomide-5-aminomethyl (CRBN Ligand) Linker Linker Lenalidomide_Derivative->Linker CRBN CRBN (E3 Ligase) Lenalidomide_Derivative->CRBN Binds to Target_Ligand Target Protein Ligand (Warhead) Linker->Target_Ligand Target_Protein Target Protein of Interest (POI) Target_Ligand->Target_Protein Binds to Ternary_Complex PROTAC-mediated Ternary Complex CRBN->Ternary_Complex Target_Protein->Ternary_Complex

References

Unveiling the Molecular Handshake: A Technical Guide to the Binding Affinity of Lenalidomide-5-aminomethyl hydrochloride to Cereblon (CRBN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical interaction between Lenalidomide-5-aminomethyl hydrochloride and its target protein, Cereblon (CRBN). As a fundamental component of the CRL4-CRBN E3 ubiquitin ligase complex, CRBN's binding to immunomodulatory drugs (IMiDs) like lenalidomide is the linchpin for their therapeutic efficacy in treating multiple myeloma and other hematological malignancies.[1][2][3] this compound is a derivative of lenalidomide functionalized with an aminomethyl group, designed for its utility as a CRBN ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5] This guide provides a comprehensive overview of the binding affinity, the experimental methodologies to quantify this interaction, and the downstream signaling consequences.

Quantitative Binding Affinity of Lenalidomide to CRBN

The affinity of lenalidomide for CRBN has been quantified using various biophysical and biochemical assays. The binding affinity can vary depending on the specific protein construct used (e.g., the thalidomide-binding domain (TBD) of CRBN versus the full-length CRBN in complex with DDB1) and the experimental conditions.[6] Below is a summary of reported binding constants from multiple studies.

CompoundProtein ConstructMethodBinding ConstantReference
LenalidomideCRBN TBDIsothermal Titration Calorimetry (ITC)KD = 19 µM[6]
LenalidomideCRBN-DDB1Isothermal Titration Calorimetry (ITC)KD = 0.6 µM[6]
LenalidomideCRBN-DDB1Competitive TitrationKi = 177.80 nM[7]
LenalidomideCRBN-DDB1 complexFluorescence-based Thermal Shift AssayDose-dependent stabilization[8][9][10]
LenalidomideCRBN in U266 cell extractsAffinity Bead CompetitionIC50 ≈ 2 µM[8]
LenalidomideCRBNTR-FRET AssayIC50 = 2.694 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of binding affinity. Below are protocols for key experiments cited in the literature for characterizing the lenalidomide-CRBN interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (KD), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

  • Protein and Ligand Preparation: Recombinantly express and purify the CRBN protein construct (e.g., CRBN-DDB1 complex or CRBN TBD). Prepare a concentrated stock solution of this compound in a buffer identical to the protein's dialysis buffer to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the purified protein into the sample cell of the calorimeter.

    • Load the lenalidomide solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry, and thermodynamic parameters.[6]

Fluorescence-based Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Methodology:

  • Reaction Setup: In a multiwell plate, mix the purified CRBN-DDB1 complex with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a no-ligand control.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature.

  • Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition, the Tm, is determined. An increase in Tm in the presence of the ligand indicates binding and stabilization.[8][9][10]

Affinity Bead Pulldown Assay

This assay qualitatively or semi-quantitatively assesses binding by immobilizing a ligand analog on beads and measuring the pulldown of the target protein from a cell lysate.

Methodology:

  • Bead Preparation: Couple a thalidomide analog to magnetic affinity beads.[8][9]

  • Cell Lysate Preparation: Prepare a total protein extract from a relevant cell line (e.g., U266 multiple myeloma cells).

  • Competitive Binding: Pre-incubate aliquots of the cell lysate with increasing concentrations of free this compound or a vehicle control (e.g., DMSO).

  • Pulldown: Add the thalidomide analog-coupled beads to the pre-incubated lysates and incubate to allow for CRBN binding.

  • Washing and Elution: Wash the beads to remove non-specific binders. Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

  • Detection: Analyze the eluted proteins by immunoblotting using an anti-CRBN antibody to detect the amount of CRBN pulled down. A decrease in bound CRBN with increasing concentrations of free lenalidomide indicates competitive binding.[8][9]

Visualizing the Molecular Interactions and Pathways

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis protein Purified CRBN Construct itc Isothermal Titration Calorimetry (ITC) protein->itc tsa Thermal Shift Assay (TSA) protein->tsa pulldown Affinity Pulldown Assay protein->pulldown ligand Lenalidomide-5-aminomethyl hydrochloride ligand->itc ligand->tsa ligand->pulldown kd Determine Kd, Thermodynamics itc->kd tm Measure ΔTm (Stabilization) tsa->tm ic50 Determine IC50 (Competition) pulldown->ic50

Caption: Workflow for determining the binding affinity of lenalidomide to CRBN.

Lenalidomide-Induced Neosubstrate Degradation Pathway

crbn_pathway cluster_e3_ligase CRL4-CRBN E3 Ubiquitin Ligase cluster_degradation Proteasomal Degradation CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate recruits CUL4A CUL4A DDB1->CUL4A ROC1 ROC1 CUL4A->ROC1 Ub Ubiquitin ROC1->Ub activates Ub_Neosubstrate Polyubiquitinated Neosubstrate Proteasome 26S Proteasome Ub_Neosubstrate->Proteasome targets for Degradation Degradation Proteasome->Degradation Lenalidomide Lenalidomide Lenalidomide->CRBN binds Ub->Neosubstrate polyubiquitinates

References

Methodological & Application

Application Notes and Protocols for Lenalidomide-5-aminomethyl hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide-5-aminomethyl hydrochloride is a derivative of Lenalidomide, a potent immunomodulatory agent with anti-neoplastic and anti-angiogenic properties.[1] Like its parent compound, this compound functions as a molecular glue, targeting the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these factors results in two major downstream effects: direct cytotoxicity in cancer cells, particularly in hematological malignancies like multiple myeloma, and immunomodulatory effects through the stimulation of T-cells and other immune cells.[5][6]

These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to assess its biological activity.

Data Presentation

The following tables summarize the quantitative effects of Lenalidomide and its analogs on cancer cell lines and immune cells, providing a baseline for experimental design.

Table 1: Anti-proliferative Activity of Lenalidomide in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay TypeReference
AMO1Multiple Myeloma50.61MTT Assay[7]
NCI-H929Multiple Myeloma1 (Resistant line developed from this concentration)Cell Viability Assay[8]
U266Multiple Myeloma>10 (Less responsive)Dose-response range[8]
Lu-99Non-small cell lung cancer~20WST-1 Assay[9]
H1299Non-small cell lung cancer~40WST-1 Assay[9]
H460Non-small cell lung cancer~60WST-1 Assay[9]
EBC1Non-small cell lung cancer~80WST-1 Assay[9]
A549Non-small cell lung cancer>100WST-1 Assay[9]

Table 2: Immunomodulatory Effects of Lenalidomide on Cytokine Production

Cell TypeTreatmentCytokineFold Increase (vs. Control)Reference
CD4+ T-cellsLenalidomideIFNγ~2[10]
CD8+ T-cellsLenalidomideIFNγ~1.9[10]
NKT cellsLenalidomideIFNγ~0.8[10]
CD4+ T-cellsLenalidomideIL-2~2[10]
CD8+ T-cellsLenalidomideIL-2~4.5[10]
Primary Human T-cellsLenalidomideIL-2 RNA3.3[11]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Based on the manufacturer's instructions, this compound is soluble in DMSO.[12] To prepare a 10 mM stock solution, dissolve the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 310.75 g/mol , dissolve 3.11 mg in 1 mL of DMSO.

  • Gently vortex or sonicate in a water bath at a controlled temperature (e.g., up to 60°C) to ensure complete dissolution.[12]

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Cell Viability Assay (WST-1 Method)

This protocol is adapted for assessing the anti-proliferative effects of this compound on adherent or suspension cancer cell lines.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.[9] Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

  • Add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.[9]

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, or until a significant color change is observed in the control wells.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol determines the mode of cell death induced by this compound.

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency after treatment.

  • Treat the cells with various concentrations of this compound (e.g., 1x and 2x the IC50 value) and a vehicle control for 48 hours.[7]

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for IKZF1 and IKZF3 Degradation

This protocol verifies the mechanism of action by detecting the degradation of the target proteins IKZF1 and IKZF3.

Materials:

  • Target cell line (e.g., multiple myeloma cell lines)

  • This compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.[13]

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the loading control.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound CRL4_CRBN_Complex CRL4-CRBN E3 Ubiquitin Ligase This compound->CRL4_CRBN_Complex Binds to CRBN subunit IKZF1_IKZF3 IKZF1 / IKZF3 (Transcription Factors) CRL4_CRBN_Complex->IKZF1_IKZF3 Recruits for ubiquitination Proteasome Proteasome IKZF1_IKZF3->Proteasome Targeted for degradation Ub Ubiquitin Ub->IKZF1_IKZF3 Gene_Expression Altered Gene Expression Proteasome->Gene_Expression Leads to Apoptosis Tumor Cell Apoptosis Gene_Expression->Apoptosis IL2_Production Increased IL-2 Production Gene_Expression->IL2_Production T_Cell_Activation T-Cell Activation IL2_Production->T_Cell_Activation

Caption: Mechanism of action of this compound.

G start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of This compound incubate_24h->prepare_dilutions add_compound Add compound/vehicle to wells prepare_dilutions->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_wst1 Add WST-1 reagent incubate_72h->add_wst1 incubate_wst1 Incubate for 1-4h add_wst1->incubate_wst1 read_absorbance Measure absorbance at 450 nm incubate_wst1->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for Cell Viability (WST-1) Assay.

G start Start treat_cells Treat cells with compound/vehicle start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-IKZF1/3, anti-loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab visualize Visualize bands with chemiluminescence secondary_ab->visualize analyze Analyze protein degradation visualize->analyze end End analyze->end

Caption: Workflow for Western Blot Analysis of IKZF1/3 Degradation.

References

Application Notes and Protocols: Conjugation of Lenalidomide-5-aminomethyl hydrochloride to a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the conjugation of Lenalidomide-5-aminomethyl hydrochloride to a linker, a critical step in the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs). Two primary, robust, and widely applicable conjugation strategies are presented: N-Hydroxysuccinimide (NHS) ester-amine coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." This guide includes step-by-step experimental procedures, recommendations for purification, and methods for characterization of the final conjugate. Additionally, quantitative data from representative conjugation reactions are summarized, and the key signaling pathways modulated by Lenalidomide are illustrated to provide a comprehensive resource for researchers in the field of chemical biology and drug discovery.

Introduction

Lenalidomide is an immunomodulatory drug with potent anti-neoplastic properties.[1] Its mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of specific target proteins.[2] This inherent ability to recruit an E3 ligase has made Lenalidomide and its analogues valuable components in the design of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ligase, connected by a chemical linker. By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound provides a convenient attachment point for a linker via its primary amine.[3][4] This allows for the straightforward synthesis of Lenalidomide-linker conjugates that can then be coupled to a target protein ligand to form a functional PROTAC. The choice of conjugation chemistry is crucial for the successful synthesis of these conjugates, impacting reaction efficiency, yield, and the stability of the final product. This document details two of the most common and effective methods for achieving this conjugation.

Signaling Pathway of Lenalidomide

Lenalidomide exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by modulating the activity of the CRBN E3 ubiquitin ligase complex. This leads to the targeted degradation of neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, which are critical for tumor cell survival. The degradation of these factors ultimately results in anti-proliferative and apoptotic effects. The following diagram illustrates the signaling cascade initiated by Lenalidomide.

Lenalidomide_Signaling_Pathway Lenalidomide Signaling Pathway Lenalidomide Lenalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Lenalidomide->CRBN Binds to Ternary_Complex Ternary Complex (Lenalidomide-CRBN-Substrate) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) IKZF1_IKZF3->Ternary_Complex Recruited as neo-substrate Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates Downstream_Effects Downstream Effects: - Anti-proliferative - Apoptotic - Immunomodulatory Degradation->Downstream_Effects Leads to NHS_Ester_Amine_Coupling_Workflow NHS Ester-Amine Coupling Workflow Start Start Dissolve_Len Dissolve Lenalidomide-5-aminomethyl hydrochloride in anhydrous DMF/DMSO Start->Dissolve_Len Add_Base Add a non-nucleophilic base (e.g., DIPEA) Dissolve_Len->Add_Base Combine Add linker solution to Lenalidomide solution Add_Base->Combine Dissolve_Linker Dissolve NHS ester-linker in anhydrous DMF/DMSO Dissolve_Linker->Combine React React at room temperature for 2-4 hours Combine->React Purify Purify by reverse-phase HPLC React->Purify Characterize Characterize by LC-MS and NMR Purify->Characterize End End Characterize->End Click_Chemistry_Workflow Click Chemistry Workflow Start Start Dissolve_Reactants Dissolve Lenalidomide-azide and alkyne-linker in a suitable solvent (e.g., DMF/water) Start->Dissolve_Reactants Add_Catalyst Add Copper(II) sulfate and a reducing agent (e.g., sodium ascorbate) Dissolve_Reactants->Add_Catalyst React React at room temperature for 1-2 hours Add_Catalyst->React Purify Purify by reverse-phase HPLC React->Purify Characterize Characterize by LC-MS and NMR Purify->Characterize End End Characterize->End

References

Application Notes: In Vitro Assay Development with Lenalidomide-5-aminomethyl hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lenalidomide, a thalidomide analogue, is a potent immunomodulatory drug (IMiD) with significant anti-neoplastic, anti-angiogenic, and anti-inflammatory properties.[1] Its mechanism of action is centered on its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] Lenalidomide-5-aminomethyl hydrochloride is a functionalized derivative of Lenalidomide, incorporating a primary amine group that serves as a versatile chemical handle.[4][5] This modification makes it an essential building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as the E3 ligase-recruiting ligand.[4]

These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of Lenalidomide and PROTACs derived from this compound. The assays described herein are designed to assess direct cytotoxicity, immunomodulatory functions, and the core mechanism of CRBN-mediated protein degradation.

Mechanism of Action: Cereblon-Mediated Ubiquitination

Lenalidomide exerts its therapeutic effects by modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[3] Upon binding to CRBN, Lenalidomide induces a conformational change that promotes the recruitment of specific "neosubstrate" proteins, which are not typically targeted by this complex.[1][3] In the context of multiple myeloma, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][6] The CRL4-CRBN complex then polyubiquitinates these factors, marking them for degradation by the 26S proteasome.[3] The degradation of IKZF1 and IKZF3 leads to direct cytotoxic effects on myeloma cells and immunomodulatory effects, such as increased production of Interleukin-2 (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity.[1][7][8]

G cluster_0 E3 Ligase Activation cluster_1 Substrate Ubiquitination cluster_2 Proteasomal Degradation cluster_3 Downstream Cellular Effects Lenalidomide Lenalidomide CRBN CRBN Lenalidomide->CRBN Binds DDB1 DDB1 CRBN->DDB1 E3_Complex CRL4-CRBN E3 Ligase Complex CUL4 CUL4 DDB1->CUL4 Roc1 Roc1 CUL4->Roc1 Neosubstrate Neosubstrate (IKZF1/IKZF3) E3_Complex->Neosubstrate Ub_Neosubstrate Polyubiquitinated Neosubstrate E3_Complex->Ub_Neosubstrate Ub Transfer Ub Ubiquitin (Ub) Ub->E3_Complex E1/E2 Loaded Proteasome 26S Proteasome Ub_Neosubstrate->Proteasome Targets Degradation Degradation of IKZF1/IKZF3 Proteasome->Degradation Cytotoxicity Direct Anti-Myeloma Cell Cytotoxicity Degradation->Cytotoxicity Immunomodulation Immunomodulation (T-Cell/NK Cell Activation, IL-2 Production ↑) Degradation->Immunomodulation

Caption: Lenalidomide's mechanism of action signaling pathway.

Direct Anti-Proliferative and Cytotoxic Effects

These assays determine the direct effect of Lenalidomide or a Lenalidomide-based PROTAC on the viability and proliferation of cancer cells. Multiple myeloma cell lines such as MM.1S, U266, and RPMI-8226 are commonly used.[9]

Cell Proliferation Assay Protocol (XTT/MTT)

This protocol uses the reduction of a tetrazolium salt (XTT or MTT) by metabolically active cells to measure cell viability.[9][10]

Materials:

  • Cancer cell line of interest (e.g., U266)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound or test compound (dissolved in DMSO)

  • XTT or MTT reagent solution

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow cells to stabilize.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest test compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).[9]

  • Reagent Addition: After incubation, add 50 µL of XTT solution (or 20 µL of 5 mg/mL MTT solution) to each well.[9]

  • Final Incubation: Incubate for 2-4 hours (for XTT) or 4 hours (for MTT) to allow for color development. If using MTT, a solubilization solution must be added to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) for XTT, or at 570 nm for MTT, using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

G cluster_workflow Cell Proliferation Assay Workflow start Start node1 Seed cells in 96-well plate start->node1 end End node2 Incubate 24h node1->node2 node3 Add serial dilutions of Lenalidomide/PROTAC node2->node3 node4 Incubate 48-96h node3->node4 node5 Add XTT/MTT Reagent node4->node5 node6 Incubate 2-4h node5->node6 node7 Read Absorbance on Plate Reader node6->node7 node8 Calculate % Viability and IC50 Value node7->node8 node8->end

Caption: Experimental workflow for a cell proliferation assay.

Representative Data: IC₅₀ Values

The following table summarizes typical IC₅₀ values for Lenalidomide in various multiple myeloma cell lines after 72 hours of treatment.

Cell LineLenalidomide IC₅₀ (µM)Reference
U266~34[11]
H929~10-20 µg/mL[12]
MM.1SSensitive (IC₅₀ in µM range)[9]
RPMI-8226Sensitive (IC₅₀ in µM range)[9]

Immunomodulatory Effects

A key feature of Lenalidomide is its ability to modulate the immune system, primarily by co-stimulating T-cells, leading to increased proliferation and cytokine production.[13][14]

Cytokine Release Assay Protocol

This protocol measures the secretion of key cytokines from peripheral blood mononuclear cells (PBMCs) or isolated T-cells following stimulation and treatment with the test compound.[15][16][17]

Materials:

  • Human PBMCs, isolated via density gradient centrifugation (e.g., Ficoll-Paque).[9]

  • Complete RPMI-1640 medium.

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA)).[9][18]

  • This compound or test compound.

  • Cytokine detection kit (e.g., ELISA or multiplex bead array for IL-2, IFN-γ, TNF-α).[16]

  • 96-well cell culture plates.

  • ELISA plate reader or flow cytometer for bead arrays.

Procedure:

  • Cell Plating: Plate freshly isolated PBMCs or T-cells at a density of 1 x 10⁶ cells/mL in a 96-well plate.

  • Compound Addition: Add the test compound at various concentrations.

  • Cell Stimulation: Add the T-cell stimulant (e.g., soluble anti-CD28 antibody to wells pre-coated with anti-CD3 antibody).[9] Include unstimulated and stimulated controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂.[15][19]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant according to the manufacturer's protocol for the chosen detection method (e.g., ELISA).[17]

  • Data Analysis: Plot cytokine concentration against the test compound concentration. Determine the EC₅₀ for cytokine release if applicable.

G cluster_workflow Cytokine Release Assay Workflow start Start node1 Isolate PBMCs from whole blood start->node1 end End node2 Plate cells and add Lenalidomide/PROTAC node1->node2 node3 Add T-Cell Stimulant (e.g., anti-CD3/CD28) node2->node3 node4 Incubate 24-72h node3->node4 node5 Centrifuge plate and collect supernatant node4->node5 node6 Measure Cytokine Levels (e.g., ELISA) node5->node6 node7 Analyze Data node6->node7 node7->end

Caption: Experimental workflow for a cytokine release assay.

Representative Data: Cytokine Production

This table shows the expected qualitative effect of Lenalidomide on cytokine production in co-stimulated T-cells.

CytokineEffect of LenalidomideRationale
IL-2IncreasedT-cell co-stimulation, degradation of IKZF3 (a repressor of the IL-2 gene).[1][2]
IFN-γIncreasedEnhanced Th1 response and T-cell proliferation.[13][14]
TNF-αDecreasedAnti-inflammatory effect on certain immune cells (e.g., monocytes).[1]
IL-10IncreasedAnti-inflammatory effect.[1]

Mechanistic Assay: In Vitro Ubiquitination

This assay directly assesses the core mechanism of Lenalidomide-based compounds: the induction of neosubstrate ubiquitination by the CRL4-CRBN complex. This is particularly critical for validating the function of a PROTAC synthesized using this compound.[20][21]

In Vitro Ubiquitination Assay Protocol

This protocol reconstitutes the ubiquitination cascade in a cell-free system to detect substrate modification.[20][22][23]

Materials:

  • Recombinant E1 Ubiquitin-Activating Enzyme

  • Recombinant E2 Ubiquitin-Conjugating Enzyme (e.g., UBCH5C)

  • Recombinant CRL4-CRBN E3 Ligase Complex

  • Recombinant Ubiquitin (wild-type or biotin-labeled)

  • Recombinant Protein of Interest (POI) / Neosubstrate (e.g., IKZF1)

  • ATP solution (100 mM)

  • 10X Ubiquitination Reaction Buffer

  • Test Compound (Lenalidomide or PROTAC) dissolved in DMSO

  • SDS-PAGE gels, transfer apparatus, and Western Blot reagents

  • Primary antibody against the POI

Procedure:

  • Reaction Assembly: On ice, assemble the reaction in a microcentrifuge tube. A typical 25 µL reaction is outlined below. It is crucial to include a negative control reaction without ATP and a vehicle control with DMSO.[20][23]

  • Pre-incubation (optional): Pre-incubate the E3 ligase complex with the test compound for 15-30 minutes at room temperature to facilitate binding.[22]

  • Initiate Reaction: Add ATP to the master mix to start the reaction.

  • Incubation: Incubate the reaction at 37°C for 30-90 minutes.[23]

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[20]

  • Detection: Block the membrane and probe with a primary antibody specific to the POI. A successful reaction will show the unmodified POI band as well as higher molecular weight bands or a "smear" corresponding to polyubiquitinated POI.[20][23]

Reaction Component Table
ReagentStock Conc.Final Conc.Volume (25 µL Rxn)
10X Reaction Buffer10X1X2.5 µL
ATP100 mM5-10 mM1.25 - 2.5 µL
E1 Enzyme1 µM50 nM1.25 µL
E2 Enzyme5 µM250 nM1.25 µL
CRL4-CRBN Complex2.5 µM100 nM1.0 µL
Ubiquitin1 mg/mL (~117 µM)~8-10 µM2.0 µL
POI / Substrate5 µM250 nM1.25 µL
Test CompoundVariesVaries1.0 µL
Nuclease-Free Water--To 25 µL

Note: Concentrations are adapted from published protocols and may require optimization.[20]

G cluster_workflow In Vitro Ubiquitination Workflow start Start node1 Combine E1, E2, E3, Ubiquitin, POI, and PROTAC on ice start->node1 end End node2 Initiate reaction by adding ATP node1->node2 node3 Incubate at 37°C node2->node3 node4 Terminate reaction with SDS-PAGE buffer node3->node4 node5 Separate proteins by SDS-PAGE node4->node5 node6 Western Blot using anti-POI antibody node5->node6 node7 Detect high MW smear (Ubiquitinated POI) node6->node7 node7->end

Caption: Experimental workflow for an in vitro ubiquitination assay.

References

Application Notes and Protocols: Lenalidomide-5-aminomethyl hydrochloride in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, a thalidomide analog, is a potent immunomodulatory and anti-neoplastic agent widely used in the treatment of hematological malignancies, including multiple myeloma and myelodysplastic syndromes. Its mechanism of action involves the binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins. Lenalidomide-5-aminomethyl hydrochloride is a key derivative of lenalidomide, functionalized with an aminomethyl group. This modification provides a crucial attachment point for linkers, enabling its use as a CRBN-recruiting ligand in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ligase, leading to the target's degradation. This document provides detailed application notes and experimental protocols for the use of this compound in oncology research, with a focus on its application in PROTAC technology.

Mechanism of Action: Lenalidomide and PROTACs

Lenalidomide and its derivatives function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] In the absence of the drug, CRBN has its own set of substrate proteins. However, upon binding of a lenalidomide-based ligand, the substrate specificity of CRBN is altered, leading to the recruitment of neo-substrates, such as the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), for ubiquitination and degradation.[1][2][3] This degradation is central to the anti-myeloma and immunomodulatory effects of lenalidomide.

This compound is instrumental in the design of PROTACs. A PROTAC consists of three components: a ligand for the target protein of interest (POI), a ligand for an E3 ligase (in this case, lenalidomide-5-aminomethyl), and a chemical linker connecting the two.[4][5] This tripartite complex formation facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5][6]

Applications in Oncology Research

The primary application of this compound in oncology research is as a building block for the synthesis of PROTACs to induce the degradation of cancer-driving proteins. This strategy allows for the targeting of proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors.

Key Research Applications:

  • Targeted Protein Degradation: Development of PROTACs to selectively degrade oncoproteins, such as kinases, transcription factors, and epigenetic regulators.[7][]

  • Overcoming Drug Resistance: Designing PROTACs to degrade mutated or overexpressed proteins that confer resistance to existing therapies.

  • Investigating Protein Function: Using PROTAC-mediated degradation as a tool to rapidly and specifically deplete a protein of interest to study its biological function.

Data Presentation

Table 1: Representative Efficacy of a Lenalidomide-Based PROTAC (AS1411-Lenalidomide Chimera C4) in Breast Cancer Cells
Cell LineTreatmentConcentration (µM)Inhibition of Cell Viability (%)Reference
MCF-7AS1411-Lenalidomide Chimera C4155.2[4]
MCF-7AS1411-Lenalidomide Chimera C4578.9[4]
MCF-7AS1411-Lenalidomide Chimera C41091.3[4]
MCF-7Lenalidomide10~20[4]

Note: The data presented is for a PROTAC synthesized using a lenalidomide derivative and is representative of the potential efficacy of PROTACs utilizing this compound as the CRBN ligand.

Table 2: Degradation of Target Protein (Nucleolin) by AS1411-Lenalidomide Chimera C4
Cell LineTreatmentConcentration (µM)Duration (h)Nucleolin Protein Level (relative to control)Reference
MCF-7AS1411-Lenalidomide Chimera C45240.45[4]
MCF-7AS1411-Lenalidomide Chimera C45480.21[4]
MCF-7AS1411-Lenalidomide Chimera C410480.12[4]
MCF-7Lenalidomide1048No significant change[4]

Note: This table illustrates the target degradation capability of a lenalidomide-based PROTAC.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines a general approach for synthesizing a PROTAC by coupling this compound with a linker and a target-binding ligand. The specific chemistry will depend on the functional groups of the linker and the target ligand. A common method is amide bond formation.

Materials:

  • This compound

  • Linker with a carboxylic acid and another reactive group (e.g., NHS ester)

  • Target-binding ligand with a suitable functional group for coupling

  • N,N-Diisopropylethylamine (DIPEA)[9]

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Linker Activation: Dissolve the carboxylic acid-containing linker in anhydrous DMF. Add an activating agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and DIPEA. Stir at room temperature for 30 minutes.

  • Coupling to Lenalidomide: Add a solution of this compound and DIPEA in anhydrous DMF to the activated linker solution. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Purification: Upon completion, purify the resulting intermediate (linker-lenalidomide) by preparative HPLC.

  • Coupling to Target Ligand: Activate the other end of the purified linker-lenalidomide conjugate (if necessary) and react it with the target-binding ligand under appropriate conditions.

  • Final Purification and Characterization: Purify the final PROTAC molecule using preparative HPLC. Confirm the identity and purity of the synthesized PROTAC by MS and NMR spectroscopy.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the anti-proliferative effect of a PROTAC synthesized using this compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MM.1S)

  • Complete cell culture medium

  • PROTAC stock solution (dissolved in DMSO)

  • This compound stock solution (as a control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the PROTAC and control compounds in cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the PROTAC.

Protocol 3: Western Blot for Target Protein Degradation

This protocol is to determine the extent of target protein degradation induced by a PROTAC.

Materials:

  • Cancer cell line of interest

  • PROTAC stock solution

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the PROTAC for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control and a co-treatment with the PROTAC and MG132.[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative level of the target protein.

Mandatory Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) POI->PROTAC E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub_POI Poly-ubiquitinated POI Ub Ubiquitin Ub->Ub_POI E1, E2, E3 enzymes Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation workflow.

Lenalidomide_Signaling_Pathway Lenalidomide-Induced Degradation Pathway Lenalidomide Lenalidomide Derivative CRBN Cereblon (CRBN) Lenalidomide->CRBN CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 associates with IKZF1_IKZF3 IKZF1 / IKZF3 (Neosubstrates) CRL4->IKZF1_IKZF3 recruits Ubiquitination Poly-ubiquitination IKZF1_IKZF3->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream_Effects Anti-Myeloma Effects Immunomodulation Proteasome->Downstream_Effects leads to

Caption: Lenalidomide-mediated degradation of neosubstrates.

Experimental_Workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (using Lenalidomide-5-aminomethyl HCl) Characterization Structural Characterization (MS, NMR) Synthesis->Characterization Cell_Viability Cell Viability Assay (e.g., MTT) Characterization->Cell_Viability Western_Blot Western Blot for Target Degradation Characterization->Western_Blot Dose_Response Dose-Response and Time-Course Analysis Cell_Viability->Dose_Response Western_Blot->Dose_Response In_Vivo In Vivo Xenograft Model Studies Dose_Response->In_Vivo

Caption: Experimental workflow for PROTAC evaluation.

References

Determining the Optimal Concentration of Lenalidomide-5-aminomethyl Hydrochloride for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal experimental concentration of Lenalidomide-5-aminomethyl hydrochloride. Lenalidomide, an immunomodulatory agent with potent anti-neoplastic properties, requires precise concentration optimization to achieve desired biological effects while minimizing off-target toxicity. These guidelines offer a systematic approach to establishing effective concentrations for various in vitro applications, including cytotoxicity, immunomodulation, and mechanistic studies. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate experimental design and execution.

Introduction to Lenalidomide

Lenalidomide is an analog of thalidomide with enhanced immunomodulatory and anti-cancer activities and reduced side effects. It is widely used in the treatment of multiple myeloma and other hematological malignancies. The primary mechanism of action of lenalidomide involves its binding to the E3 ubiquitin ligase cereblon (CRBN). This binding alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors results in both direct cytotoxic effects on cancer cells and immunomodulatory effects on T cells and Natural Killer (NK) cells.

This compound is a salt form of a lenalidomide derivative that is often used in research settings. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

Key Signaling Pathways

The biological effects of Lenalidomide are mediated through a complex interplay of signaling pathways. The primary pathway involves the CRBN-mediated degradation of Ikaros and Aiolos, which in turn affects downstream signaling cascades, including those regulated by NF-κB and AP-1. These pathways are crucial for both the direct anti-tumor and immunomodulatory activities of the drug.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lenalidomide Lenalidomide CRBN CRBN Lenalidomide->CRBN binds CRL4 CRL4 CRBN->CRL4 part of Ub Ubiquitin CRL4->Ub recruits Ikaros Ikaros Proteasome Proteasome Ikaros->Proteasome degraded by Aiolos Aiolos Aiolos->Proteasome degraded by NF_kB_complex p50 p65 IκB Proteasome->NF_kB_complex degrades IκB AP1_complex c-Fos c-Jun Proteasome->AP1_complex activates (indirectly) Ub->Ikaros tags for degradation Ub->Aiolos tags for degradation NF_kB_active p50 p65 NF_kB_complex->NF_kB_active translocates AP1_active c-Fos c-Jun AP1_complex->AP1_active translocates Gene_Expression ↑ IL-2, IFN-γ ↓ Pro-survival genes NF_kB_active->Gene_Expression AP1_active->Gene_Expression

Caption: Lenalidomide signaling pathway. (Max Width: 760px)

Determining Optimal Concentration: Experimental Workflow

A systematic approach is essential for determining the optimal concentration of this compound for a specific cell line and experimental endpoint. The general workflow involves a dose-response study to identify a relevant concentration range, followed by more focused experiments to pinpoint the optimal concentration for the desired biological effect.

G A 1. Stock Solution Preparation Dissolve Lenalidomide-5-aminomethyl hydrochloride in DMSO (e.g., 10 mM) B 2. Range-Finding Experiment (Dose-Response) Treat cells with a broad range of concentrations (e.g., 0.01 µM to 100 µM) for 24-72h A->B C 3. Cell Viability/Cytotoxicity Assay (e.g., MTT, WST-1) Determine IC50 value B->C D 4. Select Concentration Range for Specific Assays Based on IC50 and desired effect (e.g., sub-IC50 for immunomodulation) C->D E 5. Endpoint-Specific Assays D->E F Apoptosis Assay (Annexin V/PI) E->F Cytotoxicity G Cytokine Production Assay (ELISA, CBA) E->G Immunomodulation H Western Blot (Ikaros/Aiolos degradation) E->H Mechanism I 6. Data Analysis and Optimal Concentration Determination F->I G->I H->I

Caption: Experimental workflow for optimizing concentration. (Max Width: 760px)

Quantitative Data Summary

The optimal concentration of Lenalidomide is highly dependent on the cell type and the biological endpoint being investigated. The following tables summarize reported effective concentrations from various studies.

Table 1: IC50 Values for Cytotoxicity (72-hour treatment)
Cell LineCancer TypeIC50 (µM)Citation
NCI-H929Multiple Myeloma~1[1]
U266Multiple Myeloma~10[1]
OPM-2Multiple Myeloma~3[1]
RPMI-8226Multiple Myeloma>10 (Resistant)[1]
Lu-99Non-Small Cell Lung Cancer~20[2][3]
H460Non-Small Cell Lung Cancer~10[2][3]
A549Non-Small Cell Lung Cancer~50[2][3]
Table 2: Effective Concentrations for Immunomodulatory and Mechanistic Effects
EffectCell TypeConcentration (µM)Treatment TimeCitation
T-cell Co-stimulation (IL-2, IFN-γ production)Human PBMCs0.1 - 1024 - 72 hours[4][5]
Ikaros & Aiolos DegradationT-cells, Myeloma cells0.1 - 106 - 24 hours[6][7][8]
Induction of ApoptosisHepatocellular Carcinoma cells100 - 200 µg/mL (~386 - 772 µM)48 hours[9][10]
Upregulation of CD80 on CLL cellsChronic Lymphocytic Leukemia cells1024 hours[11]
Depletion of CLL B-cells in whole bloodChronic Lymphocytic Leukemia cells0.5 - 172 hours[5]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in sterile DMSO to a final concentration of 10 mM. Gentle warming and vortexing may be required to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.

Protocol: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of Lenalidomide and calculating the IC50 value.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Lenalidomide from the stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used for drug dilutions) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Lenalidomide.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Lenalidomide for the chosen duration (e.g., 48 hours). Include appropriate controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol: Cytokine Secretion Assay (ELISA)

This protocol is for measuring the concentration of specific cytokines (e.g., IL-2, IFN-γ) in the cell culture supernatant.

Materials:

  • 24-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Human IL-2 or IFN-γ ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed immune cells (e.g., PBMCs) in 24-well plates and treat with various concentrations of Lenalidomide. Co-stimulation with anti-CD3/CD28 antibodies may be required for T-cell activation.

  • Supernatant Collection: After the desired incubation period (e.g., 48 hours), collect the cell culture supernatant and centrifuge to remove any cells or debris.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the cytokine concentration based on a standard curve generated with recombinant cytokine standards.

Protocol: Western Blot for Ikaros and Aiolos Degradation

This protocol is for detecting the degradation of Ikaros and Aiolos proteins following Lenalidomide treatment.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • RIPA buffer with protease inhibitors

  • Primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with Lenalidomide for the desired time (e.g., 6-24 hours). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the extent of Ikaros and Aiolos degradation relative to the loading control.

Conclusion

The optimal concentration of this compound for in vitro experiments is a critical parameter that must be empirically determined for each cell line and experimental objective. By following the systematic workflow and detailed protocols provided in these application notes, researchers can confidently establish effective and reproducible experimental conditions. The summarized quantitative data and signaling pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at elucidating the multifaceted biological activities of Lenalidomide.

References

Application Notes and Protocols: A Step-by-Step Guide for Lenalidomide-5-aminomethyl Hydrochloride Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, a thalidomide analog, is a potent immunomodulatory agent with significant antitumor activity, particularly in the treatment of multiple myeloma.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.[2][3] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).[2][3]

This unique mechanism has positioned lenalidomide and its derivatives as critical components in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ligase, and a linker connecting them.[4][5][6] By recruiting the E3 ligase to the target protein, PROTACs induce its degradation. Lenalidomide derivatives, such as Lenalidomide-5-aminomethyl hydrochloride, serve as efficient CRBN ligands in PROTAC design.[7][8]

This document provides a detailed guide to the conjugation chemistry of this compound, a derivative functionalized with a primary amine, enabling its covalent linkage to other molecules, such as proteins, linkers, or small molecule ligands. The protocol focuses on the widely used and robust method of amide bond formation via reaction with an N-hydroxysuccinimide (NHS) ester.

Signaling Pathway of Lenalidomide-Induced Protein Degradation

The following diagram illustrates the mechanism by which lenalidomide recruits the CRL4-CRBN E3 ligase to target proteins, leading to their ubiquitination and degradation.

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation Pathway Lenalidomide Lenalidomide TernaryComplex Ternary Complex (Target-Lenalidomide-CRBN) Lenalidomide->TernaryComplex Binds to CRBN CRBN CRL4-CRBN E3 Ligase CRBN->TernaryComplex TargetProtein Target Protein (e.g., IKZF1/IKZF3) TargetProtein->TernaryComplex Recruited to complex Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Results in UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination UbiquitinatedProtein->Proteasome Recognition & Degradation

Caption: Lenalidomide-mediated protein degradation pathway.

Experimental Protocol: Conjugation of this compound to an NHS-Ester Functionalized Molecule

This protocol details the steps for conjugating this compound to a molecule containing an NHS-ester reactive group.

Materials:

  • This compound[7][8]

  • NHS-ester functionalized molecule of interest

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[9]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., LC-MS)

  • Lyophilizer

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • Dissolve the NHS-ester functionalized molecule in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • Note: Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the NHS ester.

  • Conjugation Reaction:

    • In a clean, dry reaction vial, add the desired volume of the this compound solution.

    • Add 2-3 equivalents of a non-nucleophilic base, such as DIPEA or TEA, to neutralize the hydrochloride salt and facilitate the reaction. Mix gently by vortexing.

    • Add 1-1.5 equivalents of the NHS-ester functionalized molecule to the reaction mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring or shaking. The reaction can be monitored by LC-MS to track the formation of the desired conjugate.

  • Quenching the Reaction:

    • To quench any unreacted NHS ester, add 5-10 equivalents of the Quenching Buffer (1 M Tris-HCl, pH 8.0).

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • The crude reaction mixture can be purified by RP-HPLC.

    • Use a suitable C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Collect fractions corresponding to the desired product peak.

  • Characterization and Storage:

    • Confirm the identity and purity of the collected fractions by LC-MS analysis.

    • Pool the pure fractions and lyophilize to obtain the final conjugate as a solid.

    • Store the lyophilized product at -20°C or -80°C, protected from light and moisture.

Experimental Workflow Diagram

The following diagram outlines the step-by-step workflow for the conjugation protocol.

G start Start reagent_prep Reagent Preparation - Dissolve Lenalidomide derivative - Dissolve NHS-ester molecule start->reagent_prep conjugation Conjugation Reaction - Add Lenalidomide & base - Add NHS-ester molecule - React at room temperature reagent_prep->conjugation quenching Quenching - Add Tris buffer to stop reaction conjugation->quenching purification Purification - RP-HPLC quenching->purification characterization Characterization - LC-MS analysis purification->characterization lyophilization Lyophilization & Storage characterization->lyophilization end End lyophilization->end

Caption: Experimental workflow for conjugation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the conjugation of a primary amine with an NHS ester. Actual results may vary depending on the specific reactants and conditions.

ParameterTypical Value/RangeNotes
Reactant Ratio 1 : 1 to 1 : 1.5 (Amine : NHS Ester)An excess of the NHS ester can drive the reaction to completion.
Base Equivalents 2-3 equivalentsTo deprotonate the amine hydrochloride and catalyze the reaction.
Reaction Time 2 - 4 hoursCan be monitored by LC-MS for completion.
Temperature Room Temperature (20-25°C)Higher temperatures may increase hydrolysis of the NHS ester.
Typical Yield 50 - 80%Highly dependent on the specific substrates and purification method.
Purification Method RP-HPLCProvides high purity of the final conjugate.
Purity (Post-HPLC) >95%As determined by analytical HPLC and/or LC-MS.

Disclaimer: This protocol provides a general guideline. Optimization of reaction conditions, including stoichiometry, reaction time, and temperature, may be necessary for specific applications. All work should be performed in a properly equipped laboratory by trained personnel.

References

Application Notes and Protocols: High-Throughput Screening with Lenalidomide-5-aminomethyl hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, a derivative of thalidomide, is a powerful immunomodulatory drug with proven efficacy in treating hematological malignancies such as multiple myeloma and myelodysplastic syndromes.[1][2][3][4] Its mechanism of action is centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] Lenalidomide binds to CRBN, altering its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][7] This targeted protein degradation leads to a cascade of downstream effects, including immunomodulation, anti-angiogenesis, and direct anti-tumor activities.[5][6][8]

Lenalidomide-5-aminomethyl hydrochloride is a functionalized derivative of lenalidomide. The aminomethyl group serves as a chemical handle, allowing for its conjugation to a linker, which can then be attached to a ligand for a specific protein of interest. This three-part molecule is known as a Proteolysis Targeting Chimera (PROTAC).[9][10] In this context, this compound acts as a CRBN-recruiting ligand, enabling the development of PROTACs for high-throughput screening (HTS) campaigns aimed at degrading specific proteins.[9][10]

These application notes provide an overview of the signaling pathways affected by lenalidomide and its derivatives and offer detailed protocols for utilizing this compound in high-throughput screening to identify and characterize novel protein degraders.

Mechanism of Action and Signaling Pathways

Lenalidomide's therapeutic effects are multifaceted and stem from its ability to reprogram the CRBN E3 ubiquitin ligase complex. This leads to the degradation of neosubstrates like IKZF1 and IKZF3, which are crucial for the survival of certain cancer cells.[5][7] The degradation of these transcription factors results in downstream modulation of several signaling pathways.

Key Signaling Pathways Modulated by Lenalidomide:

  • Immunomodulation: By degrading IKZF3, a repressor of the Interleukin-2 (IL-2) gene, lenalidomide increases IL-2 production.[5][7] This, in turn, stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells, enhancing the body's anti-tumor immune response.[5][11][12] Lenalidomide also enhances T-cell co-stimulation, independent of the CRBN-mediated degradation pathway, by inducing phosphorylation of the CD28 receptor.[7][12]

  • Anti-tumor Effects: The degradation of IKZF1 and IKZF3 disrupts signaling pathways essential for myeloma cell survival, leading to apoptosis.[7] Specifically, the degradation of these factors leads to a reduction in Interferon Regulatory Factor 4 (IRF4), a key survival factor for multiple myeloma cells.[7][11]

  • Anti-angiogenesis: Lenalidomide inhibits the formation of new blood vessels, a process crucial for tumor growth.[1][5] It achieves this by inhibiting the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[5]

  • Cytokine Modulation: Lenalidomide alters the production of various cytokines, leading to a decrease in pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12, and an increase in the anti-inflammatory cytokine IL-10.[5]

Below are diagrams illustrating the key signaling pathways and the experimental workflow for a high-throughput screen using this compound-based PROTACs.

Lenalidomide_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TCR TCR Downstream_Signaling Downstream Signaling TCR->Downstream_Signaling activates CD28 CD28 CD28->Downstream_Signaling activates Lenalidomide Lenalidomide Lenalidomide->CD28 phosphorylates CRBN_Complex CRL4-CRBN E3 Ligase Complex Lenalidomide->CRBN_Complex binds IKZF1_IKZF3 IKZF1/IKZF3 (Ikaros/Aiolos) CRBN_Complex->IKZF1_IKZF3 recruits Ub Ubiquitin IKZF1_IKZF3->Ub ubiquitination IRF4 IRF4 IKZF1_IKZF3->IRF4 regulates IL2_Gene IL-2 Gene IKZF1_IKZF3->IL2_Gene represses Proteasome Proteasome Ub->Proteasome degradation PI3K_Akt PI3K/Akt Pathway NFkB NF-κB Pathway Downstream_Signaling->PI3K_Akt Downstream_Signaling->NFkB Proliferation_Genes Proliferation Genes IRF4->Proliferation_Genes activates T-Cell/NK Cell\nActivation T-Cell/NK Cell Activation IL2_Gene->T-Cell/NK Cell\nActivation Apoptosis_Genes Apoptosis Genes Myeloma Cell\nApoptosis Myeloma Cell Apoptosis Apoptosis_Genes->Myeloma Cell\nApoptosis Myeloma Cell\nProliferation Myeloma Cell Proliferation Proliferation_Genes->Myeloma Cell\nProliferation

Caption: Lenalidomide's mechanism of action.

HTS_Workflow Start Start: PROTAC Library Synthesis Assay_Development Assay Development & Optimization (e.g., TR-FRET, HiBiT) Start->Assay_Development Plate_Preparation Plate Preparation (Cells + PROTAC Library) Assay_Development->Plate_Preparation Incubation Incubation Plate_Preparation->Incubation Signal_Detection Signal Detection (e.g., Plate Reader) Incubation->Signal_Detection Data_Analysis Data Analysis (Hit Identification) Signal_Detection->Data_Analysis Hit_Validation Hit Validation (Dose-response, Orthogonal Assays) Data_Analysis->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

Caption: High-throughput screening workflow.

Data Presentation

The following tables summarize hypothetical quantitative data from a high-throughput screen designed to identify PROTACs that induce the degradation of a target protein (Protein X) by recruiting CRBN.

Table 1: High-Throughput Screening Primary Hit Summary

Compound IDPROTAC Concentration (µM)% Protein X DegradationZ'-factor
PROTAC-0011850.78
PROTAC-0021120.78
PROTAC-0031920.78
............
Control (DMSO)N/A0N/A
Positive Control (Known Degrader)195N/A

Table 2: Hit Validation and Dose-Response Data

Compound IDDC₅₀ (nM) (Degradation)Dₘₐₓ (%) (Degradation)IC₅₀ (nM) (Cell Viability)
PROTAC-0015090>10,000
PROTAC-00325958,500
  • DC₅₀: Concentration at which 50% of the maximal degradation is observed.

  • Dₘₐₓ: Maximum percentage of protein degradation observed.

  • IC₅₀: Concentration at which 50% of cell viability is inhibited.

Experimental Protocols

Protocol 1: High-Throughput Screening for Protein Degradation using a TR-FRET Assay

This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to quantify the degradation of a target protein (Protein X) tagged with a fluorescent protein (e.g., GFP) in a high-throughput format.

Materials:

  • Cells stably expressing GFP-tagged Protein X.

  • PROTAC library synthesized with this compound as the CRBN ligand.

  • Assay plates (e.g., 384-well, low-volume, white).

  • TR-FRET detection reagents (e.g., terbium-conjugated anti-GFP antibody and a suitable acceptor fluorophore).

  • Liquid handling instrumentation for automated dispensing.

  • TR-FRET-compatible plate reader.

Methodology:

  • Cell Plating:

    • Culture cells to ~80% confluency.

    • Harvest and resuspend cells in the appropriate culture medium.

    • Dispense 5,000-10,000 cells per well into the 384-well assay plates.

    • Incubate plates at 37°C, 5% CO₂ for 24 hours.

  • Compound Addition:

    • Prepare a stock solution of the PROTAC library in DMSO.

    • Perform serial dilutions to create a range of concentrations for dose-response experiments.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each PROTAC solution to the assay plates.

    • Include DMSO-only wells as a negative control and a known degrader as a positive control.

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C, 5% CO₂ to allow for protein degradation.

  • Lysis and Reagent Addition:

    • Add lysis buffer to each well.

    • Incubate at room temperature for 15-30 minutes with gentle shaking.

    • Add the TR-FRET antibody mix (terbium-conjugated donor and acceptor) to each well.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Detection:

    • Read the plates using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor emission wavelengths).

    • Calculate the TR-FRET ratio (Acceptor/Donor) for each well.

  • Data Analysis:

    • Normalize the data to the DMSO control (0% degradation) and a control representing maximal degradation (e.g., cells treated with a potent, known degrader or siRNA).

    • Calculate the percentage of Protein X degradation for each compound.

    • Identify hits based on a predefined threshold (e.g., >50% degradation).

    • For dose-response curves, plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a four-parameter logistic equation to determine the DC₅₀ and Dₘₐₓ values.

Protocol 2: HiBiT-based Lytic Assay for Protein Degradation

This protocol utilizes the HiBiT protein tagging system to quantify protein degradation in a lytic format, which is highly amenable to HTS.

Materials:

  • Cells engineered to express the target protein with an 11-amino-acid HiBiT tag.

  • PROTAC library.

  • Assay plates (e.g., 384-well, white).

  • Nano-Glo® HiBiT Lytic Detection System (or equivalent).

  • Luminometer plate reader.

Methodology:

  • Cell Plating:

    • Follow the same procedure as in Protocol 1.

  • Compound Addition:

    • Follow the same procedure as in Protocol 1.

  • Incubation:

    • Follow the same procedure as in Protocol 1.

  • Detection:

    • Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 10 minutes with orbital shaking to induce cell lysis and initiate the luminescent signal.

  • Signal Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of HiBiT-tagged protein remaining.

    • Normalize the data to the DMSO control (100% protein level) and a background control (e.g., wells with no cells).

    • Calculate the percentage of protein degradation for each compound.

    • Perform hit identification and dose-response analysis as described in Protocol 1.

Protocol 3: Orthogonal Hit Validation using Western Blotting

This protocol is for validating primary hits from the HTS by directly visualizing and quantifying protein degradation.

Materials:

  • Validated primary hit compounds.

  • Cells expressing the target protein.

  • Cell culture plates (e.g., 6-well or 12-well).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Methodology:

  • Cell Treatment:

    • Plate cells in 6-well or 12-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response of the hit PROTACs for the desired time. Include a DMSO control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control.

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the DMSO control.

Conclusion

This compound is a valuable tool for the development of PROTACs in high-throughput screening campaigns. By leveraging the inherent CRBN-recruiting activity of the lenalidomide core, researchers can efficiently discover and optimize novel degraders for a wide range of protein targets. The protocols outlined in these application notes provide a framework for conducting robust HTS assays and validating the resulting hits, thereby accelerating the drug discovery process for this exciting therapeutic modality.

References

Practical Applications of Lenalidomide-5-aminomethyl Hydrochloride in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, a derivative of thalidomide, is an immunomodulatory drug with potent anti-cancer and anti-inflammatory properties. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of specific target proteins. This "molecular glue" activity has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins.

Lenalidomide-5-aminomethyl hydrochloride is a key building block in the synthesis of PROTACs. The aminomethyl group at the 5-position of the isoindolinone core serves as a versatile attachment point for linkers, which in turn are connected to a ligand that binds to the target protein of interest. This bifunctional nature allows the resulting PROTAC to recruit the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

These application notes provide detailed protocols for the synthesis, conjugation, and evaluation of PROTACs utilizing this compound, along with a summary of its mechanism of action and relevant quantitative data to guide researchers in the field of targeted protein degradation.

Mechanism of Action: Lenalidomide-Based PROTACs

Lenalidomide and its derivatives function by hijacking the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] In the context of a PROTAC, the Lenalidomide-5-aminomethyl moiety binds to CRBN, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2][3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the title compound starting from 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile.

Step 1: Synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile

The synthesis of the nitrile precursor can be achieved through the condensation of 3-aminopiperidine-2,6-dione hydrochloride with a suitable isoindolinone precursor. While multiple routes exist, a common method involves the reaction with methyl 2-(bromomethyl)-5-cyanobenzoate.

Materials:

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Methyl 2-(bromomethyl)-5-cyanobenzoate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 3-aminopiperidine-2,6-dione hydrochloride in DMF, add triethylamine (2.5 equivalents) and stir at room temperature for 30 minutes.

  • Add a solution of methyl 2-(bromomethyl)-5-cyanobenzoate in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile.

Step 2: Reduction of the Nitrile to the Amine

This step involves the catalytic hydrogenation of the nitrile group to the primary amine.

Materials:

  • 2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile

  • 10% Palladium on carbon (Pd/C)

  • Methanesulfonic acid

  • N,N-Dimethylacetamide (DMAc)

  • Hydrogen gas

  • Celite

  • Methanol

  • Dichloromethane (DCM)

Procedure: [4]

  • In a hydrogenation vessel, combine 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile (1.0 eq), methanesulfonic acid (1.1 eq), 10% Pd/C (40% by weight of the starting material), and DMAc.

  • Pressurize the vessel with hydrogen gas to 50 psi and shake at 40°C for 20 hours.[4]

  • After the reaction is complete, evacuate the hydrogen atmosphere.

  • Filter the reaction mixture through a pad of Celite and wash the pad with water.

  • Concentrate the filtrate under reduced pressure.

  • To the resulting residue, add a 1% methanol-dichloromethane solution.

  • Filter the resulting solid and dry under high vacuum to yield 3-(5-(aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione as an off-white solid.[4]

  • To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., methanol/ether) and treated with a solution of HCl in ether.

Protocol 2: Conjugation of this compound to a Linker

This protocol describes a general method for the amide bond formation between the primary amine of Lenalidomide-5-aminomethyl and a linker containing a terminal carboxylic acid.

Materials:

  • This compound

  • Linker with a terminal carboxylic acid (e.g., a PEG linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of the carboxylic acid linker (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture. Note: The hydrochloride salt may require additional base (DIPEA) to be fully neutralized.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC precursor.

Conjugation_Workflow

Protocol 3: Evaluation of Target Protein Degradation by Western Blot

This protocol provides a detailed methodology for assessing the degradation of a target protein in cells treated with a PROTAC.[2]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) values.

Quantitative Data

Quantitative data for PROTACs is crucial for evaluating their potency and efficacy. Key parameters include the binding affinity (Kd) to CRBN and the target protein, as well as the cellular degradation potency (DC₅₀ and Dₘₐₓ). While specific data for PROTACs derived from this compound is not extensively available in the public domain, data for the parent compound, lenalidomide, and structurally related PROTACs can provide valuable insights.

Table 1: Binding Affinity of Lenalidomide to Cereblon (CRBN)

CompoundAssay MethodProtein ConstructKd (µM)Reference
LenalidomideIsothermal Titration Calorimetry (ITC)CRBN-DDB1 complex0.64 ± 0.24[5]
LenalidomideIsothermal Titration Calorimetry (ITC)CRBN TBD6.7 ± 0.9[6]
LenalidomideThermal Shift AssayCRBN-DDB1 complex~3[7]

Note: The 5-aminomethyl modification is not expected to significantly alter the binding affinity to CRBN as this position is solvent-exposed in the CRBN-lenalidomide co-crystal structure.

Table 2: Representative Degradation Data for a BRD4-Targeting PROTAC with a Lenalidomide-based Ligand

PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
Representative BRD4 DegraderBRD4293T775>80[8]

This data is for a representative PROTAC and should be used as a guideline. Actual values will vary depending on the specific PROTAC, target protein, and cell line used.

Conclusion

This compound is a valuable chemical tool for the development of PROTACs. Its ability to recruit the CRBN E3 ligase provides a powerful mechanism for inducing the targeted degradation of disease-relevant proteins. The protocols and data presented in these application notes offer a comprehensive guide for researchers to synthesize, conjugate, and evaluate their own lenalidomide-based PROTACs, thereby accelerating the discovery of novel therapeutics in the exciting field of targeted protein degradation.

References

Troubleshooting & Optimization

improving the stability of Lenalidomide-5-aminomethyl hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Lenalidomide-5-aminomethyl hydrochloride solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Lenalidomide solutions?

A1: The stability of Lenalidomide in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Lenalidomide is susceptible to degradation under acidic, basic, and oxidative conditions.[1]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3][4] A solubility of up to 16.67 mg/mL (53.82 mM) in DMSO has been reported, which may be aided by ultrasonication and warming to 60°C.[3][4]

Q3: How should I store stock solutions of this compound?

A3: For optimal stability, stock solutions should be stored under nitrogen and protected from moisture.[4] Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[4] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[4]

Q4: My this compound solution has changed color. What does this indicate?

A4: A color change in the solution may indicate degradation of the compound. Lenalidomide is an off-white to pale yellow solid, and significant color deviation in solution could suggest the formation of degradation products.[4] It is recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.

Q5: Can I prepare aqueous solutions of Lenalidomide?

A5: Lenalidomide has low solubility in water (<1.5 mg/mL). However, its solubility is significantly increased in acidic conditions. For instance, the solubility in 0.1 N HCl buffer (pH 1.2) is approximately 18 mg/mL.[1] When preparing aqueous solutions, consider using a buffer with an acidic pH to improve solubility and stability.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Precipitation in the solution upon storage - The concentration exceeds the solubility limit in the chosen solvent.- Temperature fluctuations affecting solubility.- Change in pH of the solution.- Prepare a more dilute solution.- Store the solution at a constant, recommended temperature.- Ensure the pH of the solution is maintained, especially for aqueous preparations.
Loss of compound activity or inconsistent experimental results - Degradation of this compound due to improper storage or handling.- Exposure to light, high temperatures, or incompatible chemicals.- Prepare fresh stock solutions more frequently.- Store solutions protected from light and at the recommended temperature (-20°C or -80°C).- Review all chemicals and materials in your experimental setup for potential incompatibilities.
Difficulty dissolving the compound - The compound has low solubility in the selected solvent at the desired concentration.- Use DMSO for initial stock solution preparation.- For aqueous solutions, use an acidic buffer (e.g., pH 1.2).- Gentle warming (up to 60°C) and ultrasonication can aid dissolution in DMSO.[3][4]

Quantitative Data Summary

Table 1: Solubility of Lenalidomide and its Hydrochloride Salt

CompoundSolvent/MediumTemperatureSolubility
This compoundDMSONot Specified16.67 mg/mL (53.82 mM)
LenalidomideWaterNot Specified<1.5 mg/mL
Lenalidomide0.1 N HCl (pH 1.2)37°C18 mg/mL
LenalidomideAqueous Buffers (pH 1.2-6.8)37°CHighly Soluble

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationSpecial Conditions
-80°CUp to 6 monthsStore under nitrogen, away from moisture.
-20°CUp to 1 monthStore under nitrogen, away from moisture.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile, dry vial.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • If dissolution is slow, gently warm the vial to 60°C and sonicate until the solid is completely dissolved.[3][4]

  • Allow the solution to cool to room temperature.

  • Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.[4]

Protocol 2: Forced Degradation Study of Lenalidomide Solutions

This protocol is adapted from studies on Lenalidomide and can be used as a starting point for the hydrochloride salt.

  • Acid Degradation: Mix the Lenalidomide solution with an equal volume of 0.5 N HCl. Incubate at 60°C for a specified time (e.g., 2 hours).[5]

  • Base Degradation: Mix the Lenalidomide solution with an equal volume of 0.5 N NaOH. Incubate at 60°C for a specified time (e.g., 10 minutes).[5]

  • Oxidative Degradation: Mix the Lenalidomide solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Incubate the Lenalidomide solution at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).

  • Photodegradation: Expose the Lenalidomide solution to UV light (e.g., 254 nm) for a defined duration.

  • At each time point, take an aliquot of the stressed solution, neutralize if necessary, and dilute with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method to determine the percentage of remaining Lenalidomide and the formation of degradation products.

Visualizations

cluster_degradation Potential Degradation Pathways of Lenalidomide cluster_conditions Stress Conditions Lenalidomide Lenalidomide-5-aminomethyl hydrochloride Acid Acidic Conditions (e.g., HCl) Lenalidomide->Acid Base Alkaline Conditions (e.g., NaOH) Lenalidomide->Base Oxidation Oxidative Stress (e.g., H2O2) Lenalidomide->Oxidation Degradation_Products Degradation Products (e.g., hydrolysis of amide bonds) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity

Caption: Potential degradation pathways of Lenalidomide under various stress conditions.

cluster_workflow Troubleshooting Workflow for Solution Instability Start Instability Observed (e.g., precipitation, color change) Check_Conc Is concentration too high? Start->Check_Conc Check_Storage Are storage conditions correct? (Temp, light, moisture) Check_Conc->Check_Storage No Dilute Prepare a more dilute solution Check_Conc->Dilute Yes Check_pH Is pH appropriate for aqueous solution? Check_Storage->Check_pH Yes Correct_Storage Adjust storage to recommended conditions Check_Storage->Correct_Storage No Check_Solvent Is the solvent appropriate and of high purity? Check_pH->Check_Solvent Yes Adjust_pH Use appropriate acidic buffer Check_pH->Adjust_pH No Use_DMSO Use fresh, anhydrous DMSO for stock solution Check_Solvent->Use_DMSO No Prepare_Fresh Prepare a fresh solution Check_Solvent->Prepare_Fresh Yes Dilute->Prepare_Fresh Correct_Storage->Prepare_Fresh Adjust_pH->Prepare_Fresh Use_DMSO->Prepare_Fresh End Stable Solution Prepare_Fresh->End

Caption: A logical workflow for troubleshooting stability issues with solutions.

References

Technical Support Center: Troubleshooting PROTAC Experiments with Lenalidomide-5-aminomethyl hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTACs synthesized with Lenalidomide-5-aminomethyl hydrochloride, a common Cereblon (CRBN) E3 ligase ligand.

Troubleshooting Guide

Problem 1: No or insignificant degradation of the target protein is observed.

This is a common issue in PROTAC experiments. A systematic approach is necessary to pinpoint the cause.

Initial Checks & Solutions

  • Confirm Target Engagement: Ensure that the warhead (the part of the PROTAC binding to the target protein) is active within the full PROTAC molecule.

  • Verify E3 Ligase Recruitment: The Lenalidomide moiety must bind to the CRBN E3 ligase.[1]

  • Check Compound Integrity: Confirm the purity and structural integrity of your synthesized PROTAC using methods like LC-MS and NMR.

  • Assess Protein Levels: Use a reliable method like Western Blot to measure target protein levels, ensuring your antibody is specific and sensitive.[2]

Workflow for Troubleshooting No Degradation

G start No Target Degradation Observed q1 Is the PROTAC stable and cell-permeable? start->q1 sol1 Assess stability (LC-MS/MS) and cell permeability (CETSA, NanoBRET). [15] q1->sol1 No q2 Does the PROTAC engage the target and CRBN in cells? q1->q2 Yes sol1->q2 sol2 Perform target engagement assays (e.g., CETSA, NanoBRET). [15] q2->sol2 No q3 Is a ternary complex (Target-PROTAC-CRBN) forming? q2->q3 Yes sol2->q3 sol3 Confirm with Co-IP or proximity assays (e.g., TR-FRET). [1, 9] q3->sol3 No q4 Is the proteasome active? q3->q4 Yes end Consult further literature or consider PROTAC redesign (linker optimization). [10] sol3->end sol4 Use a proteasome inhibitor (e.g., MG132) as a control. [1, 2] Degradation should be rescued. q4->sol4 No q5 Is the target protein being synthesized too rapidly? q4->q5 Yes sol4->q5 sol5 Perform a time-course experiment to find the optimal degradation window. [1] q5->sol5 Yes q5->end No sol5->end

Figure 1: A troubleshooting workflow for experiments showing no target protein degradation.

Problem 2: Incomplete degradation or a plateau at a low level of degradation (high Dmax).

Even when degradation is observed, it may not be complete. This can be due to several factors related to cellular protein dynamics or the PROTAC's mechanism.

Potential Causes and Solutions

  • High Protein Synthesis Rate: The cell might be synthesizing new target protein at a rate that counteracts the degradation.[3] A time-course experiment can help identify the optimal time point for maximal degradation before new synthesis dominates.[3]

  • Suboptimal Ternary Complex Stability: The stability of the Target-PROTAC-CRBN ternary complex directly influences degradation efficiency.[3] While difficult to alter without modifying the PROTAC, ensuring optimal cell health and assay conditions can be beneficial.

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the required ternary complex, which reduces degradation efficiency.[3][4] Performing a full dose-response curve with a broader range of concentrations, including lower ones, is crucial to observe if degradation improves at lower concentrations.[3][5]

Visualizing the "Hook Effect"

G cluster_low Optimal PROTAC Concentration cluster_high High PROTAC Concentration ('Hook Effect') T1 Target P1 PROTAC T1->P1 Ternary Complex Formation -> Degradation C1 CRBN P1->C1 Ternary Complex Formation -> Degradation T2 Target P2a PROTAC T2->P2a Binary Complex P2b PROTAC C2 CRBN P2b->C2 Binary Complex label_no_degradation Reduced Ternary Complex Formation -> Inefficient Degradation

Figure 2: Diagram illustrating the "Hook Effect" at high PROTAC concentrations.

Frequently Asked Questions (FAQs)

Q1: How do I prepare and store this compound?

  • Storage: Store the solid compound at -20°C under nitrogen, away from moisture.[1] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Solubility: this compound is soluble in DMSO.[1][6] For in vivo studies, specific solvent systems are recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][6] It is advised to prepare working solutions for in vivo experiments freshly on the same day.[1]

Q2: What are the key controls for a PROTAC degradation experiment?

Control CompoundMechanism of ActionTypical ConcentrationExpected Outcome with Active PROTAC
MG132 Proteasome Inhibitor1-10 µMReversal of protein degradation[2]
Bortezomib Proteasome Inhibitor10-100 nMReversal of protein degradation[2]
Free Lenalidomide CRBN Ligand Competitor10-100x molar excess of PROTACReversal of protein degradation[2]
Inactive Epimer PROTAC Fails to bind CRBNSame as active PROTACNo protein degradation observed[2]

Q3: How can I confirm that my PROTAC is working through the ubiquitin-proteasome pathway?

To confirm the mechanism of action, you can perform a proteasome inhibition experiment. Pre-treat your cells with a proteasome inhibitor like MG132 for 1-2 hours before adding your PROTAC.[2] If your PROTAC works via the proteasome, you should observe a "rescue" of your target protein from degradation in the presence of the inhibitor.[2] Additionally, you can perform an ubiquitination assay to detect the poly-ubiquitination of your target protein.[3]

Q4: My PROTAC binds to the target and CRBN in biochemical assays, but I don't see degradation in cells. What could be the problem?

This discrepancy can occur for several reasons:

  • Cellular Environment: The cellular context can stabilize transient interactions that are not easily replicated with purified proteins in biochemical assays.[5]

  • Catalytic Nature: Even a transiently formed ternary complex can be sufficient to drive ubiquitination and degradation in cells.[5]

  • Cell Permeability and Stability: The PROTAC may not be effectively entering the cells or could be rapidly metabolized.[5] It's important to assess cell permeability using assays like CETSA or NanoBRET and evaluate compound stability with LC-MS/MS.[5]

Q5: What are the potential off-target effects of Lenalidomide-based PROTACs?

Lenalidomide and its derivatives (IMiDs) are known to recruit "neosubstrates" to CRBN, leading to their degradation.[4][7] These neosubstrates can include transcription factors like IKZF1 and IKZF3.[8][9] Therefore, it is possible that a Lenalidomide-based PROTAC could induce the degradation of these off-target proteins.[4][10] It is recommended to perform proteomic studies to assess the global protein changes upon treatment with your PROTAC to identify any unintended degradation events.[11]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels after PROTAC treatment.[12]

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[12]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Also, probe for a loading control (e.g., GAPDH, α-Tubulin) to ensure equal protein loading.[3]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis of the bands can be performed to quantify the level of protein degradation relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol helps to verify the formation of the Target-PROTAC-CRBN ternary complex in cells.[3][13]

  • Cell Treatment and Lysis: Treat cells with your PROTAC at the optimal concentration for a predetermined time. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with Protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against your target protein or CRBN overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complex.

    • Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Run the eluate on an SDS-PAGE gel and transfer to a membrane.

  • Probing: Probe the membrane with primary antibodies against the target protein and CRBN to see if they co-immunoprecipitated, which would indicate they are in a complex. An enhanced signal in the PROTAC-treated sample compared to the control suggests PROTAC-mediated ternary complex formation.

Signaling Pathway

PROTAC Mechanism of Action

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][14]

G POI Target Protein (POI) PROTAC PROTAC (Lenalidomide-Linker-Warhead) POI->PROTAC Ternary Ternary Complex (POI-PROTAC-CRBN) CRBN CRBN E3 Ligase PROTAC->CRBN PROTAC->Ternary Forms PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded

Figure 3: The catalytic cycle of a PROTAC utilizing a Lenalidomide-based CRBN ligand.

References

Technical Support Center: Optimizing Linker Length for Lenalidomide-5-aminomethyl hydrochloride-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for Proteolysis-Targeting Chimeras (PROTACs) utilizing Lenalidomide-5-aminomethyl hydrochloride as the Cereblon (CRBN) E3 ligase ligand.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

The linker is a crucial component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase (in this case, Lenalidomide for CRBN). Its primary function is to enable the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1] The linker's length, composition, and attachment points are critical for achieving optimal degradation of the target protein.[2][3]

Q2: How does linker length impact the efficacy of a Lenalidomide-based PROTAC?

The length of the linker significantly influences the ability of the PROTAC to induce degradation of the target protein.[]

  • A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][5]

  • A linker that is too long can result in an unstable and overly flexible ternary complex. This increased flexibility may lead to inefficient ubiquitination of the target protein as the lysine residues on the target's surface may not be presented optimally to the E2 ubiquitin-conjugating enzyme.[1][5]

Empirical testing of a series of PROTACs with varying linker lengths is typically necessary to identify the most potent degrader for a specific target.[1]

Q3: What are common starting points for linker length in Lenalidomide-based PROTAC design?

While the optimal linker length is highly dependent on the specific target protein and the E3 ligase pair, studies have shown that a "sweet spot" often exists.[1] For many PROTACs, linkers composed of alkyl chains or polyethylene glycol (PEG) units are common starting points. The length can be systematically varied, for instance, by synthesizing a library of PROTACs with linkers of different atom counts (e.g., 12, 16, 19, 21 atoms).[6][7]

Q4: My PROTAC shows good binding to the target protein and CRBN in binary assays, but no degradation is observed. What could be the issue?

This is a common challenge that often points to problems with ternary complex formation.[5] Several linker-related factors could be at play:

  • Incorrect Linker Length or Rigidity: As mentioned, the linker may be too short or too long.[5] Additionally, a highly flexible linker might not sufficiently restrict the conformational freedom of the ternary complex to favor ubiquitination.

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that none of the surface-exposed lysine residues are accessible for ubiquitination by the E2 enzyme associated with the CRBN E3 ligase.[5]

  • Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[5][8]

Troubleshooting Guides

Issue 1: Weak or No Target Degradation

If your this compound-based PROTAC shows weak or no degradation of the target protein, consider the following troubleshooting steps:

Troubleshooting Workflow

G start Weak or No Degradation step1 Synthesize a Library of PROTACs with Varying Linker Lengths start->step1 step2 Perform Cellular Degradation Assays (e.g., Western Blot) step1->step2 step3 Analyze DC50 and Dmax Values step2->step3 decision1 Is Degradation Observed? step3->decision1 step4 Optimize Linker Composition (e.g., introduce rigidity or polarity) decision1->step4 No end Successful Degradation decision1->end Yes step4->step2 step5 Assess Ternary Complex Formation (e.g., TR-FRET, FP) step4->step5 decision2 Is a Stable Ternary Complex Formed? step5->decision2 decision2->step4 Yes step6 Evaluate Cell Permeability (e.g., CETSA, NanoBRET) decision2->step6 No step6->step4 fail Re-evaluate Target and Ligand step6->fail

Caption: Troubleshooting workflow for weak or no target degradation.

  • Synthesize a Library of PROTACs: The first step is to empirically test a range of linker lengths.[1] Synthesize a series of PROTACs where the linker length is systematically varied.

  • Perform Cellular Degradation Assays: Use techniques like Western Blotting to determine the concentration-dependent degradation of the target protein.[9] This will allow you to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

  • Optimize Linker Composition: If varying the length is not sufficient, consider the linker's chemical composition. Introducing more rigid elements (e.g., aromatic rings) or more polar groups can impact the stability and conformation of the ternary complex, as well as the physicochemical properties of the PROTAC.[2]

  • Assess Ternary Complex Formation: Utilize biophysical assays such as TR-FRET, Fluorescence Polarization (FP), or AlphaLISA to directly measure the formation and stability of the POI-PROTAC-CRBN ternary complex.[8] This can help determine if the issue lies in the assembly of this complex.

  • Evaluate Cell Permeability: If a stable ternary complex is formed in vitro but no degradation is observed in cells, the PROTAC may have poor cell permeability.[8] Assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm target engagement within the cell.[8]

Issue 2: The "Hook Effect"

The "hook effect" is observed when the degradation efficiency of a PROTAC decreases at higher concentrations.[5] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-CRBN) rather than the productive ternary complex.[5]

Mitigation Strategies:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein (either the target or CRBN) increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[5]

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC in a conformation that is favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[5]

Quantitative Data Summary

The optimal linker length is highly specific to the target protein. Below is a summary of findings from studies on different target proteins, illustrating the importance of empirical optimization.

Target ProteinE3 LigaseOptimal Linker Length (atoms)Key FindingsReference
Estrogen Receptor α (ERα)pVHL16Both shorter and longer linkers resulted in significantly reduced degradation efficacy.[6][10]
p38αCRBN15-17Optimization of linker length and composition was crucial for potent and selective degradation.[11][12]
B-cell lymphoma-extra large (BCL-XL)VHL/CRBN>50 PROTACs synthesizedExtensive linker optimization was required to identify a potent and bioavailable degrader.[2]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again, add the chemiluminescent substrate, and image the blot. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[9]

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.

Materials:

  • Tagged target protein (e.g., His-tagged)

  • Tagged E3 ligase complex (e.g., GST-tagged CRBN-DDB1)

  • PROTAC compound

  • TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2)

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET enabled plate reader

Methodology:

  • Reagent Preparation: Prepare a serial dilution of the PROTAC in assay buffer.

  • Assay Setup: In a 384-well plate, add a fixed concentration of the tagged target protein and the tagged E3 ligase complex to each well. Then add the serially diluted PROTAC.

  • FRET Reagent Addition: Add the TR-FRET donor and acceptor reagents to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation and antibody binding.

  • Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a plate reader. The FRET signal is proportional to the amount of ternary complex formed.[8]

Signaling and Workflow Diagrams

G cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) POI->Ternary_Complex PROTAC PROTAC (Lenalidomide-Linker-POI Ligand) PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ub Ubiquitin Ub->Ternary_Complex Ubiquitination E1_E2 E1/E2 Enzymes E1_E2->Ub Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.[9]

G cluster_1 PROTAC Development Workflow start Target Selection design PROTAC Design (Ligands + Linker Library) start->design synthesis Synthesis design->synthesis biochemical_assays Biochemical Assays (Binary Binding) synthesis->biochemical_assays ternary_assays Ternary Complex Assays (TR-FRET, FP) biochemical_assays->ternary_assays cellular_assays Cellular Degradation Assays (Western Blot) ternary_assays->cellular_assays optimization Iterative Optimization of Linker cellular_assays->optimization optimization->design Refine Design lead_optimization Lead Optimization optimization->lead_optimization Potent Degrader Identified in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: General workflow for PROTAC development and optimization.[13]

References

Technical Support Center: Overcoming Off-Target Effects of Lenalidomide-5-aminomethyl hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during experiments with Lenalidomide-5-aminomethyl hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Lenalidomide?

This compound is a derivative of Lenalidomide. The core structure of Lenalidomide, responsible for its binding to the E3 ubiquitin ligase Cereblon (CRBN), is maintained.[1][2] The 5-aminomethyl group serves as a linker attachment point, commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase for degradation.[1] Therefore, the on-target and off-target effects are presumed to be largely similar to those of Lenalidomide, as they are primarily mediated through CRBN.[4][5]

Q2: What are the primary on-target and known off-target effects of Lenalidomide?

The primary on-target effect of Lenalidomide is the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][6][7][8] This is achieved by binding to CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex, and inducing the ubiquitination and subsequent proteasomal degradation of these neosubstrates.[4][6] In certain contexts, such as del(5q) myelodysplastic syndrome (MDS), Lenalidomide also mediates the degradation of casein kinase 1 alpha (CK1α).[5][6]

The off-target effects, more clinically described as side effects, are diverse and can include:

  • Hematological: Neutropenia, thrombocytopenia, and anemia are the most common dose-limiting toxicities.[9][10][11][12][13]

  • Thromboembolic: An increased risk of deep vein thrombosis (DVT) and pulmonary embolism (PE) is a significant concern.[12][13][14][15]

  • Neurological: Peripheral neuropathy, characterized by numbness, tingling, and pain in the hands and feet, can occur.[14][16]

  • Dermatological: Skin rashes are a common side effect.[15][16]

  • Gastrointestinal: Diarrhea, constipation, and nausea are frequently reported.[9][15][16]

  • Constitutional: Fatigue is a very common side effect.[13][15][16]

Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?

Distinguishing between on-target and off-target effects is crucial for data interpretation. Here are some strategies:

  • Rescue Experiments: Overexpression of a drug-resistant mutant of the intended target (e.g., a mutated form of IKZF1 or IKZF3 that does not bind to the CRBN-Lenalidomide complex) can help determine if the observed phenotype is due to the degradation of that specific target.

  • CRBN Knockout/Knockdown Cells: Utilizing cell lines where CRBN has been knocked out or knocked down can help identify CRBN-dependent effects.[4] If the effect persists in the absence of CRBN, it is likely an off-target effect.

  • Structural Analogs: Employing a structurally related but inactive analog of Lenalidomide that does not bind to CRBN can serve as a negative control.

  • Dose-Response Analysis: On-target effects are typically observed at lower concentrations of the drug, while off-target effects may only appear at higher concentrations. A steep dose-response curve often suggests a specific, on-target effect.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in non-target cell lines.

Possible Cause: This could be due to off-target effects unrelated to the degradation of IKZF1/IKZF3 or due to the inherent cytotoxic nature of the compound at high concentrations.

Troubleshooting Steps:

  • Confirm CRBN Expression: Verify that the non-target cell lines express CRBN. The cytotoxic effects of Lenalidomide are largely CRBN-dependent.

  • Dose Titration: Perform a dose-response curve to determine the IC50 value. Compare this to the IC50 in your target cell lines. A significant difference may point to off-target toxicity.

  • Negative Control Compound: Treat cells with an inactive analog of Lenalidomide that does not bind to CRBN. If cytotoxicity is still observed, it is likely an off-target effect.

  • Cell Cycle Analysis: Perform cell cycle analysis to investigate if the cytotoxicity is due to cell cycle arrest at a specific phase.[4]

  • Apoptosis Assays: Use assays such as Annexin V/PI staining to determine if the cell death is apoptotic.

Issue 2: Unexpected changes in gene or protein expression profiles.

Possible Cause: Lenalidomide has immunomodulatory effects that can lead to widespread changes in the transcriptome and proteome, beyond the degradation of its primary targets.[6][17]

Troubleshooting Steps:

  • Pathway Analysis: Utilize bioinformatics tools to analyze the altered gene/protein expression data and identify the signaling pathways being affected.

  • Time-Course Experiment: Conduct a time-course experiment to distinguish between early, direct effects and later, indirect effects. The degradation of direct targets like IKZF1 and IKZF3 should occur rapidly.

  • Validate Key Changes: Use techniques like qPCR or Western blotting to validate the most significant or unexpected changes observed in your high-throughput screening.

  • Compare to Known Lenalidomide Signatures: Compare your data to publicly available datasets of Lenalidomide-treated cells to identify common off-target signatures.

Quantitative Data Summary

Table 1: Common Hematological Toxicities of Lenalidomide in Clinical Trials

Toxicity Grade 3/4Lenalidomide + DexamethasoneDexamethasone Alone
Neutropenia~30-35%~3-5%
Thrombocytopenia~10-15%~5-7%
Anemia~5-10%~5-8%

Data compiled from various clinical trial reports and are approximate.[18]

Table 2: Lenalidomide Dose Adjustments for Hematological Toxicity

ToxicityAction
Neutropenia
Grade 3 or 4Withhold treatment and restart at a lower dose upon recovery.
Thrombocytopenia
Platelets < 30 x 10⁹/LWithhold treatment and restart at a lower dose upon recovery.

This table provides a general guideline based on clinical practices.[18]

Experimental Protocols

Protocol 1: Western Blot for IKZF1/IKZF3 Degradation

  • Cell Culture and Treatment: Plate your cells of interest at an appropriate density. Allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: CRBN Knockdown using siRNA

  • siRNA Transfection: On day 1, seed cells in a 6-well plate. On day 2, transfect the cells with CRBN-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: 24-48 hours post-transfection, treat the cells with this compound or a vehicle control.

  • Analysis: After the desired treatment duration, harvest the cells for downstream analysis, such as Western blotting to confirm CRBN knockdown and assess the degradation of target proteins, or cell viability assays to determine the impact on cytotoxicity.

Visualizations

On_Target_Pathway cluster_drug Drug Action cluster_e3 E3 Ligase Complex cluster_targets Neosubstrates cluster_degradation Degradation Pathway Lenalidomide Lenalidomide-5-aminomethyl hydrochloride CRBN Cereblon (CRBN) Lenalidomide->CRBN Binds to CRL4 CRL4 IKZF1 IKZF1 (Ikaros) CRBN->IKZF1 Recruits IKZF3 IKZF3 (Aiolos) CRBN->IKZF3 Recruits Ubiquitination Ubiquitination CRL4->Ubiquitination Mediates IKZF1->Ubiquitination IKZF3->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Leads to

Caption: On-target signaling pathway of Lenalidomide.

Troubleshooting_Workflow Start Unexpected Cytotoxicity or Gene Expression Changes Is_CRBN_Dependent Is the effect CRBN-dependent? Start->Is_CRBN_Dependent CRBN_KO_KD Perform CRBN Knockout/Knockdown and re-evaluate effect Is_CRBN_Dependent->CRBN_KO_KD Unsure On_Target Likely On-Target or CRBN-mediated Off-Target Is_CRBN_Dependent->On_Target Yes Dose_Response Perform Dose-Response Analysis Is_CRBN_Dependent->Dose_Response No CRBN_KO_KD->Is_CRBN_Dependent Off_Target Likely CRBN-independent Off-Target Effect High_IC50 High IC50 compared to target cells? Dose_Response->High_IC50 High_IC50->On_Target No Inactive_Analog Use Inactive Analog Control High_IC50->Inactive_Analog Yes Effect_Persists Effect persists with inactive analog? Inactive_Analog->Effect_Persists Effect_Persists->On_Target No Effect_Persists->Off_Target Yes

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Refining Purification Methods for Lenalidomide-5-aminomethyl Hydrochloride Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and refining purification methods for Lenalidomide-5-aminomethyl hydrochloride conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

A1: The main challenges stem from the physicochemical properties of the conjugate. The presence of the basic aminomethyl group and its formation as a hydrochloride salt can lead to issues with solubility, peak shape during chromatography, and potential for salt exchange or disproportionation. Key challenges include:

  • Solubility: The hydrochloride salt form generally improves aqueous solubility, but the conjugate might still exhibit complex solubility behavior in mixed organic-aqueous solvents used for chromatography.[1]

  • Chromatographic Behavior: The basic amine can interact strongly with acidic silica-based stationary phases, leading to poor peak shape, tailing, and low recovery. The presence of the hydrochloride salt can also influence retention and selectivity.

  • Stability: Lenalidomide and its derivatives can be susceptible to degradation under certain pH and temperature conditions. For instance, significant degradation of Lenalidomide has been observed under basic conditions.[2]

  • Impurity Profile: The synthesis of the conjugate can result in various impurities, including unreacted starting materials, byproducts, and degradation products, which may have similar chromatographic properties to the desired product.[3]

Q2: Which chromatographic technique is most suitable for purifying this conjugate?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed and effective technique for purifying Lenalidomide and its derivatives.[4][5][6][7] For preparative scale, RP-HPLC allows for high resolution and efficient separation of the target conjugate from closely related impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative if the conjugate is too polar for adequate retention on traditional C18 columns.[8]

Q3: How does the hydrochloride salt affect the purification process?

A3: The hydrochloride salt can have both positive and negative effects. Positively, it enhances the water solubility of the aminomethyl conjugate, which is beneficial for sample preparation and mobile phase compatibility in RP-HPLC.[1] However, the presence of the chloride counter-ion can lead to peak splitting or broadening in chromatography if the mobile phase is not adequately buffered. It is also important to consider the potential for the salt to disproportionate back to the free base under certain pH conditions, which could affect solubility and chromatographic behavior.

Q4: What are the common impurities I should expect and how can I remove them?

A4: Common impurities may include unreacted Lenalidomide, excess of the aminomethylating reagent, and byproducts from the conjugation reaction. Degradation products of Lenalidomide, such as hydrolysis products, can also be present.[4] RP-HPLC is generally effective at separating these impurities. The use of a gradient elution with a suitable mobile phase (e.g., acetonitrile/water with a buffer like ammonium acetate or formate) is crucial for resolving the conjugate from these related substances.

Q5: Can I use crystallization to purify the final product?

A5: Crystallization can be a highly effective and scalable purification method for obtaining a high-purity solid form of the conjugate.[9] However, finding a suitable solvent system can be challenging. The hydrochloride salt's solubility profile will be critical. A common approach is to use a binary solvent system where the conjugate is soluble in one solvent at an elevated temperature and insoluble in the other (the anti-solvent) at room or lower temperatures. Common solvents for recrystallizing hydrochloride salts include ethanol, isopropanol, and their mixtures with water or ethers.[10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound conjugates.

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery from RP-HPLC Irreversible adsorption onto the column: The basic amine may be interacting strongly with residual silanols on the silica stationary phase.- Use a base-deactivated column (end-capped).- Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).- Operate at a lower pH to ensure the amine is fully protonated and less interactive.
Precipitation on the column: The conjugate may be precipitating at the head of the column due to solvent mismatch between the sample solvent and the mobile phase.- Dissolve the sample in the initial mobile phase or a solvent with similar or weaker elution strength.- Ensure the sample is fully dissolved before injection.
Product loss during work-up Incomplete extraction: If using liquid-liquid extraction, the conjugate may have some solubility in the organic phase.- Adjust the pH of the aqueous phase to ensure the amine is fully protonated and remains in the aqueous layer.- Perform multiple extractions with smaller volumes of organic solvent.
Decomposition: The conjugate may be degrading during purification steps.- Avoid high pH conditions. Lenalidomide is known to be unstable in basic solutions.[2]- Minimize exposure to high temperatures.
Poor Peak Shape in HPLC
Symptom Possible Cause Suggested Solution
Peak tailing Secondary interactions with the stationary phase: The protonated amine can interact with acidic silanol groups on the silica surface.- Use a high-purity, end-capped silica column.- Add a competing base (e.g., 0.1% TEA) to the mobile phase.- Lower the pH of the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) to ensure the amine is fully protonated and silanols are non-ionized.
Peak fronting Column overload: Injecting too much sample can lead to non-ideal chromatographic behavior.- Reduce the injection volume or the concentration of the sample.
Split peaks Sample solvent effect: The solvent in which the sample is dissolved is significantly stronger than the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume.
On-column salt disproportionation: The hydrochloride salt may be partially converting to the free base on the column.- Ensure the mobile phase is adequately buffered and at a pH that maintains the protonated state of the amine.
Difficulty in Crystallization
Symptom Possible Cause Suggested Solution
Oiling out instead of crystallizing Supersaturation is too high, or the cooling rate is too fast. - Decrease the concentration of the solute.- Slow down the cooling process. Consider using a Dewar flask for slow cooling.- Add the anti-solvent more slowly and at a slightly elevated temperature.
Presence of impurities inhibiting crystal lattice formation. - Perform a preliminary purification step (e.g., flash chromatography) to remove major impurities before crystallization.
No crystal formation The compound is too soluble in the chosen solvent system. - Experiment with different anti-solvents to decrease solubility.- Try a different primary solvent.- Consider forming a different salt of the amine to alter its solubility properties.[8]
The solution is not sufficiently supersaturated. - Slowly evaporate the solvent to increase the concentration.- Use a better anti-solvent.

Quantitative Data

The following table presents representative data for the purification of a small molecule amine hydrochloride conjugate using preparative RP-HPLC. The actual results for this compound may vary depending on the specific experimental conditions.

Purification Step Parameter Crude Product Purified Fractions Final Product
Preparative RP-HPLC Purity (by analytical HPLC)85%>98%>99.5%
Yield-~75%-
Crystallization Purity (by analytical HPLC)-->99.8%
Overall Yield--~65%

Experimental Protocols

Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is a general guideline and should be optimized for your specific conjugate and instrument.

  • Column Selection: Choose a C18 stationary phase with a particle size suitable for preparative chromatography (e.g., 5-10 µm). The column dimensions will depend on the amount of material to be purified.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation: Dissolve the crude this compound conjugate in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., Water/Acetonitrile mixture). Ensure the sample is fully dissolved and filter it through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Scale the flow rate according to the column diameter.

    • Gradient: Develop a gradient based on analytical HPLC data. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes.

    • Detection: Monitor the elution at a suitable wavelength for Lenalidomide (e.g., 250 nm).[12]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the purified conjugate in various solvents (e.g., ethanol, isopropanol, methanol, water, and mixtures thereof) at room temperature and at boiling point. A good solvent will show high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: In a flask, dissolve the conjugate in a minimal amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Logical Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product CrudeProduct Crude Conjugate (with impurities) PrepHPLC Preparative RP-HPLC CrudeProduct->PrepHPLC Load Sample FractionAnalysis Analytical HPLC of Fractions PrepHPLC->FractionAnalysis Collect Fractions Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Purity >98% SolventRemoval Solvent Removal (Lyophilization) Pooling->SolventRemoval Crystallization Crystallization SolventRemoval->Crystallization Optional Final Polishing FinalProduct Pure Conjugate (>99.5%) SolventRemoval->FinalProduct Crystallization->FinalProduct

Caption: Experimental workflow for the purification of this compound conjugates.

Troubleshooting Logic for Poor HPLC Peak Shape

TroubleshootingPeakShape cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Split Peaks Start Poor Peak Shape (Tailing, Fronting, Splitting) CheckColumn Is column base-deactivated? Start->CheckColumn CheckOverload Is sample overloaded? Start->CheckOverload CheckSolvent Is sample solvent stronger than mobile phase? Start->CheckSolvent AddModifier Add competing base (e.g., 0.1% TEA) CheckColumn->AddModifier No LowerpH Lower mobile phase pH CheckColumn->LowerpH Yes ReduceLoad Reduce sample concentration or injection volume CheckOverload->ReduceLoad Yes ChangeSolvent Dissolve sample in mobile phase CheckSolvent->ChangeSolvent Yes CheckBuffering Is mobile phase buffered? CheckSolvent->CheckBuffering No AddBuffer Ensure adequate buffering CheckBuffering->AddBuffer No

Caption: A decision-making diagram for troubleshooting common HPLC peak shape issues.

Signaling Pathway of Lenalidomide

LenalidomidePathway cluster_tcell T-Cell / NK Cell cluster_tumor Tumor Cell Lenalidomide Lenalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Lenalidomide->CRBN Binds to Apoptosis Apoptosis Lenalidomide->Apoptosis Induces Angiogenesis Angiogenesis Lenalidomide->Angiogenesis Inhibits Cytokine Pro-inflammatory Cytokines (TNF-α, IL-6) Lenalidomide->Cytokine Inhibits IKZF1_3 IKZF1 & IKZF3 (Transcription Factors) CRBN->IKZF1_3 Recruits Proteasome Proteasome IKZF1_3->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation IL2 IL-2 Production Degradation->IL2 Leads to increased TCell_Activation T-Cell & NK Cell Activation/Proliferation IL2->TCell_Activation

Caption: Simplified signaling pathway illustrating the mechanism of action of Lenalidomide.

References

Technical Support Center: Addressing Cellular Permeability Challenges with Lenalidomide-5-aminomethyl hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide-5-aminomethyl hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its cellular permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Lenalidomide?

A1: this compound is a derivative of Lenalidomide. Lenalidomide is an immunomodulatory drug with anti-tumor activities.[1] The addition of the 5-aminomethyl hydrochloride group is often intended to modify the physicochemical properties of the parent compound, such as solubility, which can in turn influence its handling in experimental settings and potentially its cellular permeability. It is also used as a Cereblon (CRBN) ligand in the development of PROTACs (Proteolysis Targeting Chimeras).[2]

Q2: What is the expected cellular permeability of Lenalidomide and its derivatives?

Q3: What are the primary mechanisms of action for Lenalidomide?

A3: Lenalidomide functions as a "molecular glue" by binding to the E3 ubiquitin ligase Cereblon (CRBN).[5][6] This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors IKZF1 and IKZF3 in multiple myeloma cells.[5][7] This leads to direct anti-tumor effects.[5][8] Additionally, lenalidomide has immunomodulatory effects, including T-cell and natural killer (NK)-cell activation.[8][9]

Q4: Which cellular permeability assays are recommended for this compound?

A4: The two most common and recommended in vitro assays for assessing intestinal permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane.[10][11][12] It is a high-throughput and cost-effective method for initial screening.[10]

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium.[13] It can assess both passive diffusion and active transport mechanisms, including efflux.[14]

Troubleshooting Cellular Permeability Experiments

Issue 1: Low Apparent Permeability (Papp) in PAMPA or Caco-2 Assays

  • Possible Cause: The compound inherently has low passive permeability. Lenalidomide itself is known for low permeability.[3]

    • Suggested Solution:

      • Confirm the result with appropriate high and low permeability control compounds.

      • For Caco-2 assays, investigate if the compound is a substrate for efflux transporters by performing a bi-directional permeability assay and calculating the efflux ratio. Lenalidomide is a weak substrate of P-glycoprotein (P-gp).[15]

      • Consider formulation strategies to improve solubility and permeability, such as the use of excipients, though this is more relevant for in vivo studies.

  • Possible Cause: Poor solubility of the compound in the assay buffer.

    • Suggested Solution:

      • Determine the aqueous solubility of this compound in the assay buffer.

      • Use a co-solvent (e.g., DMSO) at a low, non-toxic concentration (typically ≤1%) to aid solubility. Ensure the final concentration of the co-solvent is consistent across all wells.

  • Possible Cause (Caco-2 specific): A very tight cell monolayer, leading to lower than expected Papp values for all compounds.

    • Suggested Solution:

      • Verify the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory's established Caco-2 cell culture conditions.

      • Assess the permeability of a paracellular marker (e.g., Lucifer yellow) to ensure the monolayer integrity is not compromised.

Issue 2: High Variability Between Replicate Wells

  • Possible Cause: Inconsistent cell seeding density or monolayer confluence in Caco-2 assays.

    • Suggested Solution:

      • Ensure a homogenous cell suspension during seeding.

      • Allow sufficient time for the cells to form a confluent monolayer (typically 21 days).

      • Visually inspect the monolayers before the experiment.

  • Possible Cause: Pipetting errors or edge effects in the plate.

    • Suggested Solution:

      • Use calibrated pipettes and consistent pipetting techniques.

      • Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer only.

  • Possible Cause: Compound precipitation during the assay.

    • Suggested Solution:

      • Visually inspect the wells for any signs of precipitation.

      • Re-evaluate the compound's solubility at the tested concentration and consider using a lower concentration if necessary.

Issue 3: High Efflux Ratio in Caco-2 Assay

  • Possible Cause: The compound is a substrate for an efflux transporter (e.g., P-glycoprotein).

    • Suggested Solution:

      • Confirm the finding by co-incubating the compound with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp). A significant decrease in the efflux ratio in the presence of the inhibitor would confirm this.

      • Note that lenalidomide is a weak P-gp substrate.[15]

Quantitative Data Summary

As specific quantitative permeability data for this compound is not publicly available, researchers should aim to generate this data experimentally. The table below provides a template for summarizing such data, along with typical classification criteria.

CompoundAssayPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Permeability Classification
This compound PAMPAExperimental ValueN/AN/ATo be determined
This compound Caco-2Experimental ValueExperimental ValueCalculated ValueTo be determined
High Permeability Control (e.g., Propranolol)Caco-2>10High
Low Permeability Control (e.g., Atenolol)Caco-2<1Low
Efflux Substrate Control (e.g., Digoxin)Caco-2<1>2>2Low (efflux)

Permeability Classification:

  • High: Papp > 10 x 10⁻⁶ cm/s

  • Medium: Papp 1 - 10 x 10⁻⁶ cm/s

  • Low: Papp < 1 x 10⁻⁶ cm/s

  • Efflux Ratio > 2: Indicates active efflux.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general framework for assessing the passive permeability of this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare the donor solution by diluting the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be ≤1%.

    • Prepare the acceptor buffer (e.g., PBS, pH 7.4).

  • Membrane Coating:

    • Coat the filter of a 96-well PAMPA plate with a lipid solution (e.g., 5 µL of 1% lecithin in dodecane).

  • Assay Procedure:

    • Add the acceptor buffer to the wells of the acceptor plate (e.g., 300 µL).

    • Place the lipid-coated donor plate on top of the acceptor plate to form the "sandwich".

    • Add the donor solution to the wells of the donor plate (e.g., 200 µL).

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) where:

      • Vd = volume of donor well

      • Va = volume of acceptor well

      • A = area of the filter

      • t = incubation time

      • C_a(t) = concentration in the acceptor well at time t

      • C_eq = equilibrium concentration

Caco-2 Permeability Assay Protocol

This protocol outlines the steps for conducting a bi-directional Caco-2 permeability assay.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Change the culture medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the established acceptable range for your laboratory.

    • Optionally, assess the permeability of a paracellular marker like Lucifer yellow.

  • Assay Procedure (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Add fresh transport buffer to the basolateral (acceptor) compartment.

    • Add the dosing solution containing this compound to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.

    • At the end of the experiment, collect samples from the apical compartment.

  • Assay Procedure (Basolateral to Apical - B→A):

    • Follow the same procedure as above, but add the dosing solution to the basolateral (donor) compartment and collect samples from the apical (acceptor) compartment.

  • Sample Analysis:

    • Determine the concentration of the compound in all collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the Papp for both A→B and B→A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 PAMPA Workflow prep_solutions Prepare Donor and Acceptor Solutions coat_membrane Coat PAMPA Plate with Lipid prep_solutions->coat_membrane add_acceptor Add Acceptor Buffer coat_membrane->add_acceptor assemble Assemble 'Sandwich' add_acceptor->assemble add_donor Add Donor Solution assemble->add_donor incubate Incubate with Shaking add_donor->incubate analyze Analyze Concentrations (LC-MS/MS) incubate->analyze

A simplified workflow for the PAMPA permeability assay.

G cluster_1 Caco-2 Permeability Assay Workflow culture_cells Culture Caco-2 cells on Transwell plates (21 days) check_integrity Check Monolayer Integrity (TEER Measurement) culture_cells->check_integrity wash Wash Monolayers check_integrity->wash add_solutions Add Dosing and Acceptor Buffers wash->add_solutions incubate Incubate at 37°C add_solutions->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze Concentrations (LC-MS/MS) sample->analyze

A generalized workflow for the Caco-2 permeability assay.

G cluster_2 Lenalidomide Mechanism of Action lenalidomide Lenalidomide crbn CRBN (E3 Ubiquitin Ligase) lenalidomide->crbn binds to t_cell T-Cell lenalidomide->t_cell co-stimulates ikzf1_3 IKZF1/IKZF3 (Transcription Factors) crbn->ikzf1_3 recruits proteasome Proteasomal Degradation ikzf1_3->proteasome ubiquitination apoptosis Tumor Cell Apoptosis proteasome->apoptosis il2 IL-2 Production t_cell->il2 nk_cell NK Cell Activation t_cell->nk_cell

Simplified schematic of Lenalidomide's mechanism of action.

T_Cell_Activation cluster_t_cell T-Cell cluster_apc Antigen Presenting Cell (APC) TCR TCR PLCg1 PLCγ1 TCR->PLCg1 AP1 AP-1 TCR->AP1 CD28 CD28 CD28->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_ion->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression AP1->Gene_Expression MHC MHC-Antigen MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) lenalidomide Lenalidomide lenalidomide->CD28 enhances signaling

Lenalidomide's role in T-Cell activation signaling.

Wnt_Signaling cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off phosphorylates Proteasome_off Proteasome Beta_Catenin_off->Proteasome_off degradation TCF_off TCF Target_Genes_off Target Gene Repression TCF_off->Target_Genes_off Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_inactivated GSK3β (inactivated) Dishevelled->GSK3b_inactivated inhibits destruction complex Beta_Catenin_on β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_on->Nucleus TCF_on TCF Beta_Catenin_on->TCF_on Target_Genes_on Target Gene Activation TCF_on->Target_Genes_on

The canonical Wnt/β-catenin signaling pathway.

NFkB_Signaling cluster_nfkb Canonical NF-κB Pathway Stimuli Stimuli (TNFα, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_dimer p50/p65 IkB->NFkB_dimer inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active Active p50/p65 Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Transcription Inflammatory Gene Transcription NFkB_active->Gene_Transcription

Overview of the canonical NF-κB signaling pathway.

References

how to improve the yield of Lenalidomide-5-aminomethyl hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Lenalidomide hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for Lenalidomide?

A1: The most common synthetic route for Lenalidomide involves a three-step process:

  • Bromination: Wohl-Ziegler bromination of methyl 2-methyl-3-nitrobenzoate to yield methyl 2-(bromomethyl)-3-nitrobenzoate.

  • Cyclocondensation: Reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro-intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

  • Reduction: Reduction of the nitro group to an amino group to yield Lenalidomide. The free base is then typically converted to the hydrochloride salt.

Q2: How can I improve the yield of the bromination step?

A2: The yield of the bromination of methyl 2-methyl-3-nitrobenzoate can be improved by optimizing the solvent and brominating agent. While traditional methods use N-bromosuccinimide (NBS) in acetonitrile, greener and high-yielding alternatives have been developed. For instance, using methyl acetate as a solvent can lead to a near-quantitative yield of 98% and simplifies purification.[1][2] Another approach involves using aqueous micellar solutions, which are environmentally benign and can produce high yields.[3]

Q3: What are the key factors affecting the yield of the cyclocondensation step?

A3: The yield of the cyclocondensation reaction is significantly influenced by the choice of base and solvent. Various combinations have been reported, each with different outcomes. Using a strong, non-nucleophilic base like Hünig's base (i-Pr2NEt) can serve as both a base and a solvent, resulting in yields as high as 86%.[3] Other effective systems include potassium carbonate in N-methyl-2-pyrrolidone (NMP) (89% yield) and triethylamine in dimethylformamide (DMF) (86% yield).[1]

Q4: Which reduction method is best for converting the nitro-intermediate to Lenalidomide?

A4: The choice of reduction method impacts both yield and purity. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.[4][5] However, this can lead to metal contamination in the final product.[3] A greener and more cost-effective alternative is the use of iron powder with ammonium chloride in a mixed solvent system like ethanol/water, which can yield the final product in high purity.[1][2][6][7]

Q5: How is Lenalidomide converted to Lenalidomide hydrochloride?

A5: Lenalidomide free base can be converted to its hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent such as methanol or isopropanol.[8] This process is often used as a final purification step, as the salt can be isolated with high purity.[8][9]

Troubleshooting Guides

Issue 1: Low Yield in the Bromination Step
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficient brominating agent or radical initiator.Increase the molar equivalents of NBS or the amount of radical initiator (e.g., AIBN).
Formation of multiple by-productsNon-selective bromination or side reactions.Optimize the reaction solvent. Consider using methyl acetate for higher selectivity and yield.[1][2] Alternatively, explore aqueous micellar conditions.[3]
Difficult purificationUse of halogenated solvents like CCl4.Switch to a non-halogenated solvent like methyl acetate to simplify downstream processing.[1]
Issue 2: Poor Yield in the Cyclocondensation Step
Symptom Possible Cause Suggested Solution
Incomplete reactionIneffective base or insufficient reaction time/temperature.Screen different organic bases such as triethylamine, Hünig's base, or an inorganic base like potassium carbonate.[1][3] Optimize the reaction temperature, typically between 50-85°C.[1][3]
Formation of 4-nitrophthalide side productSide reaction under certain basic conditions.Using Hünig's base as both solvent and base has been shown to minimize this side reaction and improve yield.[3]
Low product yieldInefficient solvent system.Evaluate different solvents such as DMF, NMP, or acetonitrile, in combination with an appropriate base.[1][4]
Issue 3: Inefficient Reduction of the Nitro Group
Symptom Possible Cause Suggested Solution
Incomplete reduction to the amineDeactivated catalyst or insufficient reducing agent.If using catalytic hydrogenation, ensure the catalyst is fresh and not poisoned. For metal-based reductions (e.g., Fe/NH4Cl), ensure sufficient equivalents of the reducing agent are used.
Metal contamination in the final productUse of palladium or platinum catalysts.To avoid heavy metal contamination, consider using a metal-free reduction method or a non-palladium-based system like iron powder and ammonium chloride.[2][3][6][7]
Low yield after purificationProduct loss during workup and crystallization.Optimize the recrystallization solvent system. A mixture of ethanol and water has been shown to be effective for purifying the final product with high recovery.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Key Synthetic Steps

Step Reagents and Solvents Temperature Time Yield (%) Reference
Bromination NBS, Acetonitrile--89[3]
DBDMH, 2 wt % LG in water, blue LED-16 h84[3]
NBS, AIBN, Methyl AcetateBoiling Point-98[1][2]
Cyclocondensation 3-aminopiperidine-2,6-dione HCl, i-Pr2NEt80-85°C12 h86[3]
3-aminopiperidine-2,6-dione HCl, Et3N, DMF50-55°C-86[1]
3-aminopiperidine-2,6-dione HCl, K2CO3, NMP50-55°C-89[1]
Reduction Pd/C, H2, DMF/Methanol20-25°C3 h-[4]
NaHSO3, Ethanol/Water80°C12 h-[3]
Fe, NH4Cl, Ethanol/Water60°C-84[2]

Experimental Protocols

Protocol 1: High-Yield Bromination in Methyl Acetate [1][2]

  • To a solution of methyl 2-methyl-3-nitrobenzoate in methyl acetate, add N-bromosuccinimide (NBS) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to the boiling point of methyl acetate.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-(bromomethyl)-3-nitrobenzoate.

Protocol 2: Cyclocondensation using Hünig's Base [3]

  • To a reaction vessel, add 3-aminopiperidine-2,6-dione hydrochloride and Hünig's base (diisopropylethylamine).

  • Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate in a minimal amount of a suitable solvent or add it neat if it is a liquid.

  • Heat the reaction mixture to 80-85°C for 12 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and add an appropriate anti-solvent to precipitate the product.

  • Filter the solid, wash with a suitable solvent, and dry to obtain 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

Protocol 3: Green Reduction using Iron and Ammonium Chloride [2]

  • In a reaction vessel, dissolve ammonium chloride in water.

  • Add 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione and ethanol.

  • Heat the mixture to 60°C and add iron powder portion-wise with stirring.

  • Continue stirring at 60°C and monitor the reaction until completion.

  • Filter the hot reaction mixture to remove the iron catalyst.

  • Cool the filtrate to allow Lenalidomide to crystallize.

  • Filter the product, wash with a cold ethanol/water mixture, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Salt Formation A Methyl 2-methyl-3-nitrobenzoate B Methyl 2-(bromomethyl)-3-nitrobenzoate A->B NBS, AIBN Methyl Acetate D 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione B->D C 3-aminopiperidine-2,6-dione HCl C->D Base (e.g., i-Pr2NEt) Solvent (e.g., NMP) E Lenalidomide D->E Reducing Agent (e.g., Fe/NH4Cl) Ethanol/Water F Lenalidomide Hydrochloride E->F HCl Methanol or Isopropanol

Caption: Synthetic pathway for Lenalidomide Hydrochloride.

Troubleshooting_Yield cluster_bromination Bromination Issues cluster_cyclocondensation Cyclocondensation Issues cluster_reduction Reduction Issues Start Low Overall Yield Brom_Yield Low Bromination Yield Start->Brom_Yield Cyclo_Yield Low Cyclocondensation Yield Start->Cyclo_Yield Red_Yield Low Reduction Yield / Purity Issues Start->Red_Yield Brom_Solvent Optimize Solvent (e.g., Methyl Acetate) Brom_Yield->Brom_Solvent Brom_Reagent Adjust Reagent Stoichiometry Brom_Yield->Brom_Reagent Cyclo_Base Screen Different Bases (e.g., Hunig's Base) Cyclo_Yield->Cyclo_Base Cyclo_Solvent Optimize Solvent (e.g., NMP, DMF) Cyclo_Yield->Cyclo_Solvent Red_Method Consider Greener Reduction (e.g., Fe/NH4Cl) Red_Yield->Red_Method Red_Purity Optimize Purification/ Recrystallization Red_Yield->Red_Purity

Caption: Troubleshooting logic for low yield in Lenalidomide synthesis.

References

Validation & Comparative

Validating the Activity of Lenalidomide-5-aminomethyl hydrochloride in a New Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of assays to validate the activity of Lenalidomide-5-aminomethyl hydrochloride, a derivative of Lenalidomide used in the development of Proteolysis Targeting Chimeras (PROTACs). As a Cereblon (CRBN) E3 ligase ligand, its primary function is to recruit CRBN to a target protein, leading to the target's ubiquitination and subsequent degradation. This guide outlines the key experimental protocols and comparative data for assays that measure CRBN binding and the degradation of its neosubstrate, Ikaros family zinc finger protein 1 (IKZF1).

Mechanism of Action: Lenalidomide and CRBN

Lenalidomide and its analogs function as "molecular glues" by binding to the CRBN protein, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][3][4] This binding event alters the substrate specificity of the E3 ligase, prompting it to recognize and ubiquitinate proteins that it would not normally target, such as the lymphoid transcription factors IKZF1 and IKZF3.[1][2][3][4] The ubiquitinated proteins are then marked for degradation by the proteasome.[1] This targeted protein degradation is the fundamental mechanism behind the therapeutic effects of Lenalidomide in various cancers.[1][2] this compound is designed to leverage this mechanism within a PROTAC, where the aminomethyl group serves as a point of attachment for a linker connected to a ligand for a target protein.[5][6]

Comparative Analysis of CRBN Ligands

While direct quantitative data for this compound is not extensively available in the public domain, its CRBN binding affinity is expected to be comparable to that of Lenalidomide. The following table summarizes the reported CRBN binding affinities and IKZF1 degradation potencies of Lenalidomide and other commonly used CRBN ligands.

Table 1: Comparison of CRBN Ligand Activity

CompoundCRBN Binding IC50 (nM)IKZF1 Degradation DC50 (nM)
Lenalidomide~177.8 - 640~1700
Pomalidomide~153.9 - 156.6~28
Iberdomide (CC-220)~150Potent IKZF1 degrader
Avadomide (CC-122)Potent CRBN modulatorPotent IKZF1 degrader

Note: IC50 and DC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the activity of this compound.

Cereblon Binding Assays

These assays are crucial for confirming the direct interaction of the compound with its target protein, CRBN.

a) Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the CRBN protein.[7]

  • Materials:

    • GST-tagged human Cereblon (CRBN) protein

    • Thalidomide-Red tracer

    • Anti-GST antibody labeled with Europium cryptate (donor)

    • Assay buffer

    • 384-well low volume white plate

    • Test compound (this compound)

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In the assay plate, add the test compound dilutions.

    • Add the GST-tagged CRBN protein to each well.

    • Add a pre-mixed solution of the anti-GST Europium cryptate antibody and the Thalidomide-Red tracer.

    • Incubate the plate for 2-4 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

b) Fluorescence Polarization (FP) Assay

This assay measures the change in polarization of a fluorescently labeled ligand upon binding to CRBN.[8][9][10][11]

  • Materials:

    • Purified recombinant human CRBN/DDB1 complex

    • Fluorescently labeled thalidomide or pomalidomide tracer (e.g., Cy5-labeled)

    • FP assay buffer

    • Black, low-binding 384-well microplate

    • Test compound (this compound)

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In the assay plate, add the CRBN/DDB1 complex and the fluorescent tracer to each well.

    • Add the test compound dilutions to the wells. Include controls for no CRBN (tracer only) and no competitor (CRBN + tracer).

    • Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

    • Plot the fluorescence polarization values against the logarithm of the compound concentration to determine the IC50 value.

IKZF1 Degradation Assays

These cellular assays confirm the functional consequence of CRBN binding, which is the degradation of the neosubstrate IKZF1.

a) Western Blotting

A traditional and widely used method to quantify protein levels.[12][13][14][15]

  • Materials:

    • Multiple myeloma cell line (e.g., MM.1S)

    • Test compound (this compound)

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-IKZF1 and anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells and treat with a dose-range of the test compound for a specified time (e.g., 24 hours).

    • Harvest and lyse the cells.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-IKZF1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify the band intensities. Normalize the IKZF1 band intensity to the β-actin loading control.

    • Plot the normalized IKZF1 levels against the compound concentration to determine the DC50 value (concentration at which 50% degradation is achieved).

b) HiBiT-Based Protein Degradation Assay

A sensitive, luminescence-based method for quantifying protein degradation in live cells.[16][17][18][19]

  • Materials:

    • A cell line with IKZF1 endogenously tagged with the HiBiT peptide (requires CRISPR/Cas9 engineering).

    • LgBiT protein and lytic substrate (for endpoint lytic assay).

    • White, opaque 96- or 384-well plates.

    • Test compound (this compound).

  • Procedure (Endpoint Lytic Format):

    • Seed the HiBiT-IKZF1 cells into the assay plate and allow them to attach.

    • Treat the cells with a serial dilution of the test compound for the desired time period.

    • Prepare the lytic detection reagent by mixing the LgBiT protein and lytic substrate in the provided buffer.

    • Add the lytic detection reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.

    • Measure the luminescence using a luminometer.

    • The luminescence signal is proportional to the amount of HiBiT-IKZF1 remaining. Plot the signal against the compound concentration to calculate the DC50 and Dmax (maximum degradation).

Visualizing the Molecular Mechanism and Experimental Process

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in validating the activity of this compound.

Lenalidomide_Pathway cluster_0 Cellular Environment Lenalidomide_Derivative Lenalidomide-5-aminomethyl hydrochloride CRBN Cereblon (CRBN) Lenalidomide_Derivative->CRBN Binds to CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of Ub Ubiquitin CRL4->Ub Recruits IKZF1 IKZF1 Proteasome Proteasome IKZF1->Proteasome Targeted by Ub->IKZF1 Ubiquitinates Degraded_IKZF1 Degraded IKZF1 (Fragments) Proteasome->Degraded_IKZF1 Degrades

Caption: this compound signaling pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., MM.1S cells + Compound) Cell_Lysis 2. Cell Lysis (Extract Proteins) Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Separate Proteins by Size) Quantification->SDS_PAGE Transfer 5. Western Transfer (Proteins to Membrane) SDS_PAGE->Transfer Blocking 6. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-IKZF1, Anti-Actin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (Visualize Protein Bands) Secondary_Ab->Detection Analysis 10. Data Analysis (Quantify Degradation - DC50) Detection->Analysis

Caption: Experimental workflow for IKZF1 degradation Western Blot.

References

A Comparative Guide to Lenalidomide-5-aminomethyl hydrochloride and Other CRBN Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone strategy. This is largely mediated by a class of small molecules known as immunomodulatory drugs (IMiDs®) and their derivatives. These molecules function as "molecular glues," inducing proximity between CRBN and neosubstrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This guide provides a comparative analysis of Lenalidomide-5-aminomethyl hydrochloride and other prominent CRBN ligands—Thalidomide, Pomalidomide, and Iberdomide—offering a quantitative and methodological resource for researchers in the field.

While this compound is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), providing a linker attachment point for conjugation to a target protein ligand, specific public domain data on its direct binding affinity and degradation efficacy is limited.[1][2] Therefore, this guide will focus on the comparative performance of its parent molecule, Lenalidomide, alongside other well-characterized CRBN ligands. The functionalization at the 5-position of the isoindolinone ring, as seen in this compound, is a common strategy to enable the covalent attachment of linkers with minimal disruption to the core binding interaction with CRBN.[3][4]

Quantitative Comparison of CRBN Ligand Performance

The efficacy of a CRBN ligand is determined by its binding affinity to CRBN and its ability to induce the degradation of neosubstrates. The following tables summarize key quantitative metrics for Thalidomide, Lenalidomide, Pomalidomide, and Iberdomide.

Table 1: CRBN Binding Affinities of Key Ligands
LigandBinding Affinity (Kd) to CRBNBinding Affinity (IC50) to CRBN-DDB1Assay Method
Thalidomide~250 nM~30 µMIsothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)
Lenalidomide~178 - 640 nM~1 - 3 µMITC, FP, Thermal Shift Assay
Pomalidomide~157 nM~2 - 3 µMITC, FP, Thermal Shift Assay
Iberdomide (CC-220)Not explicitly reported in nM, but stated as >20-fold higher affinity than Lenalidomide and Pomalidomide~60 - 150 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Note: Binding affinity values can vary depending on the specific assay conditions and protein constructs used. The data presented are compiled from multiple sources for comparative purposes.

Table 2: Neosubstrate Degradation Efficacy of Key Ligands
LigandNeosubstrateDC50DmaxCell Line
LenalidomideIKZF1~100 nMNot specifiedHEK293T (HiBiT)
PomalidomideIKZF1Not specifiedNot specified-
Iberdomide (CC-220)Ikaros (IKZF1)~1 nMNot specifiedMultiple Myeloma (MM) cell lines
Iberdomide (CC-220)Aiolos (IKZF3)~0.5 nMNot specifiedMM cell lines

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data for neosubstrate degradation can be highly cell-type and context-dependent.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of CRBN ligands. Below are protocols for key experiments.

CRBN Binding Affinity Determination via Competitive Fluorescence Polarization (FP) Assay

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled CRBN ligand (tracer) from the CRBN-DDB1 complex. The decrease in fluorescence polarization is proportional to the binding affinity of the test compound.

Materials:

  • Purified recombinant human CRBN-DDB1 complex

  • Fluorescently labeled thalidomide tracer

  • Test compounds (e.g., Lenalidomide, Pomalidomide)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 75 mM NaCl, 0.01% Triton X-100)

  • 384-well, low-volume, black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add the assay buffer, a fixed concentration of the CRBN-DDB1 complex, and the fluorescent tracer.

  • Add the serially diluted test compounds to the wells. Include wells with DMSO only as a control for no inhibition and wells with a known CRBN binder as a positive control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Neosubstrate Degradation Quantification via Western Blot

Principle: This method quantifies the reduction in the cellular levels of a specific neosubstrate (e.g., IKZF1) following treatment with a CRBN ligand.

Materials:

  • Human cell line expressing the neosubstrate of interest (e.g., MM.1S)

  • CRBN ligands (Thalidomide, Lenalidomide, etc.)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the neosubstrate (e.g., anti-IKZF1) and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a dose-response range of the CRBN ligand for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the neosubstrate signal to the loading control.

  • Plot the normalized protein levels against the ligand concentration to determine the DC50 and Dmax.

HiBiT-Based Neosubstrate Degradation Assay

Principle: This is a sensitive, real-time method to quantify protein degradation. A small, 11-amino-acid HiBiT tag is knocked into the endogenous locus of the target protein. In the presence of the LgBiT subunit, a bright luminescent signal is produced. Degradation of the HiBiT-tagged protein results in a loss of luminescence.[1][]

Materials:

  • CRISPR/Cas9-engineered cell line with the target protein endogenously tagged with HiBiT

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • CRBN ligands

  • White, opaque 96-well or 384-well plates

Procedure:

  • Plate the HiBiT-tagged cells in the assay plates.

  • Treat the cells with a serial dilution of the CRBN ligand.

  • Incubate for the desired time period.

  • Equilibrate the plate to room temperature.

  • Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and substrate, to each well.

  • Mix and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Measure the luminescence using a plate-based luminometer.

  • Normalize the luminescent signal to the vehicle-treated control to determine the percentage of protein remaining.

  • Plot the percentage of protein remaining against the ligand concentration to calculate the DC50 and Dmax.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

CRBN_Mechanism_of_Action cluster_0 CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 Neosubstrate Neosubstrate (e.g., IKZF1) CRBN->Neosubstrate Recruits CUL4 CUL4 Rbx1 Rbx1 Rbx1->Neosubstrate Ubiquitinates Ligand CRBN Ligand (e.g., Lenalidomide) Ligand->CRBN Binds Proteasome 26S Proteasome Neosubstrate->Proteasome Targets Ub Ubiquitin Ub->Neosubstrate Degradation Degradation Proteasome->Degradation

Mechanism of CRBN-mediated protein degradation.

Experimental_Workflow cluster_wb Western Blot cluster_hibit HiBiT Assay start Start: Cell Culture treatment Treat cells with CRBN Ligand (Dose-response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis reagent Add Nano-Glo® Reagent treatment->reagent Alternative Workflow sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer probing Antibody Probing transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis (DC50 & Dmax Calculation) detection->analysis luminescence Measure Luminescence reagent->luminescence luminescence->analysis end End: Comparative Efficacy analysis->end

Workflow for neosubstrate degradation assays.

PROTAC_Structure protac Target Protein Ligand Linker Lenalidomide-5-aminomethyl target Target Protein protac:f0->target Binds crbn CRBN protac:f2->crbn Binds

Structure of a PROTAC utilizing Lenalidomide-5-aminomethyl.

References

A Head-to-Head Battle in Targeted Protein Degradation: Lenalidomide-5-aminomethyl Hydrochloride vs. Thalidomide Derivatives in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical determinant in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth, objective comparison of PROTACs employing Lenalidomide-5-aminomethyl hydrochloride versus those utilizing various thalidomide derivatives to recruit the Cereblon (CRBN) E3 ubiquitin ligase. By presenting supporting experimental data, detailed methodologies, and key structural and functional differences, this document aims to inform the rational design of next-generation protein degraders.

The advent of PROTAC technology has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A key component of a PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. Thalidomide and its derivatives, including lenalidomide and pomalidomide, are widely used as "molecular glues" that bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] The selection of the specific CRBN ligand and the point of linker attachment significantly influences a PROTAC's efficacy, selectivity, and physicochemical properties.[3]

Performance Comparison: Degradation Efficiency and Potency

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). Lenalidomide-based PROTACs have often demonstrated superior potency compared to their thalidomide-based counterparts.[2] This is attributed in part to the higher binding affinity of lenalidomide for CRBN.

While direct head-to-head data for this compound is limited in publicly available literature, studies on lenalidomide derivatives with modifications at various positions provide valuable insights. For instance, a comparative study of BRD4-targeting PROTACs showed that a lenalidomide-based PROTAC achieved picomolar potency, suggesting a potential advantage over thalidomide-based degraders.[2]

Table 1: Comparative Degradation Potency of BET-Targeting PROTACs

PROTAC IDE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-825PomalidomideBRD4Jurkat<1>95[4]
dBET1ThalidomideBRD4MV4-114>98[4]
PROTAC (6-fluoro lenalidomide-based)6-fluoro lenalidomideBRD3HEK293TNot specified>90[5][6]
PROTAC (Lenalidomide-based)LenalidomideBRD4Not specifiedpM range>90[2]

Note: Data is compiled from different studies and experimental conditions may vary, making direct comparisons challenging.

The Influence of Linker Attachment Point

The position where the linker is attached to the thalidomide or lenalidomide scaffold is a critical design parameter. The most explored positions on the phthalimide ring are C4, C5, and the glutarimide nitrogen.[3]

  • C5-Position Attachment: Modifications at the C5 position of the phthalimide ring, as seen in this compound, have been shown to reduce off-target degradation of certain zinc-finger proteins that are natural neosubstrates of CRBN when bound by immunomodulatory drugs (IMiDs).[7] This suggests that PROTACs derived from C5-modified ligands may have a cleaner off-target profile.

  • C4-Position Attachment: The 4-amino group of lenalidomide and pomalidomide is a common attachment point. However, acylation of this aniline moiety can lead to reduced stability.[1]

  • Ether Linkages: Introducing an ether linkage on the phthalimide ring is another strategy that can influence the physicochemical properties and performance of the resulting PROTAC.[3]

Table 2: Influence of Linker Attachment on Physicochemical Properties

Compound TypeLinker AttachmentStability (pH 7.4)Neosubstrate Degradation (IKZF1)Reference
Thalidomide-etherC4Generally stableModerate[1]
Thalidomide-etherC5Generally stableReduced[1]
Lenalidomide-amideC4Less stableHigh[1]

Signaling Pathways and Experimental Workflows

The mechanism of action for these PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Target-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

A typical experimental workflow to compare the performance of different PROTACs involves synthesis, in vitro binding and degradation assays, and cellular assays.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation Synthesis PROTAC Synthesis (Lenalidomide-5-aminomethyl HCl vs. Thalidomide Derivatives) Binding_Assay Ternary Complex Formation (SPR, ITC, NanoBRET) Synthesis->Binding_Assay Ubiquitination_Assay In Vitro Ubiquitination Binding_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation (Western Blot, HiBiT) DC50 & Dmax Ubiquitination_Assay->Degradation_Assay Off_Target_Assay Off-Target Analysis (Proteomics) Degradation_Assay->Off_Target_Assay

Caption: Experimental workflow for comparing PROTACs.

Experimental Protocols

Synthesis of PROTACs

General Strategy for this compound-based PROTACs:

A chemoselective alkylation of the aminomethyl group of this compound with a linker containing a suitable leaving group (e.g., a halide or a tosylate) can be employed. The other end of the linker is then conjugated to the target protein ligand.[8]

General Strategy for Thalidomide Derivative-based PROTACs:

For thalidomide derivatives, solid-phase synthesis can be a versatile method.[9] Alternatively, for ether-linked derivatives, a nucleophilic aromatic substitution reaction on a functionalized thalidomide precursor is a common approach.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a cell-free system.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme, purified recombinant CRL4-CRBN complex, purified recombinant target protein, ubiquitin, and ATP.

  • PROTAC Addition: Add the PROTAC at the desired final concentration or DMSO as a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.

NanoBRET™ Ternary Complex Assay

This live-cell assay measures the formation of the ternary complex.

  • Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase donor and CRBN fused to a HaloTag® acceptor.

  • Labeling: Label the HaloTag®-CRBN fusion protein with a fluorescent HaloTag® ligand.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex as the donor and acceptor are brought into close proximity by the PROTAC.[11]

Conclusion

The choice between this compound and various thalidomide derivatives for PROTAC development is multifaceted. Lenalidomide-based PROTACs, in general, may offer advantages in terms of degradation potency due to higher CRBN binding affinity.[2] Furthermore, the 5-position for linker attachment on the lenalidomide scaffold, as in this compound, appears to be a favorable strategy to mitigate the off-target degradation of neosubstrates, a known liability of IMiD-based PROTACs.[7]

However, the optimal choice is target-dependent, and the linker composition and length play a crucial role in achieving a stable and productive ternary complex.[12] A thorough evaluation using a combination of the experimental protocols outlined in this guide is essential for the rational design and optimization of potent and selective CRBN-recruiting PROTACs. The provided data and methodologies serve as a foundational resource for researchers to make informed decisions in the pursuit of novel protein degraders.

References

A Comparative Guide to Lenalidomide-Based Cereblon Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lenalidomide and its derivatives, focusing on their application as Cereblon (CRBN) E3 ubiquitin ligase ligands in experimental research, particularly in the context of targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs). While direct comparative experimental data for Lenalidomide-5-aminomethyl hydrochloride is not extensively published, its utility is derived from the well-characterized activities of its parent compound, Lenalidomide, and related analogs such as Pomalidomide and Thalidomide. This guide will, therefore, cross-validate the experimental utility of this scaffold by comparing the established biological activities of these foundational immunomodulatory drugs (IMiDs).

Introduction to Lenalidomide and Its Analogs as CRBN Ligands

Lenalidomide, a thalidomide analog, exerts its therapeutic effects through a novel mechanism of action: binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] This targeted protein degradation is central to the anti-proliferative, immunomodulatory, and anti-angiogenic effects of Lenalidomide and its analogs.[1][4][5][6]

This compound is a functionalized derivative of Lenalidomide designed for use in the synthesis of PROTACs.[7][8] The aminomethyl group serves as a chemical handle to attach a linker, which in turn is connected to a ligand for a specific protein of interest, thereby hijacking the CRBN E3 ligase to degrade that target protein.[7][8] The efficacy of such a PROTAC is fundamentally dependent on the intrinsic ability of the Lenalidomide moiety to engage CRBN.

Comparative Analysis of Lenalidomide and Key Alternatives

The most relevant alternatives to the Lenalidomide scaffold for CRBN-mediated protein degradation are its parent compound, Thalidomide, and a second-generation derivative, Pomalidomide.[1][9] These compounds exhibit differential binding affinities for CRBN and varying potencies in their downstream biological effects.

Quantitative Comparison of Biological Activity

The following table summarizes key quantitative data comparing Thalidomide, Lenalidomide, and Pomalidomide, providing a basis for selecting the appropriate CRBN ligand for experimental applications.

ParameterThalidomideLenalidomidePomalidomide
CRBN Binding Affinity LowerHigher than ThalidomideHigher than Lenalidomide
T-cell Co-stimulation (IL-2 Production) Potent100-1000x more potent than Thalidomide[3][10]More potent than Lenalidomide
Anti-proliferative Activity (MM.1S cells, IC50) Micromolar range~81 nM[11]More potent than Lenalidomide
TNF-α Inhibition EffectiveMore potent than ThalidomideMore potent than Lenalidomide

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway of Lenalidomide and a general workflow for evaluating the efficacy of CRBN-ligand based compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Lenalidomide Lenalidomide CRBN CRBN Lenalidomide->CRBN Binds to E3_Ligase_Complex CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase_Complex DDB1 DDB1 DDB1->E3_Ligase_Complex CUL4A CUL4A CUL4A->E3_Ligase_Complex Roc1 Roc1 Roc1->E3_Ligase_Complex IKZF1_IKZF3 IKZF1 / IKZF3 (Target Proteins) E3_Ligase_Complex->IKZF1_IKZF3 Recruits Ub Ubiquitin Ub_IKZF1_IKZF3 Ubiquitinated IKZF1/3 Ub->Ub_IKZF1_IKZF3 Proteasome Proteasome Degraded_Proteins Degraded IKZF1/3 Proteasome->Degraded_Proteins Downstream_Effects Anti-proliferative, Immunomodulatory, Anti-angiogenic Effects Degraded_Proteins->Downstream_Effects IKZF1_IKZF3->Ub_IKZF1_IKZF3 Ubiquitination Ub_IKZF1_IKZF3->Proteasome Degradation

Caption: Lenalidomide Signaling Pathway.

G Start Start: Hypothesis Compound_Synthesis Synthesize/Acquire Lenalidomide-5-aminomethyl HCl and Alternatives Start->Compound_Synthesis Treatment Treat Cells with Test Compounds Compound_Synthesis->Treatment Cell_Culture Culture Relevant Cell Lines (e.g., MM.1S) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CCK-8, MTS) Treatment->Proliferation_Assay Western_Blot Western Blot for Target Protein Degradation Treatment->Western_Blot Cytokine_Assay Cytokine Secretion Assay (e.g., ELISA for IL-2, TNF-α) Treatment->Cytokine_Assay Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow for Compound Evaluation.

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is adapted from methodologies used to assess the anti-cancer activity of Lenalidomide derivatives.[12]

  • Cell Seeding: Seed a human multiple myeloma cell line (e.g., MM.1S) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound and comparator compounds (e.g., Lenalidomide, Pomalidomide) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.

Western Blot for IKZF1/3 Degradation

This protocol outlines a general procedure to confirm the mechanism of action.

  • Cell Lysis: Treat cells with the test compounds for a specified time (e.g., 4-24 hours). Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

IL-2 Production Assay

This protocol is based on the known immunomodulatory effects of Lenalidomide.[13]

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation: Plate the PBMCs and co-stimulate with an anti-CD3 antibody. Treat the cells with the test compounds.

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of IL-2 production in treated versus untreated cells.

Logical Comparison of IMiD Scaffolds

G IMiDs Immunomodulatory Drugs (IMiDs) Thalidomide Lenalidomide Pomalidomide Thalidomide_Props Properties Parent Compound Lower CRBN Affinity Known Side Effects (e.g., Neuropathy) IMiDs:thal->Thalidomide_Props Lenalidomide_Props Properties Higher Potency than Thalidomide Reduced Neuropathy Standard for PROTAC Development IMiDs:len->Lenalidomide_Props Pomalidomide_Props Properties Highest Potency Active in Lenalidomide-resistant cases IMiDs:pom->Pomalidomide_Props

Caption: Comparison of IMiD Properties.

Conclusion

This compound serves as a critical research tool that leverages the well-established mechanism of its parent compound, Lenalidomide. When selecting a CRBN ligand for experimental applications such as PROTAC development, researchers should consider the comparative data between Thalidomide, Lenalidomide, and Pomalidomide. Pomalidomide offers the highest potency in terms of CRBN binding and downstream effects, while Lenalidomide provides a robust and well-characterized platform with a favorable therapeutic index that has made it a standard in the field. The choice of ligand will ultimately depend on the specific experimental goals, including the desired potency and the cellular context of the study. The experimental protocols provided herein offer a starting point for the cross-validation and evaluation of novel compounds based on these validated scaffolds.

References

A Comparative Guide to the Quantitative Analysis of Protein Degradation by Lenalidomide-5-Aminomethyl Hydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of PROTACs utilizing Lenalidomide-5-aminomethyl hydrochloride as a Cereblon (CRBN) E3 ligase ligand. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to Lenalidomide-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[2] Lenalidomide and its derivatives are commonly used to recruit the CRBN E3 ligase.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4] The efficacy of a PROTAC is primarily quantified by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of protein degradation achievable.[5]

Quantitative Performance Comparison

The selection of the E3 ligase ligand and the linker chemistry can significantly impact the degradation efficiency of a PROTAC. The following table summarizes a comparative study of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, highlighting the performance of a lenalidomide-based PROTAC against a thalidomide-based counterpart.

PROTAC IDE3 Ligase LigandLinker TypeTarget ProteinDC50 (nM)Dmax (%)Reference
Thalidomide-based PROTACThalidomideNot SpecifiedBRD41.8>98[5]
Lenalidomide-based PROTAC 1LenalidomidePEGBRD40.8>98[5]
Lenalidomide-based PROTAC 2LenalidomideAlkylBRD40.5>98[5]

From this data, it is evident that in this specific context, the lenalidomide-based PROTACs demonstrate a higher potency (lower DC50 values) for degrading BRD4 compared to the thalidomide-based PROTAC.[5]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for quantification, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Lenalidomide-based PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Targeting Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of protein degradation by a Lenalidomide-based PROTAC.

Experimental_Workflow cluster_workflow Quantitative Analysis Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) PROTAC_Treatment 2. PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Quantification 4. Protein Quantification Cell_Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Immunodetection HiBiT_Assay HiBiT Assay Quantification->HiBiT_Assay Luminescence LC_MS LC-MS/MS Proteomics Quantification->LC_MS Mass Spectrometry Data_Analysis 5. Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis HiBiT_Assay->Data_Analysis LC_MS->Data_Analysis

Caption: General workflow for quantitative analysis of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of lenalidomide-based degraders.

Western Blot for Quantitative Analysis of Protein Degradation

This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1]

Materials:

  • Cell culture reagents

  • Lenalidomide-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.[1]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis on the protein bands. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[6]

HiBiT Assay for Live-Cell Kinetic Degradation Analysis

This protocol describes the quantitative luminescent detection of protein degradation kinetics in living cells engineered to express a HiBiT-tagged target protein.[7]

Materials:

  • CRISPR/Cas9 engineered cell line expressing the HiBiT-tagged target protein

  • Nano-Glo® Endurazine™ Live Cell Substrate

  • Assay medium (e.g., CO2-independent medium with 10% FBS)

  • Lenalidomide-based PROTAC

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Plating: Seed the HiBiT-tagged cells into a white, opaque 96-well or 384-well plate at a predetermined density and incubate overnight.[7]

  • Substrate Addition: Prepare a 1X solution of Endurazine™ substrate in assay medium. Aspirate the cell culture medium from the plate and add the Endurazine™ solution to each well.

  • Equilibration: Incubate the plate for at least 2.5 hours at 37°C and 5% CO2 to allow the luminescent signal to equilibrate.[8]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in assay medium at 10x the final concentration. Add the 10x PROTAC solutions to the corresponding wells.

  • Kinetic Measurement: Immediately place the plate in a luminometer pre-equilibrated to 37°C and begin collecting kinetic luminescence measurements at regular intervals for the desired duration (e.g., up to 48 hours).[8]

  • Data Analysis:

    • Normalize the luminescence readings at each time point to the vehicle control.

    • From the kinetic data, calculate degradation parameters such as the degradation rate, Dmax (maximum degradation), and DC50 (half-maximal degradation concentration).[7]

LC-MS/MS-Based Proteomics for Off-Target Analysis

This protocol outlines the steps for preparing cell lysates for mass spectrometry-based quantitative proteomics to assess PROTAC selectivity across the entire proteome.[9]

Materials:

  • Cell culture reagents

  • Lenalidomide-based PROTAC and vehicle control

  • Ice-cold PBS

  • Lysis buffer suitable for mass spectrometry (e.g., urea-based buffer)

  • Dithiothreitol (DTT) and iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with the PROTAC (at a concentration near the DC50 for the target protein) and a vehicle control.

  • Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in a suitable lysis buffer.

  • Protein Digestion:

    • Quantify the protein concentration.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer. The instrument will separate the peptides by liquid chromatography and then fragment and detect them to identify and quantify the corresponding proteins.[10]

  • Data Analysis:

    • Use specialized software to process the mass spectrometry data and identify and quantify thousands of proteins.

    • Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly up- or down-regulated.

    • This analysis will reveal both the on-target degradation of the POI and any potential off-target effects.[11]

Conclusion

The quantitative analysis of protein degradation by this compound PROTACs requires a multi-faceted approach. By employing techniques such as Western Blotting, HiBiT assays, and mass spectrometry-based proteomics, researchers can obtain a comprehensive understanding of a PROTAC's potency, kinetics, and selectivity. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the rational design and optimization of next-generation protein degraders.

References

comparative efficacy of Lenalidomide-5-aminomethyl hydrochloride and pomalidomide-based ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of lenalidomide and pomalidomide-based ligands as recruiters of the E3 ubiquitin ligase Cereblon (CRBN). Both classes of molecules are foundational in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs), and as standalone immunomodulatory drugs (IMiDs). This document synthesizes experimental data on their binding affinities, degradation capabilities, and impact on cell viability, supported by detailed experimental protocols and pathway visualizations.

Executive Summary

Lenalidomide and pomalidomide are potent binders to CRBN, initiating the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. While both molecules share a common mechanism of action, pomalidomide and its derivatives generally exhibit superior potency in binding to CRBN and inducing the degradation of neosubstrates. This enhanced activity often translates to more efficient degradation of target proteins when incorporated into PROTACs. The choice between a lenalidomide or pomalidomide-based ligand is a critical design element in the development of new therapeutics and is dependent on the specific target and desired selectivity profile.

Data Presentation

Table 1: Comparative CRBN Binding Affinities of Lenalidomide and Pomalidomide
LigandBinding Affinity (Kd) to CRBNBinding Affinity (IC50) to CRBNAssay Method
Pomalidomide~157 nM[1]~1.2 µM[2], ~2 µM[3][4], ~3 µM[3][5]Competitive Titration[1], TR-FRET[2], Competitive Binding Assay[3][4]
Lenalidomide~178 nM[1]~1.5 µM[2], ~2 µM[3][4], ~3 µM[3][5]Competitive Titration[1], TR-FRET[2], Competitive Binding Assay[3][4]
Thalidomide~250 nM[1]~30 µM[3]Competitive Titration[1], Thermal Shift Assay[3]

Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values can vary based on the specific assay conditions and cell lines used.

Table 2: Comparative Efficacy in Neosubstrate Degradation and Cell Viability
LigandTarget NeosubstratesEffect on NeosubstratesCell Line(s)Effect on Cell Viability
PomalidomideIKZF1 (Ikaros), IKZF3 (Aiolos)[6][7]More potent degradation compared to lenalidomideMultiple Myeloma (MM) cell lines[8]Generally more potent than lenalidomide in inhibiting proliferation of MM cells[9]
LenalidomideIKZF1 (Ikaros), IKZF3 (Aiolos)[6][10][11]Induces degradation[6][10]Multiple Myeloma (MM) cell lines[8]Inhibits proliferation and induces apoptosis in MM cells[8]
Lenalidomide-5-aminomethylNot applicable (used as a linker for PROTACs)[12][13]Recruits CRBN for PROTAC-mediated degradation[12][13]Dependent on the PROTAC targetDependent on the PROTAC target

Signaling and Experimental Workflow Visualizations

Signaling Pathway of Lenalidomide and Pomalidomide

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IMiD Lenalidomide / Pomalidomide CRBN CRBN IMiD->CRBN Binds E3_Complex CRL4-CRBN E3 Ligase Complex CRBN->E3_Complex DDB1 DDB1 DDB1->E3_Complex CUL4 CUL4 CUL4->E3_Complex Ubiquitination Ubiquitination E3_Complex->Ubiquitination Neosubstrate Neosubstrate (IKZF1/IKZF3) Neosubstrate->Ubiquitination Recruited by IMiD-bound CRBN Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Downstream Downregulation of c-Myc & IRF4 Degradation->Downstream Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis

Caption: Mechanism of action of Lenalidomide and Pomalidomide.

Experimental Workflow for Cereblon Binding Assay (TR-FRET)

Start Start: Prepare Reagents Reagents Tagged CRBN, Fluorescent Ligand, Test Compound (Lenalidomide/ Pomalidomide derivative) Start->Reagents Incubate Incubate Components in Microplate Wells Reagents->Incubate TR_FRET Measure Time-Resolved Fluorescence Energy Transfer Incubate->TR_FRET Analysis Analyze Data: Calculate IC50 Values TR_FRET->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Workflow for a TR-FRET based Cereblon binding assay.

Experimental Workflow for In Vitro Ubiquitination Assay

Start Start: Assemble Reaction Components E1, E2, E3 (CRL4-CRBN), Ubiquitin, ATP, Neosubstrate, Test Compound Start->Components Incubate Incubate at 37°C Components->Incubate Stop Stop Reaction with SDS-PAGE Sample Buffer Incubate->Stop SDS_PAGE Separate Proteins by SDS-PAGE Stop->SDS_PAGE Western_Blot Western Blot with Anti-Ubiquitin & Anti-Substrate Antibodies SDS_PAGE->Western_Blot Detect Detect Ubiquitinated Substrate Western_Blot->Detect End End: Analyze Results Detect->End

Caption: Workflow for an in vitro ubiquitination assay.

Experimental Protocols

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

Objective: To quantitatively determine the binding affinity of a ligand to CRBN in a competitive assay format.

Materials:

  • GST-tagged human Cereblon (CRBN) protein

  • Thalidomide-Red (or other suitable fluorescently labeled CRBN ligand)

  • Anti-GST antibody labeled with Europium cryptate (donor fluorophore)

  • Test compounds (Lenalidomide/Pomalidomide derivatives) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 200 mM NaCl, 0.1% BSA)

  • 384-well low volume white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Reagent Preparation:

    • Dilute the GST-tagged CRBN protein to the desired concentration in assay buffer.

    • Prepare a working solution of the anti-GST Europium cryptate antibody and the Thalidomide-Red in assay buffer. These can often be pre-mixed.

  • Assay Assembly:

    • Dispense a small volume (e.g., 5 µL) of the diluted test compounds or vehicle control into the wells of the 384-well plate.

    • Add the diluted GST-tagged CRBN protein (e.g., 5 µL) to each well.

    • Add the pre-mixed HTRF reagents (anti-GST antibody and Thalidomide-Red) (e.g., 10 µL) to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes), protected from light, to allow the binding reaction to reach equilibrium.[14][15][16]

  • Measurement: Read the plate on a TR-FRET compatible microplate reader. The signal is measured at two wavelengths: the emission of the donor (e.g., 620 nm) and the emission of the acceptor (e.g., 665 nm) after excitation at the donor's excitation wavelength (e.g., 340 nm).[14]

  • Data Analysis: The TR-FRET ratio (Acceptor signal / Donor signal) is calculated. The data is then plotted as the TR-FRET ratio versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

In Vitro Ubiquitination Assay

Objective: To determine if a target protein (neosubstrate) is ubiquitinated by the CRL4-CRBN E3 ligase complex in the presence of a CRBN ligand.

Materials:

  • Recombinant human E1 activating enzyme (e.g., UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

  • Recombinant CRL4-CRBN E3 ligase complex

  • Recombinant ubiquitin

  • Recombinant neosubstrate protein (e.g., IKZF1 or IKZF3)

  • ATP solution

  • Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • Test compounds (Lenalidomide/Pomalidomide derivatives) dissolved in DMSO

  • SDS-PAGE sample buffer

  • Primary antibodies: anti-ubiquitin and anti-substrate

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the ubiquitination reaction mixture in the following order:

    • Ubiquitination reaction buffer

    • ATP

    • Ubiquitin

    • E1 enzyme

    • E2 enzyme

    • Neosubstrate protein

    • CRL4-CRBN E3 ligase complex

    • Test compound or DMSO vehicle control

  • Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.[17][18]

  • Reaction Termination: Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.[17]

  • SDS-PAGE and Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the neosubstrate or ubiquitin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in high molecular weight species of the substrate protein in the presence of the test compound indicates ubiquitination.

Cell Viability Assay (MTT/CCK-8)

Objective: To assess the effect of lenalidomide or pomalidomide-based ligands on the viability and proliferation of cancer cells.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, H929)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (Lenalidomide/Pomalidomide derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours.[19][20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • Addition of Reagent:

    • For MTT assay: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Then, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[20][21]

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[19]

  • Absorbance Measurement:

    • For MTT assay: Measure the absorbance at 570 nm using a microplate reader.

    • For CCK-8 assay: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) or IC₅₀ value.

References

Assessing the Specificity of Lenalidomide-Mediated Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Lenalidomide, an immunomodulatory drug, functions as a "molecular glue," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific proteins. Its derivative, Lenalidomide-5-aminomethyl hydrochloride, serves as a crucial building block for Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules designed to hijack the ubiquitin-proteasome system to degrade a wider array of target proteins.[1]

This guide provides an objective comparison of the degradation specificity mediated by Lenalidomide and its PROTAC derivatives. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.

Performance Comparison: On-Target and Off-Target Degradation

The specificity of a protein degrader is paramount to its therapeutic efficacy and safety. While Lenalidomide itself demonstrates remarkable specificity for a small subset of proteins, its incorporation into PROTACs introduces new variables that can affect the degradation profile, including the target-binding ligand and the linker used.[2] The ideal degrader will exhibit high potency for the intended target with minimal off-target effects.

Quantitative mass spectrometry-based proteomics is the gold standard for assessing the specificity of protein degraders, offering an unbiased, proteome-wide view of protein abundance changes following treatment.[3] This allows for the simultaneous evaluation of on-target degradation and the identification of any unintended "off-target" proteins that are also degraded.

Key Degradation Parameters:

  • DC50: The concentration of a degrader that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with a given degrader.

Quantitative Degradation Data

The following tables summarize quantitative data from studies assessing the degradation profiles of Lenalidomide and Lenalidomide-based PROTACs.

Table 1: Lenalidomide-Induced Degradation of Neosubstrates

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
LenalidomideIKZF1MM1.S~10>80[4][5]
LenalidomideIKZF3MM1.S~10>80[4][5]
LenalidomideCK1αKG-1 (del(5q))~100>70[6][7]

Note: DC50 and Dmax values are approximated from published dose-response curves and may vary between studies and experimental conditions.

Table 2: Comparative Degradation Potency of a BET-Targeting PROTAC Utilizing a Lenalidomide-based Ligand

PROTAC IDE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
BETd-260LenalidomideBRD4RS4;110.033>95Fictionalized Example
AlternativePomalidomideBRD4RS4;110.021>95Fictionalized Example

This table presents a fictionalized example for illustrative purposes, as direct comparative data for a PROTAC using the exact this compound was not available in the search results. The data reflects typical potencies for potent BET degraders.

Table 3: Off-Target Degradation Profile of a Lenalidomide-based BET PROTAC (Hypothetical Proteomics Data)

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
BRD4BRD4-4.5<0.001On-Target
BRD2BRD2-3.8<0.001Yes
BRD3BRD3-3.5<0.001Yes
ZFP91ZFP91-1.2<0.05Yes
IKZF1IKZF1-0.8>0.05No
IKZF3IKZF3-0.9>0.05No

Note: This table is a hypothetical representation of quantitative proteomics data. A significant negative Log2 fold change with a low p-value indicates potential degradation. Validation with orthogonal methods is required to confirm true off-targets.

Signaling Pathways and Experimental Workflows

To understand the mechanism and assess the specificity of Lenalidomide-mediated degradation, it is crucial to visualize the involved signaling pathways and the experimental workflows used for their characterization.

G cluster_0 Mechanism of Lenalidomide-Mediated Degradation Lenalidomide Lenalidomide CRBN CRBN Lenalidomide->CRBN binds E3_Ligase CRL4-CRBN E3 Ligase CRBN->E3_Ligase part of DDB1 DDB1 DDB1->E3_Ligase part of CUL4 CUL4 CUL4->E3_Ligase part of Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3, CK1α) E3_Ligase->Neosubstrate recruits Ubiquitination Ubiquitination E3_Ligase->Ubiquitination catalyzes Neosubstrate->Ubiquitination is ubiquitinated Proteasome 26S Proteasome Ubiquitination->Proteasome targeted to Degradation Degradation Proteasome->Degradation mediates G cluster_1 PROTAC-Mediated Protein Degradation PROTAC PROTAC Molecule Warhead Warhead PROTAC->Warhead Linker Linker PROTAC->Linker E3_Ligand E3 Ligase Ligand (Lenalidomide derivative) PROTAC->E3_Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) Warhead->POI binds E3_Ligase E3 Ligase (CRBN) E3_Ligand->E3_Ligase binds POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targeted to Degradation POI Degradation Proteasome->Degradation mediates G cluster_2 Quantitative Proteomics Workflow for Specificity Assessment Cell_Culture Cell Culture & Treatment (Degrader vs. Vehicle) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling TMT Labeling Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Validation Orthogonal Validation (Western Blot) Data_Analysis->Validation

References

A Comparative Analysis of Lenalidomide-5-aminomethyl Hydrochloride for Proteolysis Targeting Chimera (PROTAC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and biological activity of chemical reagents are paramount. This guide provides a side-by-side comparison of Lenalidomide-5-aminomethyl hydrochloride, a critical Cereblon (CRBN) E3 ubiquitin ligase ligand used in the development of PROTACs, from various potential suppliers.

This compound is a derivative of Lenalidomide, an immunomodulatory drug. In the context of PROTACs, this molecule serves as the E3 ligase-binding moiety, facilitating the recruitment of the CRBN E3 ligase to a target protein, leading to its subsequent ubiquitination and degradation. The quality of this ligand directly impacts the efficacy and reliability of experimental results in targeted protein degradation studies.

Supplier Comparison

Sourcing high-quality reagents is a critical step in research and development. While publicly available Certificates of Analysis (CoA) for this compound are not universally provided by all suppliers, this comparison draws upon available data and the typical quality standards observed for the parent compound, Lenalidomide.

SupplierProductPurity (HPLC)
MedChemExpressThis compound98.45%[1]
Various SuppliersLenalidomide (Parent Compound)Typically >98% - 99.95%[2][3][4]

Note: The purity of this compound from other suppliers is expected to be in a similar range, but it is crucial to request a lot-specific Certificate of Analysis before purchase.

Experimental Protocols

To ensure consistent and reliable results, standardized experimental protocols for assessing the quality and activity of this compound are essential.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound using reverse-phase HPLC.

Methodology:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., DMSO).

  • Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks, which represents the purity.

G HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Solvent filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

HPLC Purity Analysis Workflow
Biological Activity Assessment: Cereblon (CRBN) Binding Assay

Objective: To confirm the biological activity of this compound by assessing its ability to bind to the CRBN E3 ligase. A common method is a competitive binding assay.

Methodology:

  • Principle: This assay measures the displacement of a fluorescently labeled ligand (tracer) from CRBN by the unlabeled test compound (this compound).

  • Reagents:

    • Recombinant human CRBN protein.

    • A fluorescently labeled CRBN ligand (e.g., a fluorescent derivative of thalidomide).

    • Assay buffer.

    • This compound (test compound).

    • A known CRBN binder as a positive control (e.g., Lenalidomide).

  • Procedure:

    • A fixed concentration of recombinant CRBN and the fluorescent tracer are incubated together.

    • Increasing concentrations of this compound are added to compete for binding to CRBN.

    • The fluorescence polarization or a similar detection method is used to measure the amount of tracer bound to CRBN.

  • Analysis: A decrease in the fluorescence signal with increasing concentrations of the test compound indicates successful competition and binding to CRBN. The data is used to calculate the binding affinity (e.g., IC50 or Ki).

G CRBN Competitive Binding Assay cluster_binding Binding Equilibrium cluster_measurement Measurement CRBN CRBN Protein CRBN_Tracer CRBN-Tracer Complex (High Fluorescence) CRBN->CRBN_Tracer Binds CRBN_Compound CRBN-Compound Complex (No Fluorescence) CRBN->CRBN_Compound Binds Tracer Fluorescent Tracer Tracer->CRBN_Tracer Compound Test Compound (Lenalidomide-5-aminomethyl HCl) Compound->CRBN_Compound Competes Measure Measure Fluorescence CRBN_Tracer->Measure Analyze Calculate IC50/Ki Measure->Analyze Result Result Analyze->Result Binding Affinity Data

CRBN Competitive Binding Assay Principle

Mechanism of Action in PROTACs

Lenalidomide and its derivatives function as "molecular glues" that induce the proximity of a target protein to the E3 ubiquitin ligase complex.[5] This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

G Lenalidomide Derivative Mechanism of Action in PROTACs cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Binder - Linker - CRBN Ligand) Ternary Target - PROTAC - CRBN Complex PROTAC->Ternary Target Target Protein Target->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ubiquitination Ubiquitination of Target Protein Ternary->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

PROTAC-mediated Protein Degradation

Conclusion

The selection of a high-quality this compound is a critical determinant for the success of PROTAC-based research. While MedChemExpress provides a product with a specified purity of 98.45%, researchers should always request lot-specific data from any supplier. The implementation of standardized protocols for purity and biological activity assessment, as outlined in this guide, will ensure the generation of reproducible and reliable data in the exciting and rapidly advancing field of targeted protein degradation.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Lenalidomide-5-Aminomethyl Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Lenalidomide and its derivatives, including lenalidomide-5-aminomethyl hydrochloride, are potent cytotoxic compounds that require stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] Adherence to these procedures is not only a matter of best practice but also a legal and regulatory requirement.[3][4] This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.

I. Immediate Safety and Handling Precautions

All personnel handling this compound must be trained on the risks and the proper safety procedures.[5] The work area should be designated for cytotoxic drug handling and clearly marked with warning signs.[6] An emergency eye wash station and safety shower must be readily accessible.[7][8]

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent exposure through skin contact, inhalation, or ingestion.[1][2]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves is recommended.Provides a robust barrier against skin contact and absorption.[9][10]
Gown Disposable, solid-front, back-closure gown made of a low-permeability fabric.Protects the body from spills and contamination.
Eye Protection Safety goggles or a full-face shield.Prevents accidental splashes to the eyes.[6]
Respiratory Protection A NIOSH-approved respirator should be used when handling the powder form outside of a certified biological safety cabinet or containment isolator.Minimizes the risk of inhaling aerosolized particles.[6]
II. Waste Segregation and Containerization

Proper segregation of waste is critical for compliant disposal. Chemotherapy waste is categorized as either "trace" or "bulk" waste.[11]

  • Trace Chemotherapy Waste: This includes items with minimal residual amounts of the drug (less than 3% of the original volume).[11][12] Examples include empty vials, used syringes, gloves, gowns, and other contaminated disposables.

    • Container: Yellow, puncture-resistant containers specifically labeled for "Trace Chemotherapy Waste" for incineration.[11][12]

  • Bulk Chemotherapy Waste: This includes grossly contaminated items, partially full vials or solutions, and materials used to clean up spills.[11]

    • Container: Black, RCRA-rated hazardous waste containers.[11][12]

III. Step-by-Step Disposal Procedure
  • Preparation: Don all required PPE before handling the compound or its waste.

  • Decontamination of Primary Containers: Empty vials that held this compound should be triple-rinsed if they are to be considered "RCRA empty" for certain P-listed substances, although it is best practice to treat all chemotherapy-related waste with caution.[13] The rinsate should be collected and disposed of as bulk chemotherapy waste.

  • Disposal of Sharps: All needles and syringes used in the handling of this compound must be disposed of immediately into a yellow, puncture-resistant sharps container designated for trace chemotherapy waste.[12]

  • Disposal of Contaminated Labware and PPE: Place all used gloves, gowns, bench paper, and other contaminated disposables into a yellow trace chemotherapy waste bag.[12]

  • Handling Bulk Waste: Any unused this compound or solutions containing it must be disposed of as bulk chemotherapy waste in a designated black hazardous waste container.[11]

  • Container Sealing and Labeling: Once waste containers are full, they must be securely sealed. All containers must be clearly labeled with their contents and the appropriate hazard symbols.

  • Waste Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste transporter.

  • Professional Disposal: All lenalidomide-related waste must be disposed of via incineration by a licensed medical and chemotherapeutic waste management company.[3] Do not dispose of this waste in standard laboratory trash or down the drain.[7][9]

IV. Spill Management

In the event of a spill, the area should be immediately secured and all personnel not involved in the cleanup should evacuate.

  • Containment: For powdered spills, gently cover the area with a damp cloth or absorbent pads to prevent the powder from becoming airborne.[9][10] For liquid spills, surround the area with absorbent material.

  • Cleanup: All cleanup materials must be placed in a black bulk chemotherapy waste container.[11]

  • Decontamination: The spill area should be decontaminated twice with an appropriate cleaning agent.[9]

  • Reporting: All spills should be reported to the laboratory supervisor and documented according to institutional policy.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_disposal_path Disposal Pathway cluster_final Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe waste_generated Waste Generated ppe->waste_generated During experiment is_bulk Bulk Contamination (>3% remaining or spill cleanup) waste_generated->is_bulk trace_waste Trace Waste (e.g., empty vials, used PPE, sharps) is_bulk->trace_waste No bulk_waste Bulk Waste (e.g., unused compound, spill debris) is_bulk->bulk_waste Yes yellow_container Place in Yellow Trace Chemotherapy Container trace_waste->yellow_container black_container Place in Black RCRA Hazardous Waste Container bulk_waste->black_container storage Secure Storage for Pickup yellow_container->storage black_container->storage incineration Collection by Licensed Transporter for Incineration storage->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Lenalidomide-5-aminomethyl hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Lenalidomide-5-aminomethyl hydrochloride. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination. Lenalidomide and its derivatives are potent compounds with significant health risks, including potential damage to fertility or an unborn child and organ damage with repeated exposure.[1][2][3][4]

I. Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection GlovesWear suitable, impervious gloves (e.g., nitrile).[5] Double gloving should be considered.[5] Gloves should be carefully removed to prevent skin exposure and disposed of as contaminated waste.[6]
Eye and Face Protection Safety Glasses/GogglesWear safety glasses with side shields.[5][7] In situations with a risk of splashing, chemical splash goggles or a full-face shield are necessary.[5]
Respiratory Protection RespiratorUse a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[2][8] A filter type P3 is recommended.[3]
Body Protection Protective ClothingWear a lab coat or other suitable protective clothing to prevent skin contact.[1][5][7]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound in a laboratory setting is critical to minimize exposure risk.

A. Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][9] A laboratory fume hood is recommended, especially when working with the powdered form.[1] Process enclosures or local exhaust ventilation should be used to control airborne levels.[2][7]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[2][8][9]

B. Procedural Guidance:

  • Preparation: Before handling, obtain and thoroughly read all safety precautions.[1][2][3][4]

  • Handling:

    • Avoid the formation of dust and aerosols.[4][9]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2][3][4]

    • Avoid contact with skin, eyes, and clothing.[4][7][8][9]

  • Hygiene:

    • Wash hands thoroughly after handling the compound.[1][2][3][4][7]

    • Do not eat, drink, or smoke in the laboratory area where the compound is handled.[1][4][7]

    • Remove contaminated clothing immediately and wash it before reuse.[2][3][7]

C. First Aid Measures:

  • In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 20 minutes.[2] Remove contaminated clothing.[2]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 20 minutes, holding the eyelids apart.[2]

  • If swallowed: Wash out the mouth with water if the person is conscious. Do not induce vomiting and seek immediate medical attention.[2]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

A. Waste Categorization:

  • All unused compounds, contaminated lab supplies (e.g., gloves, pipette tips, paper towels), and empty containers are considered hazardous waste.

B. Disposal Procedure:

  • Segregation: Collect all waste materials in a designated, sealed, and properly labeled chemical waste container.[2][3] Do not mix with other waste.[3]

  • Spill Cleanup:

    • In the event of a spill, avoid raising dust.[2]

    • Wear appropriate PPE.[2][7]

    • Cover the spill with a damp cloth or towel to minimize airborne dust.[6][10]

    • Use an inert absorbent material to clean up liquid spills.[1][7]

    • Carefully collect the spilled material and contaminated absorbents into a sealable plastic bag or container for disposal.[6][7]

  • Final Disposal: Dispose of the chemical waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][11] Do not flush down the drain or dispose of in regular trash.[3][7][10] Unused capsules should be returned to the pharmacist for safe disposal.[6] For disposal of medicines at home that are not on a specific take-back program, the FDA recommends mixing them with an unappealing substance like dirt or coffee grounds, placing the mixture in a sealed container, and then throwing it in the trash.[12]

IV. Workflow Diagrams

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Read_SDS Read Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Read_SDS->Don_PPE Proceed Prep_Work_Area Prepare Ventilated Work Area Don_PPE->Prep_Work_Area Proceed Handle_Compound Handle Compound in Fume Hood Prep_Work_Area->Handle_Compound Proceed Avoid_Dust Avoid Dust/Aerosol Generation Handle_Compound->Avoid_Dust Clean_Area Clean Work Area Handle_Compound->Clean_Area Task Complete Doff_PPE Doff PPE Correctly Clean_Area->Doff_PPE Proceed Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow cluster_Collection Waste Collection cluster_Spill Spill Management cluster_Disposal Final Disposal Identify_Waste Identify Contaminated Waste Segregate_Waste Segregate into Labeled Container Identify_Waste->Segregate_Waste Proceed Store_Waste Store Waste Securely Segregate_Waste->Store_Waste Proceed Spill_Occurs Spill Occurs Contain_Spill Contain Spill & Don PPE Spill_Occurs->Contain_Spill Emergency Clean_Spill Clean with Absorbent Material Contain_Spill->Clean_Spill Proceed Package_Spill_Waste Package Spill Waste Clean_Spill->Package_Spill_Waste Proceed Package_Spill_Waste->Store_Waste Add to Waste Dispose_Waste Dispose via Approved Vendor Store_Waste->Dispose_Waste Final Step

Caption: Workflow for the proper disposal of this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。